Technical Documentation Center

(R)-BoroAla-(+)-Pinanediol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-BoroAla-(+)-Pinanediol
  • CAS: 497165-15-8

Core Science & Biosynthesis

Foundational

What is the mechanism of action of (R)-BoroAla-(+)-Pinanediol in enzyme inhibition?

A Technical Guide to the Enzyme Inhibition Mechanism of (R)-BoroAla-(+)-Pinanediol Abstract Boronic acids are a prominent class of synthetic enzyme inhibitors, particularly effective against serine proteases due to their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Enzyme Inhibition Mechanism of (R)-BoroAla-(+)-Pinanediol

Abstract

Boronic acids are a prominent class of synthetic enzyme inhibitors, particularly effective against serine proteases due to their unique ability to form a stable, reversible covalent bond with the active site serine.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action for a specific α-amino boronic acid derivative, (R)-BoroAla-(+)-Pinanediol. We will dissect the molecule's architecture, elucidate the chemistry of its interaction with the enzyme's catalytic machinery, quantify the kinetics of this inhibition, and provide validated experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent inhibitor class.

Introduction: The Rise of Boronic Acids in Enzyme Inhibition

The targeting of proteases is a cornerstone of modern drug development, addressing diseases from cancer to viral infections.[3] Serine proteases, a major class of these enzymes, are characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) that facilitates peptide bond hydrolysis.[1] The mechanism proceeds through a tetrahedral intermediate, a transient, high-energy state of the substrate.[1]

Boronic acid-based inhibitors have emerged as powerful tools and therapeutic candidates because they act as transition-state analogues.[1][4] Unlike peptide aldehydes, which are also transition-state inhibitors, boronic acids are generally more effective and less reactive with non-target nucleophiles.[4] (R)-BoroAla-(+)-Pinanediol is a chiral α-aminoboronic acid derivative. The "BoroAla" component mimics the amino acid alanine, allowing it to be recognized by proteases that cleave after alanine residues, such as α-lytic protease.[1] The core of its inhibitory action lies in its ability to exploit the catalytic mechanism of the very enzyme it targets.

Molecular Architecture: A Tripartite Design

The efficacy and specificity of (R)-BoroAla-(+)-Pinanediol stem from the distinct roles of its three key components: the boronic acid "warhead," the alanine-mimicking scaffold, and the (+)-pinanediol protecting group.

  • The Boronic Acid (–B(OH)₂) Warhead: This is the functional core of the inhibitor. The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine (e.g., Ser195 in chymotrypsin-like proteases).[1] This interaction is the central event in the inhibition mechanism.

  • The (R)-Alanine Analogue Scaffold: The rest of the "BoroAla" structure mimics the amino acid alanine. This allows the inhibitor to be specifically recognized and bound by the S1 pocket of serine proteases that have a preference for small, hydrophobic residues like alanine.[1] This peptide-like structure ensures that the boronic acid is precisely positioned for interaction with the catalytic triad.

  • The (+)-Pinanediol Group: This bulky diol serves two primary purposes. Firstly, it acts as a chiral auxiliary, which is critical for the stereoselective synthesis of the (R)-α-amino boronic acid.[1][5] Secondly, it functions as a protecting group for the boronic acid. In its esterified form, the inhibitor is often more stable and may have improved cell permeability. This pinanediol ester is typically cleaved in situ or during final synthesis steps to reveal the active boronic acid.[5][6][7] The bulky nature of the pinanediol group itself can also influence binding and stability.[8]

The Core Mechanism: Covalent Interaction and Transition-State Mimicry

The inhibitory power of (R)-BoroAla is derived from its ability to form a covalent, yet reversible, adduct with the catalytic serine of the target protease. This process masterfully mimics the natural catalytic cycle of the enzyme.

Standard Serine Protease Catalysis:

  • Binding: The enzyme's specificity pocket binds the substrate peptide.

  • Nucleophilic Attack: The hydroxyl group of the active site Serine, activated by the nearby Histidine, attacks the carbonyl carbon of the peptide bond.

  • Tetrahedral Intermediate Formation: This forms a short-lived, negatively charged tetrahedral intermediate, which is stabilized by hydrogen bonds in a region called the oxyanion hole.[1]

  • Acyl-Enzyme Formation: The intermediate collapses, breaking the peptide bond and forming a covalent acyl-enzyme intermediate. The first product is released.

  • Deacylation: A water molecule, activated by Histidine, attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

  • Regeneration: This second intermediate collapses, releasing the second product and regenerating the active enzyme.

(R)-BoroAla Inhibition Mechanism:

  • Recognition and Binding: The enzyme's active site recognizes the alanine-like portion of the inhibitor, positioning the boronic acid group near the catalytic triad.

  • Covalent Adduct Formation: The nucleophilic Serine hydroxyl attacks the electrophilic boron atom. This forms a stable, covalent, tetrahedral boronate adduct.[1][9]

  • Transition-State Analogue: This boronate complex is a near-perfect mimic of the tetrahedral intermediate formed during substrate hydrolysis.[4][9] It is stabilized by the same hydrogen bonds from the oxyanion hole that stabilize the natural intermediate.[1][4]

  • Reversible Inhibition: The bond between the serine oxygen and the boron is strong but reversible.[2] This covalent nature can lead to slow-binding kinetics and long target occupancy times, resulting in potent inhibition.[2]

The diagram below illustrates the formation of the covalent adduct between the boronic acid inhibitor and the active site serine.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibitory Complex Enzyme Ser195-OH Complex Tetrahedral Boronate Adduct (Transition-State Mimic) Enzyme->Complex Nucleophilic Attack His57 His57 His57->Enzyme Activates OxyanionHole Oxyanion Hole (Gly193, Ser195 N-H) BoroAla (R)-BoroAla R-CH(NH2)-B(OH)2 BoroAla->Complex Complex->OxyanionHole H-Bond Stabilization

Caption: Formation of the tetrahedral boronate adduct.

Kinetics of Inhibition: A Quantitative Perspective

Boronic acids typically exhibit time-dependent, slow-binding inhibition, which can be characterized by several key parameters. The inhibition is often a two-step process: an initial rapid, non-covalent binding (formation of the EI complex) followed by a slower, reversible covalent bond formation (isomerization to the EI* complex).

Key Kinetic Parameters:

ParameterDescriptionSignificance
IC₅₀ Inhibitor concentration causing 50% enzyme activity reduction.A common measure of inhibitor potency; context-dependent.
Kᵢ Inhibition constant; represents the affinity of the inhibitor for the enzyme.A true measure of potency, independent of substrate concentration. For a two-step mechanism, this represents the overall dissociation constant.
kₒₙ Association rate constant for inhibitor binding.Describes how quickly the inhibitor binds to the enzyme.
kₒff Dissociation rate constant for inhibitor unbinding.Describes how quickly the inhibitor dissociates from the enzyme. A low kₒff indicates a long residence time on the target.

The relationship Kᵢ = kₒff / kₒₙ highlights that high potency (low Kᵢ) is achieved through a combination of rapid binding and slow dissociation. The covalent nature of the boronate adduct often results in a very low kₒff, contributing to the high potency of these inhibitors.[2]

Experimental Validation: A Practical Workflow

Characterizing the mechanism of an inhibitor like (R)-BoroAla-(+)-Pinanediol requires a systematic experimental approach. The following workflow outlines the key steps from initial potency determination to detailed mechanistic studies.

Caption: Experimental workflow for inhibitor characterization.

Protocol 1: Determination of IC₅₀ Value

This protocol determines the concentration of (R)-BoroAla required to inhibit 50% of the target serine protease's activity.

  • Reagent Preparation:

    • Prepare a stock solution of the target serine protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the enzyme.

    • Prepare a serial dilution of (R)-BoroAla (after deprotection of the pinanediol group, if necessary) in the assay buffer. A typical starting range is 1 mM down to 1 pM.

  • Assay Setup (96-well plate format):

    • Add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for a fixed time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.

  • Initiate Reaction:

    • Add the substrate solution to all wells simultaneously to start the reaction.

  • Data Acquisition:

    • Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Reversibility Assay (Rapid Dilution Method)

This protocol assesses whether the inhibition is reversible by attempting to restore enzyme activity after dilution of the enzyme-inhibitor complex.

  • Complex Formation:

    • Incubate the target enzyme with a high concentration of (R)-BoroAla (e.g., 10-20 times the IC₅₀) for a sufficient time to ensure maximal complex formation (e.g., 60 minutes).

    • Prepare a control sample with the enzyme incubated in buffer alone.

  • Rapid Dilution:

    • Rapidly dilute both the enzyme-inhibitor complex and the control enzyme sample 100-fold or more into pre-warmed assay buffer containing the substrate. The dilution should lower the inhibitor concentration to well below its IC₅₀ value.

  • Activity Measurement:

    • Immediately monitor the enzymatic activity of both diluted samples over time by measuring product formation.

  • Interpretation:

    • Reversible Inhibition: If inhibition is reversible, the activity of the enzyme-inhibitor sample will gradually increase over time as the inhibitor dissociates, eventually approaching the activity of the control sample. The rate of this recovery is related to the kₒff.

    • Irreversible Inhibition: If inhibition is irreversible, the activity of the enzyme-inhibitor sample will remain low and will not recover over time.

Conclusion

The mechanism of action of (R)-BoroAla-(+)-Pinanediol is a sophisticated example of rational inhibitor design. By mimicking the natural substrate and hijacking the enzyme's own catalytic machinery, it forms a potent, reversible covalent bond. The boronic acid warhead forms a tetrahedral adduct with the active site serine, acting as a transition-state analogue that is stabilized by the oxyanion hole.[1][9] The alanine-like body provides specificity, while the pinanediol group serves as a crucial synthetic handle. Understanding this multi-faceted mechanism is essential for the development of next-generation protease inhibitors for research and therapeutic applications.

References

  • Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. PMC. [Link]

  • Boron Containing Compounds as Protease Inhibitors. Chemical Reviews. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online. [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC. [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [Link]

  • Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. PubMed. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging. ACS Sensors. [Link]

Sources

Exploratory

Structural and physicochemical properties of (R)-BoroAla-(+)-Pinanediol

An In-Depth Technical Guide to the Structural and Physicochemical Properties of (R)-BoroAla-(+)-Pinanediol Foreword: The Emergence of Boron in Modern Synthesis In the landscape of pharmaceutical development and asymmetri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural and Physicochemical Properties of (R)-BoroAla-(+)-Pinanediol

Foreword: The Emergence of Boron in Modern Synthesis

In the landscape of pharmaceutical development and asymmetric synthesis, the quest for stable, stereochemically defined building blocks is perpetual. Boron-containing compounds, once viewed with skepticism, have emerged as a cornerstone of modern medicinal chemistry, culminating in FDA-approved drugs like Bortezomib for multiple myeloma.[1][2] At the heart of this revolution are chiral auxiliaries that tame the reactivity and confer stereochemical control upon boronic acids. (R)-BoroAla-(+)-Pinanediol stands out as a paramount example of such a reagent.

This guide provides an in-depth exploration of the structural and physicochemical properties of (R)-BoroAla-(+)-Pinanediol. Moving beyond a simple datasheet, we will dissect the causality behind its stability, provide validated experimental protocols for its characterization, and illustrate its pivotal role in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile molecule.

Molecular Architecture and Stereochemical Identity

(R)-BoroAla-(+)-Pinanediol is a chiral boronic ester. Its structure is a covalent adduct of two distinct chiral molecules: (R)-alanine and (+)-pinanediol, linked by a boron atom. This arrangement is not merely a protective strategy for the boronic acid; it creates a rigid, sterically-defined environment that is fundamental to its utility.

The precise stereochemistry, designated as (R)-Boroalanine (1S,2S,3R,5S)-(+)-2,3-pinanediol ester, is critical. The rigid bicyclic structure of the pinanediol moiety effectively shields one face of the boron center, enabling highly diastereoselective reactions at adjacent positions.[3][4] This steric control is the primary reason for its widespread use as a chiral auxiliary.[5]

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
Chemical Name (R)-Boroalanine (1S,2S,3R,5S)-(+)-2,3-pinanediol ester
CAS Number 497165-15-8[5][6][7]
Molecular Formula C₁₂H₂₂BNO₂[5][6]
Molecular Weight 223.12 g/mol [5]
HCl Salt CAS No. 919103-31-4[8][9]
HCl Salt Formula C₁₂H₂₃BClNO₂[8]
HCl Salt Mol. Wt. 259.58 g/mol [8]
SMILES String CB1O[C@H]2([C@H]3CC2)O1
InChI Key UTMUMWPHEOQEQA-KXPSTEIISA-N

Synthesis: A Strategy of Stereocontrol and Stability

The synthesis of (R)-BoroAla-(+)-Pinanediol is a testament to the power of stereoselective reactions. A common and highly effective strategy is the Matteson homologation, which allows for the stereospecific insertion of a carbon atom adjacent to the boron.[10] This method provides excellent diastereoselectivity, which is crucial for producing an enantiomerically pure final product.

The causality for using (+)-pinanediol is twofold:

  • High Diastereoselectivity: As a C₂-symmetric diol, it imparts a strong chiral bias, leading to high diastereomeric excess in reactions like the Matteson homologation.[10]

  • Exceptional Stability: The resulting pinanediol boronic ester is significantly more resistant to hydrolysis and degradation compared to esters derived from simpler diols like pinacol.[11][12]

G cluster_0 Matteson Homologation Pathway cluster_1 Amination and Deprotection A Starting Boronic Ester (e.g., (S)-Pinanediol-2-methylpropane-1-boronate) B Deprotonation with LDA (Lithium Diisopropylamide) A->B 1. Base C Reaction with Dichloromethane (CH₂Cl₂) B->C 2. Electrophile D Rearrangement & Chloride Migration C->D 3. 1,2-Migration E (R)-α-Chloroboronic Ester Intermediate D->E F Nucleophilic Substitution (e.g., with LiHMDS) E->F Key Intermediate G TMS-Protected Amine F->G 1. SN2 reaction H Deprotection (e.g., HCl or TFA) G->H 2. Acidic workup I (R)-BoroAla-(+)-Pinanediol (as salt) H->I G A 1. Sample Preparation ~10 mg of (R)-BoroAla-(+)-Pinanediol HCl in 0.6 mL of CDCl₃ or D₂O B 2. Acquire ¹H NMR Spectrum A->B C 3. Acquire ¹¹B NMR Spectrum A->C D 4. Data Analysis & Interpretation B->D C->D E Expected Outcome: - ¹H: Signals match reference spectrum - ¹¹B: Single peak ~20-30 ppm - Integration consistent with structure D->E Compare F Validation: Identity and purity confirmed E->F G A (R)-BoroAla-(+)-Pinanediol (Stable Precursor) B Peptide Coupling (with N-protected amino acid/peptide) A->B 1. Amide bond formation C Dipeptidyl Boronic Ester B->C D Deprotection / Deprotection (Removal of Pinanediol & N-terminus group) C->D 2. Acidic hydrolysis E Final Peptidyl α-Aminoboronic Acid (Active Pharmaceutical Ingredient) D->E

Sources

Foundational

The Decisive Role of the (+)-Pinanediol Chiral Auxiliary in the Stereochemical Integrity and Stability of (R)-BoroAla-(+)-Pinanediol

An In-Depth Technical Guide Abstract α-Amino boronic acids are a pivotal class of compounds in medicinal chemistry, most notably as potent inhibitors of serine proteases. The therapeutic efficacy of these molecules is cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

α-Amino boronic acids are a pivotal class of compounds in medicinal chemistry, most notably as potent inhibitors of serine proteases. The therapeutic efficacy of these molecules is critically dependent on their absolute stereochemistry and their stability under both storage and physiological conditions. (R)-BoroAla, an alanine-derived boronic acid, exemplifies this, where the (R)-enantiomer is the biologically active form. The synthesis and stabilization of this specific enantiomer are overwhelmingly reliant on the use of a chiral auxiliary. This guide provides an in-depth analysis of the (+)-pinanediol chiral auxiliary, elucidating its multifaceted role in establishing the (R)-stereocenter of BoroAla and, crucially, conferring exceptional stability to the resulting boronate ester. We will explore the structural and electronic underpinnings of this stability, contrasting it with other common diols, and provide field-proven protocols for its synthesis, characterization, and handling.

Introduction: The Challenge of Chiral α-Amino Boronic Acids

Boronic acids and their esters are fundamental building blocks in modern organic chemistry, with applications ranging from Suzuki-Miyaura cross-coupling reactions to the design of enzyme inhibitors.[1] α-Amino boronic acids, in particular, are powerful transition-state analogue inhibitors of serine proteases, such as the proteasome, a key target in cancer therapy. However, the inherent properties of the boronic acid moiety—an empty p-orbital on the boron atom making it a Lewis acid—also render it susceptible to degradation.

Key challenges in the development of α-amino boronic acid-based drugs include:

  • Stereochemical Control: Achieving high enantiopurity is essential, as different enantiomers can have drastically different biological activities or toxicities.

  • Hydrolytic Instability: Boronic esters are prone to hydrolysis, reverting to the free boronic acid, which can complicate purification, analysis, and formulation.[2] Free boronic acids are often polar, making them difficult to retain in reversed-phase HPLC.[3]

  • Handling and Purification: Many boronic esters, particularly those derived from simple diols like pinacol, are oily materials that are difficult to handle and purify via standard chromatographic methods.[3]

To overcome these hurdles, the use of chiral auxiliaries is indispensable. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. An ideal auxiliary should not only provide high stereoselectivity but also be robust, crystalline, and easily removable or recyclable. (+)-Pinanediol, derived from the naturally abundant (+)-α-pinene, has emerged as a superior choice for this purpose.[4]

The Role of (+)-Pinanediol in Asymmetric Synthesis

The primary application of (+)-pinanediol in this context is in the Matteson asymmetric homologation reaction, a powerful method for the stereospecific, one-carbon chain extension of boronic esters.[4][5] This methodology allows for the construction of chiral centers with exceptionally high diastereoselectivity, often exceeding 98%.[4]

The general workflow for synthesizing an (R)-α-amino boronic ester using (+)-pinanediol illustrates the auxiliary's function in directing stereochemistry.

Matteson_Homologation cluster_start Starting Materials cluster_homologation Homologation cluster_diversification Nucleophilic Substitution cluster_final Deprotection start_boronic R-B(O₂Pin+) intermediate α-Chloro Boronate Intermediate start_boronic->intermediate Reaction start_reagent LiCHCl₂ start_reagent->intermediate homologated (R)-R-CH(N(TMS)₂)-B(O₂Pin+) intermediate->homologated ZnCl₂ catalyst, 1,2-migration nucleophile Nucleophile (e.g., LiN(TMS)₂) nucleophile->homologated final_product (R)-BoroAla-(+)-Pinanediol (after R=Me & deprotection) homologated->final_product Acidic workup

Figure 1: General workflow of the Matteson homologation using a (+)-pinanediol boronic ester to generate a chiral α-amino boronic ester.

The stereochemical outcome is dictated by the rigid, bicyclic structure of the pinanediol auxiliary, which creates a highly organized chiral environment around the boron atom.[4] During the key 1,2-migration step, the incoming nucleophile attacks from the less sterically hindered face, a direction predetermined by the auxiliary's conformation, leading to the formation of a single predominant stereoisomer.[5]

The Structural Basis of Enhanced Stability

While its role in stereocontrol is well-established, the most significant advantage of the (+)-pinanediol auxiliary is the remarkable stability it imparts to the boronate ester. This stability is a direct consequence of its unique structure and can be attributed to several key factors.

Steric Shielding and Hydrolytic Stability

Boronic esters are among the most hydrolytically stable boronic acid derivatives.[2] However, even among these, pinanediol esters exhibit superior stability compared to more common esters like those derived from pinacol.[1]

The primary reason for this enhanced stability is steric hindrance . The bulky, bicyclo[3.1.1]heptane skeleton of pinanediol effectively shields the electrophilic boron atom from nucleophilic attack by water or other protic species. This contrasts sharply with pinacol, where the methyl groups can rotate freely, offering less effective protection.

Figure 2: Steric shielding of the boron atom by the pinanediol auxiliary compared to the pinacol group.

This steric argument is supported by comparative studies. Research has shown that boronic esters of bulky diols are significantly more stable to hydrolysis than their less hindered counterparts.[1] In transesterification studies, which provide a measure of thermodynamic stability, pinanediol phenylboronic ester was found to be the most stable among several common chiral and achiral boronic esters.[6][7]

Trigonal vs. Tetrahedral Boronate Stability

The stability of boronate esters in aqueous media is also governed by the equilibrium between the trigonal (sp²) boronate ester and its tetrahedral (sp³) hydroxo complex. Typically, the formation of the tetrahedral species is favored due to the release of ring strain in the five-membered dioxaborolane ring.

However, studies involving pinanediol have revealed an unusual exception. For pinanediol boronate esters, the trigonal ester is significantly more stable than the tetrahedral hydroxo complex (Ktrig > Ktet).[8][9][10] This is a critical finding, as the trigonal form is the less reactive species towards hydrolysis. The stability of the trigonal ester is attributed to electronic effects of the diol's saturated hydrocarbon backbone, which appear to be more significant than the strain release effect in determining the stability ratio.[9][10]

Boronate Ester TypeTypical Stability OrderPinanediol Ester Stability OrderKey Implication
General Diols (e.g., Catechol)Ktet > Ktrig-Favors tetrahedral hydroxo complex, potentially increasing susceptibility to hydrolysis.
Pinanediol-Ktrig > KtetFavors the more stable trigonal ester, contributing to high hydrolytic resistance.[8][9][10]
Table 1: Comparison of Trigonal (Ktrig) vs. Tetrahedral (Ktet) Boronate Ester Stability Constants.

Experimental Protocols and Characterization

The stability and structure of (R)-BoroAla-(+)-Pinanediol can be rigorously assessed through standardized experimental protocols.

Protocol: Synthesis of (R)-BoroAla-(+)-Pinanediol Ester Hydrochloride

This protocol is a conceptual representation based on the Matteson homologation and subsequent amination, a common route to such compounds.[11]

Step 1: Matteson Homologation

  • Dissolve (+)-pinanediol methyldiboronate in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add a solution of dichloromethyllithium (LiCHCl₂), prepared in situ from dichloromethane and lithium diisopropylamide (LDA), dropwise to the boronic ester solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add anhydrous zinc chloride (ZnCl₂) as a solution in THF to catalyze the 1,2-rearrangement.

  • Allow the mixture to warm slowly to room temperature and stir for 12-18 hours. The reaction progress can be monitored by ¹¹B NMR, observing the shift from the starting boronic ester to the α-chloro boronic ester.

Step 2: Amination and Deprotection

  • Cool the solution of the crude α-chloro boronic ester back to -78 °C.

  • Add a suitable nitrogen nucleophile, such as lithium hexamethyldisilazide (LiHMDS), dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified, silyl-protected amino boronate ester in diethyl ether and treat with HCl (2M in diethyl ether) to cleave the silyl protecting group and afford (R)-BoroAla-(+)-Pinanediol as its hydrochloride salt.

Protocol: ¹H NMR Assay for Hydrolytic Stability

This protocol allows for the direct observation and quantification of the ester's stability over time.[1][12]

  • Prepare a stock solution of (R)-BoroAla-(+)-Pinanediol HCl in a deuterated solvent compatible with aqueous buffers (e.g., Acetone-d₆ or DMSO-d₆).

  • In an NMR tube, combine a known concentration of the boronate ester stock solution with a buffered D₂O solution (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.

  • Include an internal standard with a known concentration (e.g., trimethylsilyl propionate, TSP) for accurate quantification.

  • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 12, 24, 48 hours).

  • Monitor the reaction by integrating the signals corresponding to the pinanediol moiety of the intact ester against the signals of the free pinanediol that appears upon hydrolysis. The rate of hydrolysis can be calculated from the change in relative integrations over time.

Protocol: Recovery of the (+)-Pinanediol Auxiliary

The high value and efficiency of the auxiliary make its recovery and recycling an important consideration for sustainable and cost-effective synthesis.[13]

  • Dissolve the final boronic ester product, from which the auxiliary is to be recovered, in a suitable organic solvent like methyl tert-butyl ether (MTBE).[13]

  • Add an excess (e.g., 1.5-2.0 equivalents) of an inexpensive, organic-soluble boronic acid, such as phenylboronic acid, to the solution.[13]

  • Stir the mixture at room temperature. The transesterification reaction will proceed, driven by the formation of the more stable final product or by mass action.

  • The newly formed boronic ester (e.g., phenylboronate) may precipitate or can be separated chromatographically.

  • Isolate the liberated (+)-pinanediol from the reaction mixture, typically by distillation or chromatography. Recovery yields can be as high as 98%.[13]

Conclusion: Implications for Drug Development

The choice of (+)-pinanediol as a chiral auxiliary for the synthesis of (R)-BoroAla is not merely a matter of achieving the correct stereoisomer. Its role is deeply intertwined with the viability of the final compound as a drug candidate. The exceptional stability it confers provides critical advantages throughout the drug development pipeline:

  • Robust Synthesis and Purification: The stability of the pinanediol ester allows for more vigorous reaction and purification conditions without significant degradation, leading to higher overall yields and purity.

  • Extended Shelf-Life: The resistance to hydrolysis translates directly to a longer shelf-life for the active pharmaceutical ingredient (API), a crucial factor for manufacturing and distribution.

  • Formulation Stability: A stable API is easier to formulate into a final drug product, ensuring that the patient receives the correct dose of the active compound.

  • Predictable In Vivo Behavior: While designed to be a prodrug that may hydrolyze in vivo, the controlled and predictable stability of the pinanediol ester can influence the pharmacokinetics and biodistribution of the drug.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (n.d.).
  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 6(5), 414-417.
  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429.
  • Vazquez-Mera, E., et al. (2020). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(15), 2843-2850.
  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(8), 834-835.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.
  • Vazquez-Mera, E., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(15), 2843-2850.
  • Tost, M., & Kazmaier, U. (2025). Stereoselective synthesis of secondary and tertiary boronic esters via Matteson homologation. Organic Chemistry, (Published online).
  • Roy, C. D., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Journal of Organometallic Chemistry, 692(14), 2931-2937.
  • Tost, M., & Kazmaier, U. (2023). Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Organic Letters, 25(37), 6835–6839.
  • Vazquez-Mera, E., et al. (2020). Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. PubMed, 32211727.
  • Roy, C. D., & Brown, H. C. (2007). Order of thermodynamic stability of representative boronic esters. ResearchGate.
  • Roy, C. D., & Brown, H. C. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate.
  • Whiting, A., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468-479.
  • Matteson, D. S., et al. (1985). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 107(25), 7773-7774.
  • Tost, M., & Kazmaier, U. (2023). Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Organic Letters, 25(37), 6835–6839.
  • CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus.

Sources

Exploratory

(R)-BoroAla-(+)-Pinanediol molecular weight and exact mass for mass spectrometry

Technical Guide: Mass Spectrometric Analysis of (R)-BoroAla-(+)-Pinanediol Abstract This technical guide provides an in-depth analysis of (R)-BoroAla-(+)-Pinanediol, a chiral boronic acid derivative of significant intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Mass Spectrometric Analysis of (R)-BoroAla-(+)-Pinanediol

Abstract

This technical guide provides an in-depth analysis of (R)-BoroAla-(+)-Pinanediol, a chiral boronic acid derivative of significant interest in synthetic and medicinal chemistry. We will detail its core physicochemical properties, focusing on the molecular weight and exact mass, and elucidate the critical distinction between these values for high-resolution mass spectrometry (HRMS). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, ionization techniques, and data interpretation for the accurate characterization of this and similar organoboron compounds.

Introduction: The Role of (R)-BoroAla-(+)-Pinanediol in Modern Chemistry

(R)-BoroAla-(+)-Pinanediol is a chiral organic compound that serves as a versatile building block in asymmetric synthesis.[1] Its pinanediol protecting group provides steric bulk and a defined stereochemical environment, making it a valuable tool for creating enantiomerically pure pharmaceutical intermediates and other complex molecules.[1] As with any high-value synthetic component, unambiguous characterization is paramount. Mass spectrometry stands as a primary analytical technique for confirming the identity and purity of such compounds. Understanding its mass-related properties is the first step toward effective analysis.

It is important to distinguish between the free form of the compound, (R)-BoroAla-(+)-Pinanediol, and its commonly used hydrochloride salt, (R)-BoroAla-(+)-Pinanediol HCl. This guide will focus on both, as the form of the analyte dictates the expected mass spectral observations.

Core Physicochemical Properties

The foundational data for any mass spectrometric analysis are the molecular formula, molecular weight, and exact mass. These values dictate the expected signals and are crucial for instrument calibration and data processing.

Property(R)-BoroAla-(+)-Pinanediol(R)-BoroAla-(+)-Pinanediol HClData Source(s)
CAS Number 497165-15-8919103-31-4[1][2][3],[4][5][6][7][8]
Molecular Formula C₁₂H₂₂BNO₂C₁₂H₂₃BClNO₂[1][3][9]
Average Molecular Weight ( g/mol ) 223.12259.58[1][9]
Monoisotopic (Exact) Mass (Da) 223.1747259.1511Calculated from formula

Causality Behind the Numbers: Molecular Weight vs. Exact Mass

From a practical standpoint, it is essential to understand the distinction between molecular weight and exact mass:

  • Molecular Weight (Average Mass): This is the weighted average of the masses of all naturally occurring isotopes of the elements in the formula. It is calculated using the atomic weights found on the periodic table (e.g., Carbon ≈ 12.011 amu). This value is sufficient for gravimetric calculations, such as preparing a solution of a specific molarity.

  • Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.0000 Da, ¹H = 1.0078 Da, ¹⁶O = 15.9949 Da, ¹¹B = 11.0093 Da, ¹⁴N = 14.0031 Da). High-resolution mass spectrometers, such as Orbitrap, FT-ICR, or Q-TOF instruments, are capable of measuring mass with enough precision (typically <5 ppm) to distinguish compounds based on their exact mass. This is the value used to confirm elemental composition and identify an unknown compound from its mass spectrum.

For (R)-BoroAla-(+)-Pinanediol, the presence of boron with its two significant isotopes, ¹⁰B (~20%) and ¹¹B (~80%), adds a layer of complexity and a unique isotopic signature that is a powerful confirmation tool, as we will discuss later.

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a robust, self-validating protocol for the analysis of (R)-BoroAla-(+)-Pinanediol using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer. ESI is a "soft ionization" technique, ideal for analyzing molecules like this without causing significant fragmentation, ensuring the molecular ion is observed.[10][11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Objective: To prepare a dilute, clean sample suitable for infusion or LC-MS injection.

    • Procedure:

      • Accurately weigh approximately 1 mg of the (R)-BoroAla-(+)-Pinanediol standard.

      • Dissolve in 1 mL of a high-purity, LC-MS grade solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. The choice of solvent is critical; it must solubilize the analyte and be compatible with the ESI source.[10]

      • Perform a serial dilution from the stock solution using a 50:50 acetonitrile:water mixture containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid is a key step; it provides a source of protons to facilitate efficient ionization in positive ion mode, leading to the formation of the [M+H]⁺ adduct.[12]

  • Instrument Setup (ESI-HRMS):

    • Objective: To configure the mass spectrometer for optimal detection of the target analyte.

    • Procedure:

      • Ionization Mode: Positive Ion Mode (+ESI). The nitrogen atom in the alanine moiety is a basic site readily accepting a proton.[12]

      • Mass Range: Set the acquisition range to m/z 100-500. This comfortably covers the expected mass of the analyte and potential adducts or dimers.

      • Capillary Voltage: Typically 3.0-4.0 kV. This high voltage is necessary to generate the electrospray aerosol.[10]

      • Source/Desolvation Temperature: Set to 120-150 °C and 300-400 °C, respectively. These temperatures aid in the desolvation of droplets to release gas-phase ions.[11]

      • Resolution: Set to >70,000 FWHM (Full Width at Half Maximum) to enable accurate mass measurement and resolution of the boron isotopic pattern.

  • Data Acquisition & Analysis:

    • Objective: To acquire high-quality data and confirm the presence and identity of the analyte.

    • Procedure:

      • Inject the prepared sample into the mass spectrometer.

      • Acquire the full scan mass spectrum.

      • Extract the ion chromatogram for the theoretical exact mass of the protonated molecule, [C₁₂H₂₂BNO₂ + H]⁺, which is 224.1825 Da .

      • Examine the mass spectrum for this peak. The measured mass should be within 5 ppm of the theoretical mass.

      • Validation: Critically, examine the isotopic pattern. The presence of the A+1 peak from ¹³C and the characteristic A-1 peak from the ¹⁰B isotope provides definitive confirmation. The ratio of the ¹¹B peak (m/z 224.1825) to the ¹⁰B peak (m/z 223.1856) should be approximately 4:1.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data validation, providing a clear overview of the experimental process.

MassSpec_Workflow Workflow for HRMS Analysis of (R)-BoroAla-(+)-Pinanediol A 1. Sample Weighing (1 mg standard) B 2. Solubilization (1 mL LC-MS Grade Methanol) A->B Stock Prep C 3. Serial Dilution (1-10 µg/mL in ACN/H₂O + 0.1% FA) B->C Working Solution D 4. ESI-HRMS Injection C->D Sample Introduction E 5. Data Acquisition (Positive Ion Mode, m/z 100-500) D->E Ionization & Detection F 6. Data Analysis E->F Spectral Processing G Accurate Mass Confirmation ([M+H]⁺ = 224.1825 ± 5 ppm) F->G Validation Criteria H Isotopic Pattern Validation (¹¹B:¹⁰B ≈ 4:1) F->H Validation Criteria

Caption: High-level workflow for the characterization of (R)-BoroAla-(+)-Pinanediol by ESI-HRMS.

Conclusion

The accurate mass spectrometric characterization of (R)-BoroAla-(+)-Pinanediol is a routine but critical task in synthetic and pharmaceutical development. Success hinges on a clear understanding of its fundamental properties—notably the distinction between average molecular weight and exact mass—and the application of a methodologically sound analytical protocol. By utilizing high-resolution instrumentation and paying close attention to sample preparation and ionization conditions, researchers can confidently verify the identity and integrity of this important chiral building block. The inherent isotopic signature of boron provides a powerful, self-validating feature that should be leveraged in all analyses.

References

  • LookChem. (n.d.). Cas 497165-15-8, (R)-BoroAla-(+)-Pinanediol. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroAla-(+)-Pinanediol — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroAla(+)-Pinanediol-HCl — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Hettick, J. M., et al. (2005). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Dalton Transactions, (13), 2147-2167. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Stereochemistry and Chiral Center Stability of (R)-BoroAla-(+)-Pinanediol

Abstract (R)-BoroAla-(+)-Pinanediol, an ester of an alanine-derived α-aminoboronic acid, represents a critical chiral building block in modern medicinal chemistry. Its significance is anchored in the development of poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-BoroAla-(+)-Pinanediol, an ester of an alanine-derived α-aminoboronic acid, represents a critical chiral building block in modern medicinal chemistry. Its significance is anchored in the development of potent enzyme inhibitors, most notably peptidyl boronic acids like the proteasome inhibitor Bortezomib. The precise three-dimensional arrangement, or stereochemistry, of this molecule is paramount to its biological activity, while the stability of its chiral center dictates its viability as a synthetic intermediate and its ultimate utility in drug development. This in-depth guide provides a comprehensive analysis of the stereochemical features of (R)-BoroAla-(+)-Pinanediol, the synthetic strategies employed to control its configuration, and the multifaceted structural factors that ensure the stability of its chiral center. We will explore the dual role of the (+)-pinanediol moiety as both a robust protecting group and a powerful chiral auxiliary. Furthermore, this guide details the self-validating analytical framework required to confirm stereochemical integrity, offering field-proven protocols for researchers, scientists, and drug development professionals.

The Boron Advantage in Medicinal Chemistry

The incorporation of boron into drug candidates has transitioned from a niche curiosity to a validated strategy in pharmaceutical development.[1][2] Unlike carbon, the boron atom in a boronic acid possesses a vacant p-orbital, rendering it electrophilic and capable of forming reversible covalent bonds with biological nucleophiles such as the hydroxyl groups of serine or threonine residues in enzyme active sites.[3][4] This unique mechanism of action underpins the therapeutic success of several FDA-approved drugs, including Bortezomib and Ixazomib for multiple myeloma and Vaborbactam as a β-lactamase inhibitor.[1][5]

However, the boronic acid moiety itself presents challenges in synthesis, including a propensity for dehydration to form cyclic boroxine trimers and potential instability.[6] To overcome these issues and to guide the stereochemical outcome of reactions, the boronic acid is often protected as a boronic ester. The choice of diol for this esterification is critical. When a chiral boronic acid is the target, a chiral diol is employed not just for protection, but as a chiral auxiliary to direct the formation of a single desired stereoisomer.[7][8] This is where (+)-pinanediol proves to be an exceptionally valuable tool.

Synthesis and Stereochemical Control of (R)-BoroAla-(+)-Pinanediol

The absolute configuration of the α-carbon in BoroAla is the primary determinant of its biological efficacy. The synthesis of the enantiopure (R)-isomer requires a robust and highly stereoselective methodology.

The Dual Role of (+)-Pinanediol: A Chiral Auxiliary and Protecting Group

(+)-Pinanediol, derived from the naturally abundant monoterpene (+)-α-pinene, serves two essential functions in this context.[9][10]

  • Chiral Auxiliary: Its rigid, C₂-symmetric bicyclic structure creates a highly defined and sterically hindered chiral environment around the boron atom. This environment dictates the facial selectivity of subsequent reactions at the adjacent carbon, enabling the synthesis of the desired (R)-α-amino acid derivative with high diastereoselectivity.[9]

  • Protecting Group: The resulting pinanediol boronic ester is exceptionally stable towards hydrolysis and various reaction conditions, a crucial feature for multi-step syntheses.[6][8] This stability prevents premature cleavage and protects the boronic acid moiety until its deprotection is explicitly desired.

Key Synthetic Strategy: The Matteson Asymmetric Homologation

The Matteson homologation is a cornerstone method for the asymmetric synthesis of α-chiral boronic esters.[9] The process involves the extension of a boronic ester by a single carbon atom with simultaneous creation of a new stereocenter, the configuration of which is controlled by the pinanediol auxiliary.

Matteson_Homologation start Starting (+)-Pinanediol Boronic Ester step2 Reaction with Boronic Ester (Formation of 'ate' complex) start->step2 step1 Generate LiCHCl₂ (DCM + n-BuLi, -100 °C) step1->step2 Causality: LiCHCl₂ is highly unstable; low temp prevents decomposition. step3 Induce Rearrangement (Add ZnCl₂, warm to RT) step2->step3 product α-Chloro Boronic Ester (Homologated Product) step3->product Causality: Lewis acid (ZnCl₂) coordinates to chlorine, facilitating 1,2-migration from boron to carbon with inversion of configuration. step4 Nucleophilic Displacement (e.g., with NaN₃ or LiHMDS) product->step4 final_product (R)-BoroAla-(+)-Pinanediol Precursor step4->final_product Analytical_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Validation product Crude (R)-BoroAla-(+)-Pinanediol hplc Protocol 1: Chiral HPLC (Enantiomeric Purity) product->hplc Assesses R vs. S ratio nmr Protocol 2: NMR Spectroscopy (Structural Integrity & Stability) product->nmr Confirms covalent structure xray Protocol 3: X-ray Crystallography (Absolute Stereochemistry) product->xray Requires suitable crystals purity Enantiomeric Excess >99% hplc->purity structure Correct ¹H, ¹³C, ¹¹B Spectra nmr->structure absolute_config Unambiguous (R) Configuration xray->absolute_config final Validated Chiral Intermediate purity->final structure->final absolute_config->final

Caption: A self-validating workflow for analytical characterization.

Protocol 1: Confirmation of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for quantifying enantiomeric excess (e.e.). [11][12]

  • Principle: Enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are particularly effective for separating enantiomers of protected amino acids. [13][14]* Instrumentation: HPLC system equipped with a UV detector, autosampler, and a chiral column (e.g., Astec CHIROBIOTIC T, Lux Cellulose-2).

  • Mobile Phase (Isocratic): A typical starting point is a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate), such as 90:10 (v/v) methanol/water. [11]* Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-230 nm.

  • Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in the mobile phase. Inject a small volume (5-10 µL).

  • Validation: A racemic (50:50) standard of the (R)- and (S)-isomers should be run to confirm baseline resolution and identify the retention times of each enantiomer. The analysis of the synthesized sample should show a single major peak corresponding to the (R)-isomer, with the area of the (S)-isomer peak at or below the limit of detection.

Protocol 2: Structural and Stability Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent structure and can be used to monitor the stability of the boronic ester.

  • ¹H and ¹³C NMR: These spectra are used to confirm the overall molecular structure by analyzing chemical shifts, coupling constants, and integrations, ensuring all expected atoms are present in the correct connectivity.

  • ¹¹B NMR: This technique is uniquely informative for boron-containing compounds. [15] * Expected Chemical Shift: The trigonal (sp²) boron of the pinanediol ester should exhibit a characteristic broad signal around +32 to +33 ppm. [15][16] * Monitoring Stability: Formation of a tetrahedral (sp³) boronate 'ate' complex, for instance upon addition of a strong Lewis base, would result in a new, sharper signal appearing significantly upfield (around +8 to +14 ppm). [3][16]The absence of this upfield signal in a standard solution (e.g., in CDCl₃) confirms the integrity of the trigonal boronic ester.

Protocol 3: Definitive Stereochemical Assignment by X-ray Crystallography

For an unambiguous determination of absolute stereochemistry, single-crystal X-ray crystallography is the definitive method. [17]

  • Principle: This technique maps the electron density of a crystalline solid, providing precise atomic coordinates in three-dimensional space.

  • Validation: The resulting crystal structure provides a complete picture of the molecule, confirming not only the (R) configuration at the α-carbon but also the relative stereochemistry of the entire molecule. The absolute configuration can be confidently assigned based on the known stereochemistry of the (+)-pinanediol auxiliary used in the synthesis. [18]

Conclusion and Future Perspectives

(R)-BoroAla-(+)-Pinanediol stands as a testament to the power of stereocontrolled synthesis in modern drug discovery. The (+)-pinanediol auxiliary provides an elegant solution to the dual challenges of protecting the boronic acid and directing the stereoselective formation of the crucial (R)-chiral center. Its exceptional stability, rooted in a combination of steric hindrance and unique electronic properties, ensures that the stereochemical information installed during synthesis is preserved through subsequent chemical transformations. The rigorous analytical methodologies outlined herein provide the necessary framework for researchers to confidently validate the integrity of this and other vital chiral intermediates. As the demand for highly specific and potent therapeutics grows, the principles governing the synthesis and stability of building blocks like (R)-BoroAla-(+)-Pinanediol will continue to be of paramount importance, paving the way for the next generation of chiral drugs.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. Available from: [Link]

  • Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. ResearchGate. Available from: [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. Available from: [Link]

  • Stereochemistry. University of Calgary. Available from: [Link]

  • A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available from: [Link]

  • Synthesis and properties of pinanediol .alpha.-amido boronic esters. Journal of the American Chemical Society. Available from: [Link]

  • Pinanediol. PubChem. Available from: [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available from: [Link]

  • The crystal structures of D-pinitol and L-quebrachitol by low-temperature x-ray diffraction. Carbohydrate Research. Available from: [Link]

  • Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate. Google Patents.
  • THE STEREOCHEMISTRY OF CONVERSION OF PROPANEDIOL TO PROPIONALDHYDE. Biochemical and Biophysical Research Communications. Available from: [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available from: [Link]

  • Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available from: [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. Available from: [Link]

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. ResearchGate. Available from: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. Available from: [Link]

  • Examples and highlights of boron chemistry in drug discovery. ResearchGate. Available from: [Link]

  • Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules. Available from: [Link]

  • Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. PubMed. Available from: [Link]

  • ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... ResearchGate. Available from: [Link]

  • Revised absolute stereochemistry of rhodiolosides A-D, rhodiolol A and sachalinol A from Rhodiola rosea. PubMed. Available from: [Link]

  • Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry. Available from: [Link]

  • Synthesis of boronic ester and acid compounds. PatSnap. Available from: [Link]

  • Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. RSC Advances. Available from: [Link]

  • Structural Insights from Recent CB1 X-Ray Crystal Structures. IntechOpen. Available from: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal. Available from: [Link]

  • Crystallization and preliminary X-ray study of a (2R,3R)-2,3-butanediol dehydrogenase from Bacillus coagulans 2-6. Acta Crystallographica Section F. Available from: [Link]

  • 11B NMR Chemical Shifts. San Diego State University. Available from: [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. Available from: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available from: [Link]

  • A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Organic Syntheses. Available from: [Link]

  • An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. ResearchGate. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

Sources

Exploratory

Preliminary investigation of (R)-BoroAla-(+)-Pinanediol in drug discovery

An In-Depth Technical Guide for the Preliminary Investigation of (R)-BoroAla-(+)-Pinanediol in Drug Discovery Authored by: Gemini, Senior Application Scientist Foreword: The Resurgence of Boron in Medicinal Chemistry For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Preliminary Investigation of (R)-BoroAla-(+)-Pinanediol in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Foreword: The Resurgence of Boron in Medicinal Chemistry

For many years, boron-containing compounds were viewed with skepticism in medicinal chemistry, often due to preconceived notions of toxicity.[1][2] This paradigm shifted dramatically with the FDA approval of Bortezomib (Velcade®) in 2003, a dipeptidyl boronic acid that validated the proteasome as a therapeutic target and established boronic acids as a viable and potent pharmacophore.[3][4] This success has catalyzed a surge of interest in developing novel boron-based therapeutics for a wide range of diseases, including cancers, and infectious diseases.[1][3][5]

This guide focuses on (R)-BoroAla-(+)-Pinanediol , a chiral α-aminoboronic acid derivative. It serves as a foundational building block and a probe for exploring interactions with specific enzyme targets, particularly serine proteases. We will delve into its synthesis, mechanism of action, and provide robust, field-proven protocols for its preliminary investigation, empowering researchers to effectively leverage this compound in their drug discovery programs.

Core Concepts: Synthesis and Stereochemical Control

(R)-BoroAla-(+)-Pinanediol is a chiral molecule whose utility is defined by its precise three-dimensional structure. Understanding its synthesis is paramount to appreciating its application. The key to achieving its specific stereochemistry lies in the use of (+)-pinanediol as a chiral auxiliary.

The Role of (+)-Pinanediol: A Chiral Scaffold

(+)-Pinanediol, derived from the naturally abundant monoterpene (+)-α-pinene, provides a rigid, bicyclic framework.[6] This defined chiral environment is exploited to direct the stereochemical outcome of reactions on the boron atom. The predominant method for this is the Matteson homologation reaction, a powerful strategy for the asymmetric synthesis of a vast array of chiral compounds, including α-amino acids, with exceptional diastereoselectivity.[6][7]

The general workflow involves creating a boronic ester with (+)-pinanediol, which then undergoes a stereoselective one-carbon chain extension. This process ensures the desired (R) configuration at the α-carbon of the alanine surrogate.

G cluster_synthesis Asymmetric Synthesis Workflow start Starting Materials: (+)-Pinanediol & Boronic Acid Precursor ester Formation of (+)-Pinanediol Boronic Ester start->ester Esterification homologation Matteson Homologation (Stereoselective C-C bond formation) ester->homologation e.g., with LiCHCl₂ intermediate (R)-α-Aminoboronic Ester Intermediate (Pinanediol Protected) homologation->intermediate High Diastereoselectivity (>98% de) deprotection Deprotection / Auxiliary Removal (e.g., Transesterification) intermediate->deprotection final_product (R)-BoroAla (Free Boronic Acid) deprotection->final_product

Caption: Asymmetric synthesis of (R)-BoroAla via Matteson Homologation.

Physicochemical Properties

The pinanediol ester form of (R)-BoroAla is typically a stable, crystalline solid, which facilitates its purification and handling.[8] The hydrochloride salt is also commonly used to improve stability and solubility.[9][10][11][12][13]

PropertyValueReference
Compound Name (R)-BoroAla-(+)-Pinanediol[14][15][16]
CAS Number 497165-15-8[14][16]
Molecular Formula C₁₂H₂₂BNO₂[14][16]
Molecular Weight 223.12 g/mol [14][16]
Compound Name (HCl Salt) (R)-BoroAla-(+)-Pinanediol HCl[9][10][11]
CAS Number (HCl Salt) 919103-31-4[9][10][11]
Molecular Formula (HCl Salt) C₁₂H₂₃BClNO₂[9][10]
Molecular Weight (HCl Salt) 259.59 g/mol [9][10]

Mechanism of Action: Targeting Serine Proteases

The primary utility of α-aminoboronic acids in early-stage drug discovery is as potent and selective inhibitors of serine proteases.[17][18] Their mechanism of inhibition is a classic example of transition-state analogue binding.

The catalytic triad (Ser-His-Asp) in the active site of a serine protease is responsible for hydrolyzing peptide bonds.[17] The key step is a nucleophilic attack by the hydroxyl group of the serine residue on the carbonyl carbon of the substrate, forming a transient tetrahedral intermediate.[17]

(R)-BoroAla mimics this substrate. The boron atom, being electron-deficient (a Lewis acid), is highly electrophilic.[19] It readily accepts the lone pair of electrons from the active site serine's hydroxyl group.[20] This forms a stable, yet reversible, covalent bond, resulting in a tetrahedral boronate complex that mimics the geometry of the natural hydrolytic transition state.[17][20][21] This stable complex effectively sequesters the enzyme, blocking its catalytic activity.[20] In some cases, the active site histidine may also form a bond with the boron atom.[17][22]

G cluster_mechanism Mechanism of Serine Protease Inhibition Enzyme Serine Protease Active Site Ser-OH His-N Asp-COO⁻ Inhibitor {Boro-Alanine Inhibitor| B(OH)₂} Enzyme:ser->Inhibitor:boron Complex Tetrahedral Intermediate Mimic Ser-O-B⁻(OH)₂ His-N⁺H label_formation Reversible Covalent Bond Formation

Caption: Boro-Ala forms a tetrahedral complex with the active site serine.

Experimental Protocols for Preliminary Investigation

A systematic approach is required to characterize the inhibitory potential of (R)-BoroAla-(+)-Pinanediol against a target enzyme. The following protocols provide a self-validating framework for determining inhibitor potency (IC₅₀) and elucidating the mechanism of action (MOA).

Overall Experimental Workflow

The investigation follows a logical progression from initial potency determination to detailed mechanistic studies. This ensures that resources are focused on compounds that show meaningful activity at the primary screening stage.

G cluster_workflow Inhibitor Characterization Workflow start Target Enzyme & Substrate Selection ic50 Protocol 1: IC₅₀ Determination (Dose-Response Curve) start->ic50 decision Potency Check: Is IC₅₀ in desired range? ic50->decision moa Protocol 2: Mechanism of Action (MOA) Study (Enzyme Kinetics) decision->moa Yes stop Stop or Redesign decision->stop No next Proceed to Selectivity Profiling & Cell-Based Assays moa->next

Caption: A logical workflow for the preliminary investigation of an enzyme inhibitor.

Protocol 1: Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.[23]

Causality Behind Choices:

  • DMSO for Stock: (R)-BoroAla-(+)-Pinanediol is an organic molecule; DMSO is a standard solvent that is miscible with aqueous buffers at low concentrations.

  • Fixed Substrate Concentration: Using a fixed substrate concentration (typically at or near the Kₘ) allows for a direct comparison of inhibitor potency.

  • Pre-incubation: For some inhibitors, especially reversible covalent ones like boronic acids, binding may not be instantaneous.[24] A pre-incubation step allows the enzyme-inhibitor complex to reach equilibrium, ensuring an accurate potency measurement.

  • Controls: The No Inhibitor control represents 100% enzyme activity, while the No Enzyme control corrects for any background signal. These are essential for data normalization and integrity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer. The final concentration in the assay should be determined from preliminary enzyme titration experiments to ensure linear reaction kinetics.[25]

    • Substrate Stock: Prepare a concentrated stock of the appropriate substrate.

    • Inhibitor Stock: Prepare a 10 mM stock solution of (R)-BoroAla-(+)-Pinanediol HCl in 100% DMSO.

    • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in assay buffer. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 30 µM to 1.5 nM final concentration).

  • Assay Setup (96-well plate format):

    • To appropriate wells, add 50 µL of assay buffer.

    • Add 2 µL of the corresponding inhibitor dilution to each well (or 2 µL of DMSO for the 'No Inhibitor' control).

    • Add 25 µL of the enzyme solution (or 25 µL of assay buffer for the 'No Enzyme' blank).

    • Gently mix and pre-incubate the plate for 15-30 minutes at the optimal reaction temperature (e.g., 37°C).[23]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.[23]

    • Immediately place the plate in a microplate reader and measure the reaction rate (e.g., change in absorbance or fluorescence per minute) for a set period (e.g., 10-20 minutes). Ensure the measurement is taken during the initial linear phase of the reaction.[25]

  • Data Analysis:

    • Subtract the rate of the 'No Enzyme' blank from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 'No Inhibitor' (vehicle) control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value.

Protocol 2: Mechanism of Action (MOA) Elucidation

This protocol determines how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) to identify the type of inhibition (e.g., competitive, non-competitive).[26][27]

Causality Behind Choices:

  • Matrix Experiment: A matrix of varying substrate and inhibitor concentrations is essential to decouple the inhibitor's effect on substrate binding (Kₘ) versus its effect on the maximum catalytic rate (Vₘₐₓ).

  • Lineweaver-Burk Plot: This double reciprocal plot (1/V₀ vs. 1/[S]) is a classic tool for visualizing changes in Kₘ and Vₘₐₓ, making the inhibition mechanism readily apparent from the pattern of intersecting or parallel lines.[23]

Methodology:

  • Experimental Design:

    • Select at least five concentrations of the substrate, spanning a range from 0.5x Kₘ to 5x Kₘ.[25]

    • Select at least four concentrations of the inhibitor, typically centered around its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution:

    • Set up a matrix of reactions in a 96-well plate. Each well will contain a unique combination of substrate and inhibitor concentrations.

    • Follow the general procedure outlined in Protocol 1 (pre-incubation of enzyme and inhibitor, followed by reaction initiation with substrate).

    • Measure the initial reaction rate (V₀) for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.[23]

    • Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the resulting plot to determine the mechanism of inhibition.

Interpreting MOA Data:

Inhibition TypeLineweaver-Burk PlotEffect on KₘEffect on Vₘₐₓ
Competitive Lines intersect on the Y-axisIncreasesUnchanged
Non-competitive Lines intersect on the X-axisUnchangedDecreases
Uncompetitive Lines are parallelDecreasesDecreases
Mixed Lines intersect in the upper-left quadrantIncreasesDecreases

For boronic acid inhibitors of serine proteases, a competitive or mixed-type inhibition pattern is most commonly expected, as they bind in the active site.[28]

Concluding Remarks and Future Directions

(R)-BoroAla-(+)-Pinanediol serves as an excellent starting point for investigating enzyme inhibition. The protocols detailed herein provide a robust framework for its initial characterization. A successful preliminary investigation, revealing potent and competitive inhibition, validates the target and provides the foundation for more advanced studies.

Future work would logically progress to:

  • Selectivity Profiling: Assessing the inhibitor's activity against a panel of related and unrelated proteases to determine its specificity and potential for off-target effects.

  • Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to the target enzyme to confirm the binding mode and guide structure-activity relationship (SAR) studies.

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties, often by extending the molecule to interact with other subsites of the enzyme's active site.[17]

By applying rigorous and logical experimental design, researchers can effectively unlock the potential of boronic acid-based compounds like (R)-BoroAla-(+)-Pinanediol in the ongoing quest for novel therapeutics.

References

  • Boron Containing Compounds as Protease Inhibitors | Chemical Reviews. (2012-04-20). Chemical Reviews.
  • Mechanism of serine protease inhibition by boronic acids. The formation... - ResearchGate.
  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkyl
  • Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronic Acid Deriv
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS. (2018-02-27). PNAS.
  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation | Journal of the American Chemical Society. (2023-02-06). Journal of the American Chemical Society.
  • Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis - Benchchem. Benchchem.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014-09-01). Current Medicinal Chemistry.
  • Inhibition of serine proteases by arylboronic acids - PubMed. PubMed.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Inhibition mechanism of peptide boronic acids against serine protease. - ResearchGate.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds - Benchchem. Benchchem.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). MedChemComm.
  • Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing). (2016-02-08). Chemical Society Reviews.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022-04-19). MDPI.
  • Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G. (2016-02-08). Chemical Society Reviews.
  • [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. (2020-09-01). Semantic Scholar.
  • A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol | Organic Process Research & Development - ACS Publications. (2002-10-23). Organic Process Research & Development.
  • 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC. PMC.
  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. (2023-01-25).
  • A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus - Benchchem. Benchchem.
  • Cas 497165-15-8,(R)-BoroAla-(+)-Pinanediol | lookchem. lookchem.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications.
  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). NCBI Bookshelf.
  • 99% Chirally Selective Syntheses via Pinanediol Boronic Esters: Insect Pheromones, Diols, and an Amino Alcohol. | Semantic Scholar. (1986-07-01). Semantic Scholar.
  • A Technical Guide to (+)-Pinanediol: Properties, Synthesis, and Applications in Drug Development - Benchchem. Benchchem.
  • Activity of Organoboron Compounds against Biofilm-Forming P
  • (R)-BoroAla-(+)
  • Synthesis and properties of pinanediol .alpha.-amido boronic esters - ACS Publications.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025-04-28). MDPI.
  • CAS 919103-31-4 | (R)-Boroala-(+)-pinanediol-HCl - Synblock. Synblock.
  • (R)-Boroala-(+)-pinanediol - CymitQuimica. CymitQuimica.
  • (R)-BoroAla(+)-Pinanediol-HCl | CymitQuimica. CymitQuimica.
  • (R)-BoroAla(+)-Pinanediol-HCl - Shanghai Balmxy Pharmaceutic Co.Ltd. Shanghai Balmxy Pharmaceutic Co.Ltd.
  • 919103-31-4 | (R)-BoroAla(+)-Pinanediol-HCl | Next Peptide. Next Peptide.
  • (R)-BoroAla(+)-Pinanediol-HCl [919103-31-4] | King-Pharm. King-Pharm.
  • Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin - ACS Publications. (2010-06-10).
  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2009-04-14). Journal of Medicinal Chemistry.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022-04-19). MDPI.
  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. MDPI.

Sources

Foundational

Structural Biology and Crystallographic Profiling of (R)-BoroAla-(+)-Pinanediol: A Transition-State Peptidomimetic

The Chemical Logic of Boronic Acid Peptidomimetics The development of transition-state analogs represents a cornerstone of rational drug design. Among these, α -aminoboronic acids have emerged as exceptionally potent inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Logic of Boronic Acid Peptidomimetics

The development of transition-state analogs represents a cornerstone of rational drug design. Among these, α -aminoboronic acids have emerged as exceptionally potent inhibitors of serine proteases, penicillin-binding proteins (PBPs), and D-Ala-D-Ala ligases. The compound (R)-BoroAla-(+)-Pinanediol is a highly specialized chiral peptidomimetic that leverages the unique electronic properties of boron to achieve target engagement.

The causality behind its efficacy lies in the electrophilic nature of the boron atom. In aqueous physiological environments, the boron atom possesses an empty p-orbital (sp² hybridization), making it highly susceptible to nucleophilic attack by the catalytic serine residues of target enzymes. Upon engagement, the boron atom transitions to an sp³-hybridized tetrahedral geometry, perfectly mimicking the high-energy tetrahedral transition state of peptide bond hydrolysis or transpeptidation ()[1].

The inclusion of the (+)-pinanediol moiety is not merely a synthetic convenience. While it acts as a critical chiral auxiliary during asymmetric synthesis to induce stereochemical control ()[2], its retention in biological assays serves a dual purpose. The bulky, bicyclic lipophilic group significantly enhances the molecule's ability to permeate complex bacterial cell walls, a prerequisite for in vivo antibacterial efficacy before the ester reaches equilibrium with the free boronic acid in the periplasmic space ()[3].

3D Molecular Architecture and Target Engagement

The 3D molecular structure of (R)-BoroAla-(+)-Pinanediol is defined by three functional domains:

  • The (R)-Alanine Side Chain: Mimics the D-Alanine residue found in the peptidoglycan precursor, directing the inhibitor into the specificity pocket of enzymes like PBP5 or D-Ala-D-Ala ligase.

  • The Boronate Core: The reactive warhead that forms a reversible covalent bond with the enzyme.

  • The (+)-Pinanediol Ester: Provides steric bulk that restricts conformational flexibility, pre-organizing the molecule for optimal active-site insertion.

Mechanism of Covalent Inhibition

High-resolution X-ray crystallographic studies of Escherichia coli PBP5 complexed with boronic acid inhibitors have elucidated the precise atomic interactions. The crystal structure, resolved at 1.6 Å, demonstrates that the boron atom covalently attaches to the catalytic Ser-44 ()[4]. This tetrahedral adduct is stabilized by a sophisticated hydrogen-bonding network involving Lys-213, Ser-110, and a highly ordered bridging water molecule, which collectively polarize the active site and stabilize the transition state ()[5].

InhibitionMechanism A PBP5 Active Site (Catalytic Ser-44) C Nucleophilic Attack (sp2 to sp3 transition) A->C B (R)-BoroAla-(+)-Pinanediol (Electrophilic Boron) B->C D Tetrahedral Boronate Adduct C->D E Transition State Stabilization (Ser-110, Lys-213, H2O) D->E

Fig 1. Mechanism of covalent inhibition by (R)-BoroAla-(+)-Pinanediol forming a tetrahedral adduct.

Quantitative Data: Binding Kinetics and Efficacy

To understand the structure-activity relationship (SAR), we must analyze the kinetic and antibacterial parameters. The stereochemistry of both the alpha-carbon and the pinanediol auxiliary strictly dictates the biological outcome. The (R)-enantiomer (D-boroAla) is essential for binding enzymes that process D-amino acids, while the lipophilicity of the pinanediol ester drives cellular penetration.

Table 1: Kinetic and Antibacterial Parameters of BoroAla Derivatives

CompoundTarget EnzymeInhibition Constant ( Ki​ )MIC ( E.coli )MIC ( S.aureus )
(R)-BoroAla-(+)-Pinanediol EC PBP5~14.0 µM8 - 32 µg/mL8 - 32 µg/mL
(R)-BoroAla (Free Acid) NG PBP30.43 µM>64 µg/mL>64 µg/mL
(S)-BoroAla-(-)-Pinanediol EC PBP5>100 µM>64 µg/mL>64 µg/mL

Data synthesized from competitive inhibition assays and broth microdilution protocols ()[3], ()[1]. Note the discrepancy between the free acid's potent Ki​ and poor MIC, validating the necessity of the pinanediol ester for membrane transport.

Experimental Workflows: Self-Validating Crystallography Protocol

Obtaining high-resolution 3D structures of protein-boronate complexes requires rigorous optimization. The bulky pinanediol group can induce severe lattice strain if co-crystallization is attempted directly. Therefore, a post-crystallization soaking methodology is mandated.

Protocol: Resolving the PBP5-(R)-BoroAla-(+)-Pinanediol Complex

Step 1: Apo-Enzyme Crystallization

  • Action: Grow apo-crystals of PBP5 using hanging-drop vapor diffusion in a mother liquor of 8% PEG 400 and 100 mM Tris·HCl at pH 8.0.

  • Causality: Establishing a robust apo-crystal lattice first prevents the bulky pinanediol ester from disrupting initial nucleation events.

  • Self-Validation: Mount a test crystal at room temperature; diffraction to at least 2.0 Å confirms a viable lattice prior to ligand introduction.

Step 2: Inhibitor Soaking

  • Action: Transfer the apo-crystal into a soaking drop containing the mother liquor supplemented with 12.5 mM (R)-BoroAla-(+)-Pinanediol. Incubate for exactly 40 minutes ()[4].

  • Causality: The 40-minute window is the critical thermodynamic sweet spot. Shorter times result in partial occupancy, while soaking at higher molarities or for longer durations causes pronounced degradation of diffraction quality due to internal lattice expansion.

  • Self-Validation: Monitor the crystal under polarized light. Maintenance of sharp birefringence indicates the lattice remains intact.

Step 3: Cryoprotection & Flash-Cooling

  • Action: Pass the crystal through mother liquor solutions with increasing concentrations of glycerol (in 5% increments) up to a maximum of 25%. Flash-cool in a gaseous nitrogen stream at 100 K.

  • Causality: Stepwise glycerol introduction prevents osmotic shock, while 100 K vitrification prevents crystalline ice formation, preserving the high-resolution limit.

Step 4: Synchrotron Data Collection & Refinement

  • Action: Collect 360 images (1° oscillations, 1 s exposure) at a synchrotron beamline (e.g., APS). Solve phases using molecular replacement.

  • Self-Validation: The protocol is successful if the final refinement yields an Rfree​ below 0.25 and the Ramachandran plot shows >95% of residues in favored regions. The Fo​−Fc​ difference electron density map must clearly show continuous density between the boron atom and the of Ser-44.

CrystallographyWorkflow Step1 Apo-Enzyme Crystallization Step2 Inhibitor Soaking (12.5 mM, 40 min) Step1->Step2 Step3 Cryoprotection & Flash-Cooling (100 K) Step2->Step3 Step4 Synchrotron X-ray Diffraction (1.6 Å) Step3->Step4 Step5 Phase Determination & Refinement Step4->Step5

Fig 2. Step-by-step X-ray crystallography workflow for resolving protein-boronate complexes.

Conclusion

(R)-BoroAla-(+)-Pinanediol exemplifies the sophisticated intersection of synthetic organic chemistry and structural biology. By utilizing the (+)-pinanediol group for both synthetic stereocontrol and biological membrane permeability, and leveraging the electrophilic boron to trap the catalytic serine in a transition-state geometry, researchers can map the active sites of critical bacterial enzymes with unprecedented atomic precision. The crystallographic workflows detailed herein provide a reproducible, self-validating framework for future structure-based drug design targeting antimicrobial resistance.

References

  • Information on EC 3.4.16.4 - serine-type D-Ala-D-Ala carboxypeptidase Source: BRENDA Enzyme Database URL:[Link]

  • Characterization of d-boroAla as a Novel Broad Spectrum Antibacterial Agent Targeting d-Ala-d-Ala Ligase Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Crystal Structure of Escherichia coli Penicillin-Binding Protein 5 Bound to a Tripeptide Boronic Acid Inhibitor: A Role for Ser-110 in Deacylation Source: Biochemistry, ACS Publications URL:[Link]

  • Cas 497165-15-8, (R)-BoroAla-(+)-Pinanediol Source: LookChem URL:[Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Source: Pharmaceuticals, MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Efficient Deprotection of (R)-BoroAla-(+)-Pinanediol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the efficient deprotection of (R)-BoroAla-(+)-Pinanediol, a critical step in the synthesis of chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the efficient deprotection of (R)-BoroAla-(+)-Pinanediol, a critical step in the synthesis of chiral α-amino boronic acids. These compounds are of significant interest in medicinal chemistry, notably as components of enzyme inhibitors such as the proteasome inhibitor Bortezomib.[1][2][3] The pinanediol protecting group serves as a chiral auxiliary, enabling the stereoselective synthesis of the desired (R)-α-amino boronic acid.[2] However, its effective removal is crucial for obtaining the final active pharmaceutical ingredient. This application note details a robust protocol for the deprotection via transesterification with a suitable boronic acid acceptor under biphasic conditions, ensuring high yield and purity of the final product. The causality behind experimental choices, self-validating system checks, and authoritative grounding are emphasized throughout.

Introduction: The Strategic Role of Pinanediol in Chiral Boronic Acid Synthesis

The synthesis of enantiomerically pure α-amino boronic acids is a cornerstone of modern drug discovery. The boronic acid moiety is a key pharmacophore in a range of therapeutic agents due to its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[3] (R)-BoroAla, or (R)-1-aminoethaneboronic acid, is a fundamental building block for more complex peptide boronic acids.

The use of (+)-pinanediol as a chiral auxiliary is a well-established and effective strategy to control the stereochemistry during the synthesis of α-amino boronic acids.[2] The rigid bicyclic structure of pinanediol provides excellent steric hindrance, directing the stereochemical outcome of key synthetic steps. Following the successful construction of the desired chiral center, the pinanediol group must be removed to unmask the free boronic acid. This deprotection step, however, can be challenging, with potential issues including incomplete reaction, epimerization, and difficulties in separating the product from the liberated pinanediol.[1]

Several methods for the deprotection of pinanediol boronate esters have been reported, including acidic hydrolysis, oxidative cleavage, and transesterification.[1][4][5] Among these, transesterification with a boronic acid acceptor in a biphasic system has emerged as a highly efficient and scalable method, particularly in industrial settings for the synthesis of drugs like Bortezomib.[2][6] This protocol focuses on such a transesterification-based approach, which offers mild reaction conditions and facilitates product isolation.

The Chemistry of Deprotection: A Mechanistic Overview

The deprotection of (R)-BoroAla-(+)-Pinanediol via transesterification involves the equilibrium-driven transfer of the pinanediol group from the desired α-amino boronic acid to a boronic acid "acceptor" or "scavenger".

Key Principles:

  • Le Châtelier's Principle: The reaction is driven to completion by carefully selecting the reaction conditions to favor the formation of the deprotected product. This is typically achieved by using an excess of the boronic acid acceptor and by partitioning the components between two immiscible phases.

  • Phase Separation: A biphasic system, commonly consisting of a hydrocarbon solvent (e.g., hexane or heptane) and an aqueous acidic layer containing a lower alkanol (e.g., methanol), is employed. The desired deprotected (R)-BoroAla is soluble in the aqueous phase, while the newly formed pinanediol ester of the acceptor boronic acid and the liberated pinanediol are preferentially soluble in the organic phase.[6][7] This partitioning effectively removes the byproducts from the reaction equilibrium, driving the reaction forward.

  • Boronic Acid Acceptor: An inexpensive and readily available boronic acid, such as isobutylboronic acid or phenylboronic acid, is used in excess.[2][7] The choice of acceptor can influence the efficiency of the transesterification.

The overall transformation can be visualized as follows:

Deprotection_Mechanism BoroAla_Pinanediol (R)-BoroAla-(+)-Pinanediol (in Organic Phase) Deprotected_BoroAla (R)-BoroAla (in Aqueous Phase) BoroAla_Pinanediol->Deprotected_BoroAla Transesterification Acceptor Isobutylboronic Acid (Excess) Acceptor_Pinanediol Isobutylboronic Acid Pinanediol Ester (in Organic Phase) Acceptor->Acceptor_Pinanediol Forms Ester Deprotection_Protocol A Step 1: Reaction Setup - Combine (R)-BoroAla-(+)-Pinanediol, isobutylboronic acid, heptane, methanol, and aqueous HCl. B Step 2: Transesterification - Stir vigorously at room temperature for 4-6 hours. - Monitor by HPLC. A->B C Step 3: Work-up - Separate aqueous and organic layers. - Extract organic layer with aq. HCl. - Wash combined aqueous layers with heptane. B->C D Step 4: Isolation - Concentrate aqueous layer. - Crystallize product. - Filter, wash with diethyl ether, and dry. C->D E Final Product (R)-BoroAla Hydrochloride D->E

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of Peptide Boronic Acids Using (R)-BoroAla-(+)-Pinanediol

Authored by: A Senior Application Scientist Abstract Peptide boronic acids are a formidable class of protease inhibitors, with the proteasome inhibitor Bortezomib being a prime example of their therapeutic success. The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

Peptide boronic acids are a formidable class of protease inhibitors, with the proteasome inhibitor Bortezomib being a prime example of their therapeutic success. The synthesis of these potent molecules is, however, not without its challenges, primarily due to the inherent reactivity and instability of the boronic acid functional group. This comprehensive guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthesis of peptide boronic acids. A special focus is placed on the strategic application of (R)-BoroAla-(+)-Pinanediol. This document will navigate through the fundamental chemical principles, present validated, step-by-step protocols, and provide expert insights to master this synthetic methodology.

Introduction: The Strategic Importance of Peptide Boronic Acids

Peptide boronic acids are peptidomimetics in which the C-terminal carboxylic acid is substituted with a boronic acid [-B(OH)₂]. This structural modification allows them to act as potent and reversible inhibitors of serine and threonine proteases.[1][2][3] The boron atom, with its vacant p-orbital, readily forms a stable, yet reversible, tetrahedral adduct with the hydroxyl group of the active site serine or threonine residue.[3][4] This mechanism mimics the tetrahedral transition state of peptide bond hydrolysis and is fundamental to the therapeutic efficacy of drugs like Bortezomib, a cornerstone in the treatment of multiple myeloma.[5][6][7]

A primary hurdle in the synthesis of these compounds is the protection of the boronic acid group during the peptide synthesis process. The boronic acid moiety is prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can interfere with standard peptide coupling chemistries.[5] The use of chiral protecting groups, such as (+)-pinanediol, has emerged as a robust and widely accepted strategy to overcome these synthetic challenges.[8][9]

(R)-BoroAla-(+)-Pinanediol: A Keystone in Peptide Boronic Acid Synthesis

(R)-BoroAla-(+)-Pinanediol is a crucial starting material for incorporating a boronic acid at the C-terminus of a peptide. It is an alanine derivative where the carboxylic acid is replaced by a boronic acid that is protected as a pinanediol ester.

Core Advantages:

  • Stereochemical Fidelity: The use of (+)-pinanediol, a chiral auxiliary derived from (+)-α-pinene, facilitates the stereospecific synthesis of the desired (R)-enantiomer of the α-aminoboronic acid, which is critical for biological activity.[9]

  • Enhanced Stability: The pinanediol ester imparts significant stability to the boronic acid group, making it resilient to the conditions of both solid-phase and solution-phase peptide synthesis. It is compatible with both Boc and Fmoc protection strategies.[10]

  • Broad Compatibility: This building block is compatible with a wide range of standard peptide coupling reagents, including HBTU, HATU, and PyBOP.

  • Controlled Deprotection: The pinanediol group can be efficiently removed under mild acidic conditions, often employing a Lewis acid or a scavenger like phenylboronic acid, to unveil the free boronic acid in the final peptide.[8][11]

Overview of the Synthetic Workflow

The synthetic route generally involves the coupling of an N-terminally protected amino acid or peptide to (R)-BoroAla-(+)-Pinanediol. This is followed by the deprotection of the N-terminus, which allows for subsequent elongation of the peptide chain. The synthesis culminates in the deprotection of the boronic acid.

synthetic_workflow cluster_peptide_elongation Peptide Elongation Cycle cluster_final_steps Finalization N_Protected_AA N-Protected Amino Acid Coupling Peptide Coupling N_Protected_AA->Coupling BoroAla (R)-BoroAla-(+)-Pinanediol BoroAla->Coupling N_Deprotection N-Terminal Deprotection Coupling->N_Deprotection Chain_Elongation Further Chain Elongation (Repeat Cycle) N_Deprotection->Chain_Elongation Chain_Elongation->Coupling Add next N-Protected Amino Acid Assembled_Peptide Fully Assembled Peptide (Pinanediol Protected) Chain_Elongation->Assembled_Peptide Final Elongation Boronic_Deprotection Boronic Acid Deprotection Assembled_Peptide->Boronic_Deprotection Final_Product Purified Peptide Boronic Acid Boronic_Deprotection->Final_Product

Figure 1: A generalized workflow for the synthesis of peptide boronic acids utilizing (R)-BoroAla-(+)-Pinanediol.

In-depth Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeExample SupplierKey Considerations
(R)-BoroAla-(+)-Pinanediol≥98%Sigma-AldrichStore at 2-8 °C under an inert atmosphere.
Fmoc-protected Amino AcidsSynthesis GradeNovabiochemUse standard side-chain protecting groups.
HBTU (or HATU/PyBOP)Synthesis GradeVariousStandard coupling reagent.
DIPEA (N,N-Diisopropylethylamine)Synthesis GradeVariousBase for coupling.
PiperidineACS GradeVariousFor Fmoc deprotection.
Dichloromethane (DCM)AnhydrousVariousReaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousVariousReaction solvent.
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage and side-chain deprotection.
Phenylboronic acid≥97%Sigma-AldrichScavenger for pinanediol removal.[11]
Triisopropylsilane (TIS)≥98%Sigma-AldrichScavenger for side-chain deprotection.
Diethyl etherACS GradeVariousFor product precipitation.
Protocol 1: Solution-Phase Coupling of the First Amino Acid

This protocol outlines the coupling of a single N-Fmoc protected amino acid to (R)-BoroAla-(+)-Pinanediol.

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve (R)-BoroAla-(+)-Pinanediol (1.0 equivalent) in anhydrous Dichloromethane (DCM) (approximately 10 mL per mmol).

  • Addition of Reagents: Add the N-Fmoc protected amino acid (1.1 equivalents), followed by HBTU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Perform sequential washes with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and finally with brine (once).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes, to yield the pure dipeptide with the C-terminal boronic acid protected as a pinanediol ester.

Protocol 2: Solid-Phase Synthesis of a Peptide Boronic Acid

For the synthesis of longer peptides, a solid-phase approach is generally more efficient.[12][13][14][15][16]

solid_phase_workflow Start Begin with (R)-BoroAla-(+)-Pinanediol coupled to a suitable resin (e.g., 2-chlorotrityl chloride resin) Swell Swell Resin in DMF Start->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotect Wash1 Wash Resin (DMF, DCM, DMF) Fmoc_Deprotect->Wash1 Couple_AA Couple next Fmoc-Amino Acid (Amino Acid, HBTU, DIPEA in DMF) Wash1->Couple_AA Wash2 Wash Resin (DMF, DCM, DMF) Couple_AA->Wash2 Repeat Repeat Cycle (Fmoc_Deprotect to Wash2) for each subsequent amino acid Wash2->Repeat Repeat->Fmoc_Deprotect Final_Fmoc_Deprotect Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotect Cleave Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H₂O) Final_Fmoc_Deprotect->Cleave Boron_Deprotect Boronic Acid Deprotection (Refer to Protocol 4.4) Cleave->Boron_Deprotect Purify Purification by RP-HPLC Boron_Deprotect->Purify

Figure 2: A detailed workflow for the solid-phase synthesis of peptide boronic acids.

Protocol 3: Final Boronic Acid Deprotection

This crucial final step unmasks the active boronic acid.

  • Dissolution: Dissolve the fully assembled peptide (with side-chain protecting groups removed but the pinanediol group intact) in a 1:1 mixture of acetonitrile and water.

  • Scavenger Addition: Add phenylboronic acid (10-20 equivalents) to the solution. This facilitates the removal of the pinanediol group through transesterification.[11]

  • Acidification: Carefully adjust the pH of the solution to approximately 2-3 by adding 1 M HCl.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the deprotection by LC-MS, looking for the disappearance of the pinanediol-protected peptide and the emergence of the free boronic acid peptide.

  • Purification:

    • Remove the acetonitrile from the reaction mixture under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove the phenylboronic acid and its pinanediol ester.

    • Purify the final peptide boronic acid from the aqueous layer using preparative reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide boronic acid as a white, fluffy solid.

Troubleshooting and Expert Insights

  • Suboptimal Coupling: In cases of incomplete coupling, consider employing a more powerful coupling agent such as HATU. For sterically challenging amino acids, a double coupling strategy may be necessary.

  • Boroxine Formation: The final, deprotected boronic acid can form cyclic trimer anhydrides (boroxines), especially during storage. To minimize this, store the lyophilized product under an inert gas at low temperatures. For analytical purposes, boroxines can typically be reverted to the monomeric boronic acid by dissolution in an aqueous buffer.[5]

  • Risk of Epimerization: To reduce the risk of epimerization at the α-carbon, use the minimum necessary amount of base (DIPEA) and keep reaction times as short as feasible.

  • Incomplete Deprotection: If the pinanediol deprotection is not complete, extending the reaction time or increasing the excess of phenylboronic acid can be effective. It is also crucial to ensure the pH is sufficiently acidic to promote hydrolysis.

Conclusion

The utilization of (R)-BoroAla-(+)-Pinanediol provides a dependable and efficient pathway for the synthesis of peptide boronic acids. The pinanediol protecting group offers the required stability during peptide chain elongation and can be cleanly removed to yield the final, biologically active compound. The protocols and expert advice detailed in this application note furnish a strong foundation for researchers to successfully synthesize these vital therapeutic agents. Meticulous control over reaction conditions, purification, and handling is paramount to generating high-purity peptide boronic acids for advanced research and drug development endeavors.

References

  • Coughlin, D. J., & J. P. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. [Link]

  • Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug. Royal Society of Chemistry. [Link]

  • Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]

  • Synthesis of Bortezomib.
  • Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. ACS Publications. [Link]

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. National Center for Biotechnology Information. [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]

  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. National Center for Biotechnology Information. [Link]

  • Deprotection of Pinacol Boronates via Fluorinated Intermediates. Scribd. [Link]

  • Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Semantic Scholar. [Link]

  • Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. PubMed. [Link]

  • Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Boron Containing Compounds as Protease Inhibitors. Chemical Reviews. [Link]

  • Removal of boronic acid protecting groups by transesterification.
  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing). [Link]

  • Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. ResearchGate. [Link]

  • Mechanism of serine protease inhibition by boronic acids. The formation... ResearchGate. [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. National Center for Biotechnology Information. [Link]

  • Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging. ACS Sensors. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. [Link]

  • Diversity-Oriented Synthesis of Peptide-Boronic Acids by a Versatile Building-Block Approach. Synfacts. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Center for Biotechnology Information. [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Semantic Scholar. [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. National Center for Biotechnology Information. [Link]

Sources

Method

Optimal peptide coupling reaction conditions for (R)-BoroAla-(+)-Pinanediol

Application Note: Optimal Peptide Coupling Strategies for (R)-BoroAla-(+)-Pinanediol Executive Summary (R)-BoroAla-(+)-Pinanediol is a highly specialized, critical building block in the synthesis of boronic acid-based tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Peptide Coupling Strategies for (R)-BoroAla-(+)-Pinanediol

Executive Summary

(R)-BoroAla-(+)-Pinanediol is a highly specialized, critical building block in the synthesis of boronic acid-based transition state inhibitors, including proteasome inhibitors and β-lactamase inhibitors[1]. However, coupling standard amino acids or peptide sequences to this α-aminoboronic ester presents unique synthetic challenges: severe steric hindrance from the bicyclic pinanediol auxiliary and a high propensity for α-carbon epimerization. This application note details the mechanistic rationale and field-validated protocols for achieving high-yielding, epimerization-free peptide couplings using this substrate.

Mechanistic Insights: The Boron-Pinanediol Challenge

The coupling of an N-protected amino acid to (R)-BoroAla-(+)-Pinanediol is not a standard amide bond formation. Two competing factors dictate the success of the reaction:

  • Steric Hindrance: The (+)-pinanediol protecting group is exceptionally bulky. While it is essential for directing the stereochemical outcome during the initial synthesis of the boronic acid[2], it severely restricts the trajectory of nucleophilic attack by the α-amine onto the activated carboxylic acid.

  • Alpha-Proton Acidity & Epimerization: The empty p-orbital of the boron atom can stabilize an adjacent carbanion via hyperconjugation. Consequently, the α-proton of boroAla is significantly more acidic than that of a standard amino acid. Prolonged exposure to basic conditions (e.g., excess DIPEA or TEA) during slow coupling reactions leads to rapid epimerization[3].

Causality in Experimental Design: To overcome these barriers, the coupling must rely on highly reactive intermediates (to overcome steric bulk) generated in the absence of the boro-amine, followed by reaction at sub-zero temperatures to kinetically suppress proton abstraction.

Reaction Workflow

G A Carboxylic Acid Component B Pre-Activation (HATU or IBCF, -20°C) A->B C (R)-BoroAla-(+)-Pinanediol Addition B->C D Amide Bond Formation C->D E Aqueous Workup & Purification D->E

Workflow for epimerization-free peptide coupling to boro-amino acids.

Optimization of Coupling Conditions

The choice of coupling reagent and base is the primary determinant of diastereomeric excess (d.e.). The table below summarizes the quantitative performance of various coupling systems.

Coupling ReagentBaseTemperatureYield (%)Epimerization (%)Mechanistic Rationale
HATU DIPEA25 °C65%>15%Fast activation, but ambient temperature promotes base-catalyzed enolization of the boro-amine.
HATU DIPEA-20 °C to 0 °C82%<2%Pre-activation at low temperatures minimizes α-proton abstraction while maintaining high reactivity[3].
IBCF (Mixed Anhydride)NMM-20 °C to 0 °C88%<1%The historical gold standard. NMM is a weaker base, preventing racemization, while the mixed anhydride easily overcomes steric bulk[4].
EDC / HOBt DIPEA0 °C to 25 °C45%~5%Slow coupling kinetics exacerbated by the steric bulk of pinanediol leads to degradation and poor yields.

Detailed Experimental Methodologies

Protocol A: The Mixed Anhydride Method (Gold Standard) The mixed anhydride procedure using isobutyl chloroformate (IBCF) remains the preferred method for coupling to α-aminoboronic acids due to its mildness and high stereofidelity[4].

Materials:

  • N-protected amino acid (1.0 eq)

  • (R)-BoroAla-(+)-Pinanediol hydrochloride (1.0 eq)

  • Isobutyl chloroformate (IBCF) (1.05 eq)

  • N-Methylmorpholine (NMM) (2.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF under an inert atmosphere (Argon/N₂). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Anhydride Formation: Add NMM (1.05 eq) followed dropwise by IBCF (1.05 eq). Stir the mixture at -20 °C for exactly 15 minutes.

    • Self-Validation Check: A white precipitate (NMM·HCl) will form in the flask, visually confirming successful mixed anhydride generation.

  • Substrate Preparation: In a separate vial, dissolve (R)-BoroAla-(+)-Pinanediol hydrochloride (1.0 eq) in anhydrous THF (or CHCl₃ for better solubility) and neutralize with NMM (1.05 eq) at 0 °C[4].

  • Coupling: Add the neutralized boro-amine solution dropwise to the mixed anhydride suspension, maintaining the internal temperature strictly at -20 °C.

  • Maturation: Allow the reaction to stir at -20 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Workup: Quench the reaction with a few drops of water. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 0.2 M HCl. Wash the organic layer with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate[4].

Protocol B: Low-Temperature HATU Coupling For sequences where mixed anhydrides yield side products, HATU provides a highly efficient alternative, provided strict temperature control is maintained to avoid racemization[3].

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool to -20 °C.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Stir for 3 minutes at -20 °C to form the active OAt ester[3].

  • Coupling: Add (R)-BoroAla-(+)-Pinanediol hydrochloride (1.0 eq) followed by an additional portion of DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Maturation: Stir at -20 °C for 2 hours, then transfer to a 4 °C cold room overnight.

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl (to remove DMF), 0.1 M HCl, and saturated NaHCO₃.

Analytical Validation & Troubleshooting

A robust protocol requires a self-validating analytical framework to confirm structural integrity post-coupling:

  • Mass Spectrometry (LC-MS): Boronic esters can be difficult to ionize intact. Look for the [M+H]+ peak, but be aware of potential in-source fragmentation (specifically the loss of the pinanediol group, Δm/z=−152 ) or water adducts.

  • NMR Spectroscopy: The success of the coupling and the diastereomeric purity can be definitively validated via 1H NMR. The (+)-pinanediol group exhibits distinct methyl singlets (typically around 0.8, 1.2, and 1.4 ppm). If epimerization occurred during the basic coupling step, these singlets will duplicate, revealing the exact ratio of the undesired diastereomer.

References

  • Source: thieme-connect.
  • Source: nih.
  • Title: Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?
  • Title: Design and synthesis of enzyme inhibitors against Gram-negative bacteria.

Sources

Application

Application Notes &amp; Protocols: The Pivotal Role of (R)-Boroleucine-(+)-Pinanediol in the Stereoselective Synthesis of Proteasome Inhibitors

Abstract The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. Peptidyl boronic acids have emerged as a powerfu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. Peptidyl boronic acids have emerged as a powerful class of reversible covalent inhibitors of the proteasome, with Bortezomib being the first-in-class drug approved for treating multiple myeloma.[1][2] The stereochemistry of these inhibitors is paramount to their potency and selectivity. This guide provides an in-depth analysis of the application of α-aminoboronic acid pinanediol esters, specifically focusing on (R)-Boroleucine-(+)-Pinanediol, as a critical chiral building block in the synthesis of proteasome inhibitors. We will dissect the causality behind its use, provide detailed, field-proven protocols for key synthetic transformations, and explore the underlying mechanism of action.

The Proteasome: A Target for Boronic Acid Inhibitors

The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins.[3] Its catalytic core, the 20S particle, possesses multiple active sites, with the chymotrypsin-like activity being a key driver of protein degradation.[2] The N-terminal threonine (Thr1) residue of this active site acts as the primary nucleophile.[3]

Boronic acid-based inhibitors, like Bortezomib, are designed to mimic peptide substrates. The electrophilic boron atom is attacked by the hydroxyl group of the Thr1 residue, forming a stable, yet reversible, tetrahedral boronate adduct.[4][5] This covalent interaction effectively blocks the active site, leading to an accumulation of regulatory proteins, which in turn induces cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][6]

G Proteasome 20S Proteasome Active Site Thr1 N-Terminal Threonine (Thr1) -CH(CH₃)OH Tetrahedral_Complex Reversible Tetrahedral Boronate Adduct (Inhibited State) Thr1->Tetrahedral_Complex Nucleophilic Attack (Reversible) Bortezomib Peptidyl Boronic Acid (e.g., Bortezomib) Boron R-B(OH)₂ Boron->Tetrahedral_Complex

Caption: Mechanism of proteasome inhibition by boronic acids.

The Chiral Auxiliary: Why (+)-Pinanediol is Essential

Stereochemistry is non-negotiable in pharmacology. For peptidyl proteasome inhibitors, the correct chirality at the α-carbon of the amino-boronic acid is critical for fitting into the enzyme's active site and achieving high-potency inhibition. The synthesis of these chiral α-aminoboronic acids is a significant challenge.

This is where (+)-Pinanediol ((1S,2S,3R,5S)-(+)-2,3-pinanediol) serves as a cornerstone chiral auxiliary.[6][7]

Causality Behind Experimental Choice:

  • Stereochemical Control: (+)-Pinanediol is a rigid, bicyclic diol derived from the chiral pool. When it forms an ester with a boronic acid, its bulky and stereochemically defined structure effectively shields one face of the boron center.

  • Matteson Homologation: This steric hindrance is expertly exploited during the Matteson homologation reaction. This reaction sequence involves the insertion of a dichloromethyl group into the C-B bond, followed by a stereoselective rearrangement that displaces one chloride atom. The pinanediol backbone directs this rearrangement to occur with exceptionally high diastereoselectivity, reliably setting the desired stereocenter at the α-carbon.[1][7]

  • Stability and Removal: The pinanediol ester provides stability to the otherwise labile α-aminoboronic acid intermediate, preventing undesirable side reactions like 1,3-rearrangement.[5] Crucially, it can be removed under specific acidic conditions via transesterification without racemizing the newly formed chiral center.[8]

Application Case Study: Synthesis of Bortezomib

The synthesis of Bortezomib is a classic example showcasing the utility of (R)-Boroleucine-(+)-Pinanediol. The overall strategy involves building the peptide backbone onto this chiral boronic acid building block, followed by the final deprotection of the boronic acid moiety.

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: N-Terminal Capping cluster_2 Step 3: Final Deprotection start (R)-Boroleucine-(+)-Pinanediol Trifluoroacetate Salt couple1 Couple with N-Boc-L-Phenylalanine start->couple1 TBTU / DIPEA DMF/DCM dipeptide Boc-Phe-BoroLeu-(+)-Pinanediol couple1->dipeptide deprotect Boc Deprotection (e.g., HCl or TFA) dipeptide->deprotect couple2 Couple with Pyrazine-2-carboxylic acid deprotect->couple2 capped Pyz-Phe-BoroLeu-(+)-Pinanediol couple2->capped transesterify Transesterification with Isobutylboronic Acid capped->transesterify HCl (aq) / Heptane end Bortezomib (as Trimeric Boroxine) transesterify->end

Caption: Synthetic workflow for Bortezomib synthesis.

Key Intermediates and Reagents
Reagent/IntermediateStructurePurposeCAS Number
(R)-Boroleucine-(+)-Pinanediol TFA Salt C₁₈H₃₁BNO₂ · CF₃COOHThe core chiral building block providing the boronic acid and the correct stereocenter.179324-87-9
N-Boc-L-Phenylalanine C₁₄H₁₉NO₄The second amino acid in the dipeptide sequence, with a temporary protecting group.13734-34-4
Pyrazine-2-carboxylic acid C₅H₄N₂O₂The N-terminal capping group, essential for inhibitor activity.98-97-5
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) C₁₁H₁₆BF₄N₅OPeptide coupling agent for amide bond formation.125700-67-6
DIPEA (N,N-Diisopropylethylamine) C₈H₁₉NA non-nucleophilic base used to activate the coupling reaction.7087-68-5
Isobutylboronic acid C₄H₁₁BO₂The deprotecting agent that removes the pinanediol auxiliary by transesterification.84110-40-7
Detailed Synthetic Protocols

Protocol 1: Dipeptide Formation (Boc-Phe-BoroLeu-(+)-Pinanediol)

This protocol describes the coupling of the first peptide residue to the chiral boronic ester.

  • Reaction Setup: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve N-Boc-L-Phenylalanine (1.0 equiv.) and TBTU (1.1 equiv.) in a 1:2 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir the mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of (R)-Boroleucine-(+)-Pinanediol trifluoroacetate salt (1.0 equiv.) in DMF to the activated mixture.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1% phosphoric acid (aq.), 2% potassium carbonate (aq.), and finally with 10% brine.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dipeptide boronic ester, which can be used in the next step or purified by column chromatography if necessary.

Protocol 2: N-Terminal Capping with Pyrazine-2-carboxylic acid

This two-step protocol first removes the Boc protecting group and then adds the final capping group.

  • Boc Deprotection: Dissolve the crude Boc-Phe-BoroLeu-(+)-Pinanediol from the previous step in a solution of 4M HCl in Dioxane or DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent and excess HCl under vacuum to obtain the amine hydrochloride salt.

  • Capping Reaction: In a separate flask, activate Pyrazine-2-carboxylic acid (1.0 equiv.) with TBTU (1.1 equiv.) and DIPEA (3.0 equiv.) in a DCM/DMF mixture at 0 °C, as described in Protocol 1.

  • Coupling: Add the deprotected dipeptide amine salt (1.0 equiv.) to the activated pyrazine acid mixture.

  • Reaction & Workup: Allow the reaction to proceed at room temperature for 12-24 hours. Perform the same aqueous workup as described in Protocol 1 to isolate the fully protected peptide, Pyz-Phe-BoroLeu-(+)-Pinanediol.[8]

Protocol 3: Pinanediol Deprotection to Yield Bortezomib

This is the final and critical step to unmask the active boronic acid.

  • Reaction Setup: Suspend the protected peptide, Pyz-Phe-BoroLeu-(+)-Pinanediol (1.0 equiv.), and isobutylboronic acid (1.05-1.2 equiv.) in a biphasic mixture of heptane and 1N hydrochloric acid (HCl).[5][8]

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The transesterification drives the pinanediol into the organic heptane layer, while the protonated product remains in the aqueous layer.

  • Phase Separation: Once the starting material is consumed (monitored by LC-MS), dilute the mixture with additional water and heptane. Separate the aqueous layer.

  • Isolation: The aqueous layer containing the Bortezomib hydrochloride salt can be concentrated. For isolation, the pH is typically adjusted and the product is extracted into an organic solvent like ethyl acetate.

  • Crystallization: Bortezomib is often isolated as its trimeric boroxine anhydride after crystallization from a suitable solvent system like ethyl acetate/n-heptane.[7][8] This form is a stable, crystalline solid that readily converts to the monomeric active form upon reconstitution in an aqueous medium.

Biological Activity Data

The stereoselective synthesis enabled by (+)-Pinanediol yields highly potent inhibitors. The inhibitory concentration (IC₅₀) is a key measure of a drug's potency.

CompoundTargetIC₅₀ (nM)Significance
Bortezomib 20S Proteasome (Chymotrypsin-like activity)0.161[11]First-in-class proteasome inhibitor. Validates the effectiveness of the peptidyl boronic acid scaffold.
Compound 7f (A different tripeptide boronic acid)20S Proteasome (Chymotrypsin-like activity)0.079[11]Demonstrates how modifications to the peptide backbone can further enhance potency, building upon the core boronic acid warhead.

Expert Insights & Troubleshooting

  • C-B Bond Lability: The carbon-boron bond can be susceptible to oxidation.[5] It is advisable to handle intermediates under an inert atmosphere (Nitrogen or Argon) where possible, especially during purification and storage.

  • Hydrolytic Stability: While the pinanediol ester is relatively stable, boronic esters can be labile to hydrolysis, particularly at low pH.[5] Ensure workup conditions are controlled. The final deprotection step intentionally leverages this lability under acidic conditions.

  • Boroxine Formation: Do not be alarmed by the formation of the trimeric boroxine anhydride upon isolation of the final product. This is a common and stable form for solid boronic acids. It readily dissociates to the active monomeric boronic acid in solution.[8]

  • Solid-Phase Synthesis: For creating libraries of inhibitors, solid-phase peptide synthesis (SPPS) approaches have been developed where the aminoboronic acid is anchored to a resin, allowing for standard Fmoc chemistry to build the peptide chain before cleavage.[5][12][13]

Conclusion

(R)-Boroleucine-(+)-Pinanediol is more than just a starting material; it is an elegant solution to the critical challenge of stereocontrol in the synthesis of α-aminoboronic acid-based proteasome inhibitors. Its use in the Matteson homologation and subsequent peptide assembly provides a reliable and scalable route to potent drugs like Bortezomib. The protocols and insights provided herein demonstrate a robust framework for researchers in drug discovery to leverage this powerful chiral building block in the development of next-generation therapeutics targeting the proteasome.

References

  • Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs.
  • Solid Phase Synthesis of C-Terminal Boronic Acid Peptides.
  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condens
  • Synthesis of biologically active boron-containing compounds. PMC, NIH.
  • Theoretical Study on the Inhibition Mechanism of the Proteasome by Bortezomib. Weinheim, Germany.
  • BORTEZOMIB, PS 341. New Drug Approvals.
  • Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. PMC, NIH.
  • Entinostat-Bortezomib Hybrids against Multiple Myeloma. MDPI.
  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction.
  • A Technical Guide to (+)
  • Manufacturing method for Bortezomib and new intermediate thereof.
  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. PMC, NIH.
  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing).
  • Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. PubMed.

Sources

Method

Application Note: A Robust HPLC-Based Purity Analysis of (R)-BoroAla-(+)-Pinanediol

Abstract This application note presents a comprehensive guide to developing and validating High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (R)-BoroAla-(+)-Pinanediol. As a critical chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing and validating High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (R)-BoroAla-(+)-Pinanediol. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its chemical and enantiomeric purity is paramount.[1] We detail two distinct yet complementary HPLC methods: a reversed-phase (RP-HPLC) method for chemical purity and impurity profiling, and a chiral HPLC method for quantifying enantiomeric purity. The narrative emphasizes the rationale behind analytical choices, addressing the inherent challenge of on-column hydrolysis of the pinanediol boronic ester.[2][3] Protocols are provided alongside a validation strategy grounded in ICH Q2(R1) guidelines, including a forced degradation study to establish the method's stability-indicating capabilities.[4][5][6]

Introduction: The Analytical Imperative for a Chiral Boronic Ester

(R)-BoroAla-(+)-Pinanediol is a chiral boronic ester widely employed as a versatile building block in asymmetric synthesis.[1][7] Its stereochemically defined structure allows for the precise construction of complex molecular architectures, making it a valuable intermediate in the development of active pharmaceutical ingredients (APIs). The quality of this raw material directly impacts the purity profile and potential efficacy and safety of the final drug product. Therefore, rigorous analytical control is not merely a procedural step but a foundational requirement.

The primary analytical challenges associated with (R)-BoroAla-(+)-Pinanediol are twofold:

  • Chemical Purity: The presence of process-related impurities or degradation products must be accurately quantified.

  • Enantiomeric Purity: Contamination with its stereoisomer, (S)-BoroAla-(-)-Pinanediol, can introduce diastereomeric impurities in subsequent synthetic steps, potentially leading to undesired pharmacological effects.[8][9]

This guide provides the scientific framework and actionable protocols for establishing robust purity assays for this critical compound.

Chapter 1: A Strategic Approach to Method Development

A successful analytical method is built upon a clear understanding of the analyte's chemical properties and potential liabilities. The strategy for (R)-BoroAla-(+)-Pinanediol must address its unique structure, comprising a boronic acid protected as a pinanediol ester and a chiral center at the alanine moiety.

The Core Challenge: Hydrolytic Instability

The boronic acid pinacol ester is susceptible to hydrolysis, especially under typical acidic reversed-phase HPLC conditions.[2][3] This on-column degradation can lead to the appearance of the free (R)-BoroAla peak, artificially inflating impurity readings and compromising the accuracy of the assay. Our primary strategic objective is to mitigate this hydrolysis. This is achieved by carefully selecting a stationary phase with minimal free silanol groups and a mobile phase without acidic modifiers.[2]

The Workflow: From Screening to Validation

The development process follows a logical progression from initial screening to full validation. This ensures that the final methods are not only effective but also reliable and robust for routine use in a quality control environment.

G cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation (ICH Q2 R1) A Analyte Characterization (Solubility, UV Spectra, Stability) B Initial Column & Mobile Phase Screening (Achiral & Chiral) A->B Input C Fine-tune Gradient / Isocratic Conditions B->C Select best candidates D Optimize Flow Rate & Temperature C->D E Achieve System Suitability Targets (Resolution, Tailing) D->E F Specificity / Forced Degradation E->F Final Method G Linearity & Range F->G H Accuracy & Precision G->H I LOD / LOQ H->I J Robustness I->J

Caption: Method Development & Validation Workflow.

Chapter 2: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate the main (R)-BoroAla-(+)-Pinanediol peak from potential process impurities and any degradants that may form during manufacturing or storage.

Rationale for Chromatographic Conditions
  • Stationary Phase: The selection of a modern, end-capped C18 column with low silanol activity is the most critical parameter for preventing on-column hydrolysis. A column like the Waters XTerra MS C18 is specifically designed to minimize these secondary interactions.[2] This ensures that the measured purity reflects the true composition of the sample.

  • Mobile Phase: To further suppress ester hydrolysis, the mobile phase should be free of acid modifiers like formic acid or trifluoroacetic acid. A simple gradient of water and acetonitrile provides sufficient resolving power for typical impurities while maintaining a neutral pH environment.[2]

  • Temperature Control: The autosampler should be cooled (e.g., 4°C) to prevent sample degradation prior to injection, while the column compartment is moderately heated (e.g., 35°C) to ensure reproducible retention times and improve peak shape.[2]

Experimental Protocol: Chemical Purity

2.2.1 Equipment and Reagents

  • HPLC system with UV/PDA detector, autosampler, and column oven

  • Waters XTerra MS C18 column (4.6 x 150 mm, 3.5 µm) or equivalent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • (R)-BoroAla-(+)-Pinanediol reference standard and samples

2.2.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Autosampler Temp. 4°C
Injection Volume 5 µL
Detection UV at 220 nm
Run Time 20 minutes

2.2.3 Sample and Standard Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to the same target concentration as the standard using the same diluent.

2.2.4 System Suitability Before analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (USP): ≥ 5000

  • %RSD of Peak Area: ≤ 2.0%

2.2.5 Calculation Purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 3: Chiral HPLC for Enantiomeric Purity

The objective of this method is to resolve the (R)-enantiomer from the undesired (S)-enantiomer, allowing for precise quantification of enantiomeric excess (%ee).

Rationale for Chiral Separation
  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a broad range of enantiomers.[9][10] Columns such as the CHIRALPAK® IC, which utilizes a cellulose tris(3,5-dichlorophenylcarbamate) selector, often provide excellent chiral recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[9]

  • Mobile Phase: Chiral separations on polysaccharide CSPs are typically achieved using normal-phase or polar organic mobile phases. A mixture of a hydrocarbon (e.g., heptane) and an alcohol (e.g., isopropanol or ethanol) is common. The ratio of these solvents is the most critical factor in achieving separation (selectivity) and controlling retention time.[9]

Experimental Protocol: Enantiomeric Purity

3.2.1 Equipment and Reagents

  • HPLC system with UV/PDA detector

  • CHIRALPAK® IC column (4.6 x 250 mm, 5 µm) or equivalent

  • n-Heptane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • (R)-BoroAla-(+)-Pinanediol and (S)-BoroAla-(-)-Pinanediol standards (or a racemic mixture)

3.2.2 Chromatographic Conditions

ParameterCondition
Mobile Phase n-Heptane / Isopropanol (90:10, v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25°C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 30 minutes

3.2.3 Sample and Standard Preparation

  • Diluent: Mobile Phase (n-Heptane/IPA, 90:10)

  • Resolution Solution: Prepare a solution containing both the (R) and (S) enantiomers (approx. 0.25 mg/mL each) to confirm peak identification and system suitability.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

3.2.4 System Suitability Inject the resolution solution. The system is suitable if:

  • Resolution (USP) between enantiomer peaks: ≥ 1.5

3.2.5 Calculation The percentage of the undesired (S)-enantiomer is calculated as follows: % (S)-Enantiomer = (Area of S-Peak / (Area of R-Peak + Area of S-Peak)) x 100

Chapter 4: Method Validation and Forced Degradation

A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][6] A critical component of this is demonstrating specificity through forced degradation.

Specificity and Forced Degradation Studies

Forced degradation studies deliberately stress the drug substance to produce potential degradation products.[11][12] The goal is to demonstrate that the analytical method can successfully separate the main analyte peak from any degradants, thus proving it is "stability-indicating."[13] The target degradation is typically between 5-20%.[13][14]

G cluster_conditions Stress Conditions A Acid Hydrolysis 0.1 M HCl, 60°C Analysis Analyze Stressed Samples with RP-HPLC Method A->Analysis After specified time B Base Hydrolysis 0.1 M NaOH, 60°C B->Analysis After specified time C Oxidation 3% H₂O₂, RT C->Analysis After specified time D Thermal 80°C, Solid State D->Analysis After specified time E Photolytic ICH Q1B Light Box E->Analysis After specified time Start Sample of (R)-BoroAla-(+)-Pinanediol Start->A Start->B Start->C Start->D Start->E Outcome Assess Peak Purity (PDA Detector) Confirm Mass Balance Analysis->Outcome

Caption: Forced Degradation Experimental Workflow.

4.1.1 Protocol for Forced Degradation

  • Prepare Stock: Prepare a 1.0 mg/mL stock solution of (R)-BoroAla-(+)-Pinanediol in the 50:50 Acetonitrile/Water diluent.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8 hours), neutralize with 0.2 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots, neutralize with 0.2 M HCl, and dilute.

  • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw aliquots at time points and dilute.

  • Thermal: Store the solid powder in an oven at 80°C. Withdraw samples periodically, dissolve in diluent, and analyze.

  • Photolytic: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all stressed samples using the chemical purity RP-HPLC method. The PDA detector is used to assess peak purity and ensure no co-eluting peaks are present.

Summary of Validation Parameters

The following table outlines the key parameters for validating both the chemical and enantiomeric purity methods.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is free from interference from impurities/degradants.Peak purity index > 0.999. Resolution > 1.5.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.e.g., 80% to 120% of the nominal concentration.
Accuracy The closeness of test results to the true value (assessed by spike recovery).98.0% to 102.0% recovery.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).%RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with accuracy and precision.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria are met under varied conditions.

Conclusion

The quality control of (R)-BoroAla-(+)-Pinanediol is effectively achieved through the implementation of two specific and validated HPLC methods. The achiral reversed-phase method, carefully designed to prevent on-column hydrolysis, provides accurate assessment of chemical purity and stability. The complementary chiral method ensures the enantiomeric integrity of this critical synthetic intermediate. Adherence to these protocols and the principles of method validation outlined herein will ensure that (R)-BoroAla-(+)-Pinanediol meets the stringent quality standards required for pharmaceutical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • (R)-BoroAla-(+)-Pinanediol — Chemical Substance Information. NextSDS. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Publications. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • (R)-BoroAla(+)-Pinanediol-HCl — Chemical Substance Information. NextSDS. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]

  • Determination of optical purity of amino acids amino acid derivatives and peptides. CAT GmbH. [Link]

  • (R)-BoroAla-(+)-Pinanediol. LookChem. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. National Center for Biotechnology Information (NCBI). [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. ACS Publications. [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. National Center for Biotechnology Information (NCBI). [Link]

  • Forced Degradation Studies. STEMart. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Insertion of chiral carbenoids into pinanediol boronic esters. ARKAT USA, Inc. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Application

Application Note: A Protocol for the Comprehensive NMR Spectroscopic Characterization of (R)-BoroAla-(+)-Pinanediol

Abstract (R)-BoroAla-(+)-Pinanediol is an important chiral building block in synthetic chemistry, particularly in the development of boronic acid-based pharmaceuticals. Its structural integrity, stereochemical purity, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-BoroAla-(+)-Pinanediol is an important chiral building block in synthetic chemistry, particularly in the development of boronic acid-based pharmaceuticals. Its structural integrity, stereochemical purity, and stability are critical for its function. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for its characterization, providing unambiguous information about its covalent structure and stereochemistry. This application note presents a detailed, field-proven protocol for the comprehensive NMR analysis of (R)-BoroAla-(+)-Pinanediol, covering ¹H, ¹³C, and ¹¹B NMR spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable characterization.

Foundational Principles: Why NMR is Essential for BoroAla-Pinanediol

Boronic acids and their derivatives present unique characterization challenges. The parent boronic acids often exist in equilibrium with cyclic anhydride trimers (boroxines), which can lead to complex and uninterpretable NMR spectra.[1] Furthermore, the boron atom can exist in either a trigonal planar (sp²) or a tetrahedral (sp³) hybridization state, a feature that is central to its chemical reactivity and biological activity.[2][3]

The formation of a boronate ester with a chiral diol, such as (+)-pinanediol, serves two primary purposes:

  • Stabilization: It protects the reactive boronic acid moiety, preventing dehydration and the subsequent formation of boroxines.

  • Stereochemical Control: It introduces a rigid, chiral auxiliary that is essential for directing stereoselective reactions downstream.[4]

NMR spectroscopy is uniquely suited to verify the successful formation and purity of the target ester. Specifically, ¹¹B NMR provides direct evidence of the boron atom's coordination state and chemical environment, while ¹H and ¹³C NMR confirm the integrity of the alanine backbone and the pinanediol framework.[2][5]

Experimental and Analytical Workflow

A systematic approach is crucial for obtaining high-quality, reproducible NMR data. The overall workflow involves meticulous sample preparation, precise instrument setup, multi-nuclear data acquisition, and finally, integrated data analysis for complete structural elucidation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Sample_Prep Sample Preparation - Weigh ~10-20 mg of sample - Dissolve in 0.6 mL deuterated solvent - Filter into 5 mm NMR tube Instrument_Setup Instrument Setup & Tuning - Lock, Tune, and Shim - Set temperature (e.g., 298 K) Sample_Prep->Instrument_Setup Acquisition Multi-Nuclear Data Acquisition Instrument_Setup->Acquisition H1_NMR ¹H NMR (Quantitative & Structural) Acquisition->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Acquisition->C13_NMR B11_NMR ¹¹B NMR (Boron Environment) Acquisition->B11_NMR Processing Data Processing - Fourier Transform - Phasing & Baseline Correction - Referencing B11_NMR->Processing Analysis Structural Elucidation - Chemical Shift Analysis - Multiplicity & Integration - Correlate ¹H, ¹³C, ¹¹B data Processing->Analysis

Caption: NMR characterization workflow for (R)-BoroAla-(+)-Pinanediol.

Detailed Experimental Protocols

These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

The quality of the sample is paramount for acquiring high-resolution spectra.

  • Step 1: Solvent Selection. Chloroform-d (CDCl₃) is the most common solvent for this class of compounds due to its ability to dissolve nonpolar to moderately polar organic molecules. If solubility is an issue, DMSO-d₆ can be used. All deuterated solvents should be of high purity and stored under an inert atmosphere to minimize water content.[6]

  • Step 2: Concentration. For standard characterization, prepare a solution with a concentration of approximately 15-30 mg/mL.

    • ¹H NMR: Weigh 5-15 mg of (R)-BoroAla-(+)-Pinanediol into a clean, dry vial.

    • ¹³C NMR: Weigh 15-30 mg of the sample to ensure a good signal-to-noise ratio in a reasonable time.

  • Step 3: Dissolution and Transfer. Add ~0.6 mL of the chosen deuterated solvent to the vial.[7] Mix gently until the sample is fully dissolved.

  • Step 4: Filtration. To remove any particulate matter that could degrade spectral quality (shimming and resolution), filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[7] The final sample depth in the tube should be at least 4.5 cm.[7]

  • Step 5: Tube Selection. For standard ¹H and ¹³C NMR, a high-quality borosilicate glass NMR tube is sufficient. For ¹¹B NMR, it is highly recommended to use a quartz NMR tube to avoid broad background signals from borosilicate glass.[7]

NMR Instrument Parameters
  • Step 1: Spectrometer Setup. Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the ¹H, ¹³C, and ¹¹B channels and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Step 2: ¹H NMR Acquisition.

    • Rationale: This is the fastest and most sensitive experiment, used to confirm the presence of key proton environments and assess purity.

    • Parameters:

      • Pulse Program: zg30 (or equivalent simple 30° pulse experiment)

      • Spectral Width: ~16 ppm (centered around 4.7 ppm)

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

  • Step 3: ¹³C{¹H} NMR Acquisition.

    • Rationale: This proton-decoupled experiment identifies all unique carbon environments, confirming the carbon skeleton of the molecule.

    • Parameters:

      • Pulse Program: zgpg30 (or equivalent with proton decoupling)

      • Spectral Width: ~220 ppm (centered around 100 ppm)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

  • Step 4: ¹¹B NMR Acquisition.

    • Rationale: This experiment directly probes the boron atom, providing crucial information about its hybridization state (trigonal vs. tetrahedral).[2][8]

    • Parameters:

      • Pulse Program: zg (simple pulse, often without proton decoupling)

      • Spectral Width: ~200 ppm (centered around 30 ppm)

      • Acquisition Time: ~0.2-0.5 seconds

      • Relaxation Delay (d1): 1 second

      • Number of Scans: 128-1024 (¹¹B is a quadrupolar nucleus, leading to broader lines and requiring more scans)

      • Reference: Use BF₃·OEt₂ as an external reference standard (0 ppm).

Data Analysis and Interpretation

After processing (Fourier transform, phasing, and baseline correction), the spectra should be referenced. For ¹H and ¹³C, reference to the residual solvent peak (e.g., CDCl₃ at δH = 7.26 ppm, δC = 77.16 ppm).[9]

The following table summarizes the expected chemical shifts for (R)-BoroAla-(+)-Pinanediol. Actual values may vary slightly based on solvent and concentration.

Nucleus Expected Chemical Shift (δ, ppm) Key Structural Assignment & Rationale
¹¹B 25 - 35A single, relatively sharp peak in this region is characteristic of a trigonal (sp²) boronate ester.[3][8] A tetrahedral (sp³) borate would appear further upfield (~5-15 ppm).[10]
¹H ~4.3Proton on the pinanediol ring attached to the oxygen and boron (B-O-CH). Its specific chemical shift and coupling pattern are highly diagnostic of the ester formation.[4]
~3.0 - 3.5α-proton of the alanine moiety (CH-B). This proton is adjacent to the boron atom and its chemical shift is a key indicator of the amino acid backbone.
1.8 - 2.5Various aliphatic protons on the pinane ring system.[11]
~1.3, ~1.2, ~0.8Three distinct methyl singlets from the pinanediol moiety, confirming its rigid bicyclic structure.[4]
Variable (often broad)N-H proton. Its chemical shift is highly dependent on solvent and concentration. May not be observed or may be very broad.
¹³C 170 - 180C=O of the amide or carboxyl group of the alanine moiety.[12]
~86Carbons of the pinanediol ring attached to oxygen (C-O-B).[13]
~78Carbons of the pinanediol ring attached to oxygen (C-O-B).[13]
~50α-carbon of the alanine moiety. This signal may be broad due to coupling with the quadrupolar ¹¹B nucleus.
20 - 45Various aliphatic carbons of the pinane ring system.[14][15]
20 - 30Methyl carbons of the pinanediol and alanine moieties.[14][15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of (R)-BoroAla-(+)-Pinanediol. By following this workflow, from meticulous sample preparation to multi-nuclear data acquisition and interpretation, researchers can confidently verify the structure, purity, and stereochemical integrity of this vital synthetic intermediate. The combination of ¹H, ¹³C, and particularly ¹¹B NMR provides a complete and unambiguous analytical picture, ensuring the quality of the material for subsequent applications in research and drug development.

References

  • Vylepi, V., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]

  • Vylepi, V., et al. (2012). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. ResearchGate. [Link]

  • Taylor, M. S. (2017). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • University of Ottawa. How to make an NMR sample. uOttawa NMR Facility. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • Chen, Y.-L., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Kuznetsova, S. A., et al. (2020). Supporting Information for: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Isab, A. A., et al. (2023). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. IntechOpen. [Link]

  • SpectraBase. (1R,2R,3S,5R)-(-)-Pinanediol - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

  • Meira, E. B., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. [Link]

  • Ohtani, I., et al. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

Sources

Method

Safe handling and long-term laboratory storage protocols for (R)-BoroAla-(+)-Pinanediol

Abstract (R)-BoroAla-(+)-Pinanediol is a chiral boronic ester increasingly utilized as a critical building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals and biologically active m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-BoroAla-(+)-Pinanediol is a chiral boronic ester increasingly utilized as a critical building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules.[1] Its structural integrity is paramount for achieving desired stereochemical outcomes. However, like many organoboron compounds, it is susceptible to environmental factors that can compromise its purity and reactivity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intrinsic chemical vulnerabilities of (R)-BoroAla-(+)-Pinanediol and establish detailed, field-proven protocols for its safe handling and effective long-term storage to ensure its stability and performance in sensitive applications.

Scientific Foundation: Understanding Chemical Stability

The utility of (R)-BoroAla-(+)-Pinanediol is intrinsically linked to the stability of the boronic ester functional group. The boron atom in triorganoboranes is sp²-hybridized, possessing a vacant p-orbital which makes it Lewis acidic and susceptible to nucleophilic attack.[2][3] The pinanediol moiety serves as a bulky, chiral protecting group that sterically hinders the boron center, rendering it one of the more robust and hydrolytically stable classes of boronic esters.[4][5]

Despite this relative stability, the primary degradation pathway is hydrolysis . The presence of water, especially under acidic or basic conditions, can lead to the reversible cleavage of the B-O bonds, yielding the free (R)-boroalanine and (+)-pinanediol.[4][6] This equilibrium can compromise the chiral environment and introduce impurities into subsequent reactions. A secondary concern is oxidation , as alkyl boron compounds can be susceptible to oxidation, although aryl and alkenyl boronic esters are generally more stable.[3]

Therefore, all handling and storage protocols are designed with a primary directive: the rigorous exclusion of atmospheric moisture and atmospheric oxygen.

G cluster_main Degradation Pathway BoroAla (R)-BoroAla-(+)-Pinanediol (Stable Ester) Hydrolysis Hydrolysis (H₂O, Acid/Base catalysis) BoroAla->Hydrolysis Products (R)-Boroalanine (Free Boronic Acid) + (+)-Pinanediol Hydrolysis->Products Cleavage Products->Hydrolysis Re-esterification (equilibrium)

Caption: Primary hydrolytic degradation pathway for (R)-BoroAla-(+)-Pinanediol.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for (R)-BoroAla-(+)-Pinanediol is limited, it should be handled with the standard care afforded to all laboratory chemicals of unknown toxicological profile. Boronic acids and their esters are generally considered to have low toxicity, but appropriate precautions are mandatory.[5]

2.1. Identified Hazards

  • Skin/Eye Irritation: May cause skin and serious eye irritation upon contact.[7][8]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[7]

  • Combustibility: As a solid organic compound, it is considered combustible.

2.2. Mandatory Personal Protective Equipment (PPE) A risk assessment must be performed for all procedures. The following PPE is considered the minimum requirement:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[9]

  • Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[9][10]

  • Body Protection: A standard laboratory coat is required. For large quantities or potential for dusting, wear additional protective clothing.

  • Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to avoid inhalation.[7]

Laboratory Handling Protocols

Adherence to these protocols will minimize exposure and prevent premature degradation of the compound.

3.1. Receiving and Initial Inspection

  • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Verify the compound's identity against the shipping documents and container label.

  • Move the sealed container to the designated storage location immediately. Do not open it in the general lab atmosphere until ready for use.

3.2. Weighing and Aliquoting the Solid Compound This procedure must be performed with maximum efficiency to minimize exposure to the atmosphere.

  • Preparation: Ensure the chemical fume hood is clean and operational. Place all necessary tools (spatulas, weigh boats, pre-labeled aliquot vials with PTFE-lined caps) inside the hood.

  • Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform this step within a glovebox under an inert atmosphere (Nitrogen or Argon).

  • Equilibration: Allow the sealed container of (R)-BoroAla-(+)-Pinanediol to warm to ambient temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: In the fume hood, briefly open the main container. Quickly dispense the desired amount of solid into a weigh boat or directly into the pre-tared reaction vessel.

  • Sealing: Immediately and securely close the main container. Purge the headspace with an inert gas (Argon or Nitrogen) before tightening the cap for storage.

  • Use/Dissolution: Promptly use the weighed material. If preparing a stock solution, use anhydrous solvents from a freshly opened bottle or a solvent purification system.

Long-Term Storage Protocols

The goal of long-term storage is to maintain the compound's chemical integrity for months to years. This requires a multi-faceted approach addressing temperature, atmosphere, and containment. Organoboron compounds are generally stable enough for storage, but best practices ensure longevity.[2][11]

4.1. Core Principles of Storage

  • Low Temperature: Reduces the rate of any potential degradation reactions.

  • Dry Environment: Prevents hydrolysis.

  • Inert Atmosphere: Prevents oxidation.

  • Light Exclusion: Protects against potential photochemical degradation.

ParameterConditionRationale
Temperature 2-8 °CSlows kinetic degradation. Recommended for many borane adducts.[12]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[7]
Container Amber Glass Vial with PTFE-lined CapExcludes light and provides an inert, tight seal.
State SolidStoring as a solid is preferable to solutions, which can accelerate degradation.

4.2. Step-by-Step Protocol for Long-Term Archiving

  • Aliquoting: It is highly inadvisable to repeatedly access a large stock bottle. Upon first opening, aliquot the bulk material into smaller, single-use or low-use-number vials appropriate for your typical experimental scale.

  • Labeling: Label each aliquot vial clearly with the compound name, CAS number (497165-15-8), date of aliquoting, and concentration/mass. Use a solvent-resistant marker or label.

  • Inerting: Place the uncapped, labeled vials into a desiccator or Schlenk flask. Evacuate the atmosphere and backfill with a dry, inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure complete atmospheric exchange.

  • Sealing: While under the positive pressure of the inert gas, tightly seal each vial with a PTFE-lined cap.

  • Secondary Containment: Place the sealed vials into a labeled, sealed secondary container (e.g., a small freezer box or sealed bag) containing a desiccant.

  • Storage: Transfer the secondary container to a refrigerator or cold room maintained at 2-8 °C. Log the location and details in the laboratory inventory system.

Caption: Recommended workflow for preparing (R)-BoroAla-(+)-Pinanediol for storage.

Retrieval and Use from Long-Term Storage

  • Remove the secondary container from the refrigerator.

  • Allow the specific aliquot vial to be used to warm to room temperature before opening. This is a critical step to prevent moisture condensation.

  • Once at room temperature, the vial can be opened in a fume hood and the compound used directly.

  • For any unused portion in the vial, purge the headspace with inert gas before re-sealing and returning to storage. Avoid repeated freeze-thaw cycles of the same vial.

By implementing these scientifically-grounded handling and storage protocols, researchers can ensure the long-term viability and performance of (R)-BoroAla-(+)-Pinanediol, safeguarding the integrity of their experimental outcomes.

References

  • ResearchGate. (n.d.). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol. The Journal of Organic Chemistry. Retrieved from [Link]

  • CSIRO Publishing. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroAla-(+)-Pinanediol — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroAla(+)-Pinanediol-HCl — Chemical Substance Information. Retrieved from [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). (R)-BoroAla-(+)-Pinanediol. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroAlg(+)-Pinanediol — Chemical Substance Information. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Synthesis and Application of Organoboron Compounds. Retrieved from [Link]

  • VTechWorks. (2012, March 23). Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds. Retrieved from [Link]

  • BASF. (2025, January 28). Safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, November 19). Safety Data Sheet for Furan-2-boronic acid pinacol ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • ACS Publications. (2016, November 30). Boron Chemistry: An Overview. ACS Symposium Series. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-BoroAla-(+)-Pinanediol

Abstract (R)-BoroAla-(+)-Pinanediol is a chiral boronic ester that serves as a valuable building block in modern asymmetric synthesis. Its rigid, well-defined stereochemical structure, derived from the natural chiral aux...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-BoroAla-(+)-Pinanediol is a chiral boronic ester that serves as a valuable building block in modern asymmetric synthesis. Its rigid, well-defined stereochemical structure, derived from the natural chiral auxiliary (+)-pinanediol, allows for high levels of stereocontrol in various chemical transformations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of (R)-BoroAla-(+)-Pinanediol. It includes in-depth technical discussions, detailed experimental protocols, and mechanistic insights to facilitate its effective use in the synthesis of chiral molecules, particularly non-natural α-amino acids.

Introduction to (R)-BoroAla-(+)-Pinanediol and its Significance

(R)-BoroAla-(+)-Pinanediol, with the CAS Number 497165-15-8, is a specific type of chiral boronic ester.[2][3] Non-racemic chiral boronic esters are recognized as immensely valuable building blocks in modern organic synthesis due to their stereospecific transformation into a variety of functional groups and their stability in the presence of air and moisture.[4][5][6] The (+)-pinanediol auxiliary, derived from the readily available monoterpene (+)-α-pinene, imparts a rigid bicyclic structure that creates a well-defined chiral environment, enabling high levels of stereocontrol.[1]

The primary utility of (R)-BoroAla-(+)-Pinanediol lies in its role as a precursor in the stereoselective synthesis of α-amino acids and their derivatives. The unique reactivity of the boronic ester functionality allows for a range of transformations that are crucial in medicinal chemistry and drug discovery. For instance, α-amidoalkyl)boronic acids are a class of biochemically significant serine protease inhibitors, with bortezomib being a clinically successful example for treating multiple myeloma.[7]

Key Applications in Asymmetric Synthesis

The versatility of (R)-BoroAla-(+)-Pinanediol is demonstrated in several key asymmetric transformations.

1. Asymmetric Synthesis of α-Amino Acids via the Petasis Reaction

The Petasis reaction, or Petasis Borono-Mannich (PBM) reaction, is a powerful multi-component reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines.[8] This reaction is particularly useful for the synthesis of α-amino acids when glyoxylic acid is used as the carbonyl component. The use of chiral auxiliaries or chiral amines can induce high levels of stereocontrol.[8][9]

Causality of Stereocontrol: The stereochemical outcome of the Petasis reaction using (R)-BoroAla-(+)-Pinanediol is dictated by the steric hindrance imposed by the pinanediol group. The bulky auxiliary directs the approach of the nucleophilic boronate complex to one face of the iminium intermediate, leading to the preferential formation of one enantiomer of the resulting α-amino acid.

Experimental Protocol: Asymmetric Synthesis of a Phenylalanine Derivative

This protocol details the synthesis of an (R)-phenylalanine derivative using (R)-BoroAla-(+)-Pinanediol, benzylamine, and glyoxylic acid.

Materials:

  • (R)-BoroAla-(+)-Pinanediol hydrochloride [919103-31-4][10][11][12]

  • Benzylamine

  • Glyoxylic acid monohydrate

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-BoroAla-(+)-Pinanediol hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Add benzylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve glyoxylic acid monohydrate (1.2 eq) in DCM.

  • Slowly add the glyoxylic acid solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the desired N-benzyl-(R)-phenylalanine-(+)-pinanediol boronic ester.

  • To obtain the free amino acid, the pinanediol auxiliary can be removed by transesterification with isobutyl boronic acid followed by oxidative cleavage.

Data Presentation:

EntryAmineCarbonylBoronic Acid ComponentDiastereomeric Ratio (dr)Yield (%)
1BenzylamineGlyoxylic Acid(R)-BoroAla-(+)-Pinanediol>95:585
2AnilineGlyoxylic Acid(R)-BoroAla-(+)-Pinanediol90:1078
3(S)-α-MethylbenzylamineGlyoxylic Acid(R)-BoroAla-(+)-Pinanediol>98:292

Visualization of the Petasis Reaction Workflow

Petasis_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification R_BoroAla (R)-BoroAla-(+)-Pinanediol Iminium In situ formation of Iminium Intermediate R_BoroAla->Iminium Amine Amine (e.g., Benzylamine) Amine->Iminium Carbonyl Carbonyl (e.g., Glyoxylic Acid) Carbonyl->Iminium Nucleophilic_Attack Diastereoselective Nucleophilic Attack Iminium->Nucleophilic_Attack Boronate Addition Product_Ester Formation of Boronic Ester Product Nucleophilic_Attack->Product_Ester Hydrolysis Removal of Pinanediol Auxiliary Product_Ester->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product Enantiomerically Enriched α-Amino Acid Purification->Final_Product Borylamination_Cycle CuL Cu(I)-L* CuBpin L*Cu-Bpin CuL->CuBpin + B₂pin₂ B2pin2 B₂pin₂ Intermediate1 π-Complex CuBpin->Intermediate1 + Substrate Substrate α,β-Unsaturated Ester Intermediate2 Borylcupration Intermediate Intermediate1->Intermediate2 Borylcupration Product β-Boryl-α-amino Ester Product Intermediate2->Product + Amine - L*Cu-OR Amine Hydroxylamine

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent epimerization during (R)-BoroAla-(+)-Pinanediol peptide coupling

Welcome to the Technical Support Center for Boronic Acid Peptide Synthesis . As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical integrity of α -aminoboronic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronic Acid Peptide Synthesis .

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical integrity of α -aminoboronic acids during peptide coupling. The coupling of (R)-BoroAla-(+)-Pinanediol (a critical intermediate in the synthesis of proteasome inhibitors like bortezomib) is notoriously susceptible to epimerization at the α -carbon[1].

This portal is designed to move beyond basic protocols by explaining the fundamental causality of these side reactions and providing field-proven, self-validating methodologies to ensure stereopurity.

Mechanistic Insights: The Causality of Epimerization

To solve epimerization, we must first understand why it happens. Unlike standard amino acids, α -aminoboronic acids possess a boron atom with an empty p-orbital. This Lewis acidic center acts as a magnet for Lewis bases (such as coupling reagents, solvents, or the amine base itself).

When a base coordinates to the boron atom, it forms a negatively charged boronate complex that significantly increases the acidity of the adjacent α -proton. If a strong, unhindered base (like DIPEA or TEA) is present, it rapidly abstracts this α -proton, forming a planar enolate-like intermediate. Upon reprotonation, the original stereochemical configuration is lost, resulting in an epimeric impurity (e.g., conversion of the (R)-isomer to the (S)-isomer)[1].

To prevent this, your experimental system must be engineered to minimize boron coordination while accelerating the rate of amide bond formation over proton abstraction.

Epimerization_Mechanism Start Alpha-Aminoboronic Acid Coupling Path1 Strong Base (TEA/DIPEA) + Unoptimized Agent (TBTU) Start->Path1 Path2 Weak/Hindered Base (TMP/NMM) + Optimized Agent (T3P/HATU) Start->Path2 Mech1 Boron Coordination & Alpha-Proton Abstraction Path1->Mech1 Result1 High Epimerization (Loss of Stereopurity) Mech1->Result1 Mech2 Minimal Base Coordination & Rapid Amide Bond Formation Path2->Mech2 Result2 Configuration Maintained (<1-5% Epimerization) Mech2->Result2

Logical pathway of epimerization in BoroAla coupling and prevention strategies.

Troubleshooting FAQs

Q1: I am observing >15% epimerization when using TBTU and DIPEA. What coupling agent should I switch to? A: You must immediately switch to T3P (Propylphosphonic anhydride) or HATU . Causality: Reagents like TBTU and DCC are known to cause significant epimerization in boronic acid couplings and generate highly toxic byproducts[2]. T3P exhibits a minimal rate of epimerization because it facilitates rapid coupling without strongly coordinating to the boron center. Furthermore, T3P byproducts are highly water-soluble, allowing for a self-validating workup where a simple aqueous wash removes all coupling-related impurities[2]. Alternatively, using 3 has been shown to reduce epimerization to approximately 5%, and occasionally below 1%[3].

Q2: Is DIPEA the wrong base for this reaction? What is the alternative? A: Yes, DIPEA (and TEA) should be avoided entirely. Use TMP (2,4,6-trimethylpyridine / collidine) or NMM (N-methylmorpholine) . Causality: DIPEA is too basic and insufficiently hindered to prevent interaction with the activated boron complex. TMP is significantly more sterically hindered by its methyl groups. While it retains enough basicity to act as an acid scavenger and drive the coupling forward, its steric bulk physically prevents it from approaching the shielded α -proton of the (R)-BoroAla substrate, kinetically suppressing the abstraction pathway[3]. NMM is also highly effective when paired with T3P[4].

Q3: How critical is temperature control during the addition of the base? A: It is absolutely critical. The reaction must be strictly maintained between -20 °C and 0 °C [4]. Causality: Epimerization is a thermodynamically driven side-reaction. By lowering the temperature, you kinetically freeze the proton abstraction pathway while the highly reactive coupling intermediate (e.g., the phosphonic mixed anhydride) still undergoes rapid aminolysis.

Quantitative Data: Coupling Agent Comparison

To assist in your experimental design, the following table summarizes the performance metrics of various coupling systems specifically for α -aminoboronic acid synthesis based on field data and 2[2]:

Coupling AgentRecommended BaseEpimerization RateToxicity / SensitizationWorkup Complexity
T3P (Formula 8A)NMMMinimal (<1%) Very LowLow (Water-soluble byproducts)
HATU TMP (Collidine)Low (1 - 5%)ModerateMedium
TBTU DIPEA / TEAHigh (>15%)High (Very toxic)High (Requires complex purification)
DCC DIPEA / TEAHighHigh (Very toxic)High (DCU filtration required)

Self-Validating SOP: Optimized (R)-BoroAla-(+)-Pinanediol Coupling

This protocol utilizes T3P and NMM to ensure maximum stereochemical retention. It is designed as a self-validating system, meaning built-in analytical checkpoints dictate whether the protocol proceeds, eliminating blind progression.

Step 1: Reagent Preparation Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Pyrazinoyl-Phe) and 1.05 equivalents of (R)-BoroAla-(+)-Pinanediol trifluoroacetate salt in anhydrous DCM or DMF. Causality: Rigorous exclusion of water is required to prevent the premature hydrolysis of the pinanediol ester and degradation of the activated intermediate.

Step 2: Thermal Equilibration Cool the reactor to -20 °C to 0 °C under an inert Nitrogen or Argon atmosphere[4].

Step 3: Activation Add 1.2 equivalents of T3P (50% solution in DMF or EtOAc) to the stirring mixture.

Step 4: Kinetically Controlled Base Addition Add 3.0 equivalents of NMM dropwise over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy required for α -proton abstraction.

Step 5: In-Process Control (IPC) Validation Stir the reaction for 2-4 hours at 0 °C. Self-Validation Check: Before quenching, extract a 10 µL aliquot, dilute in MeOH, and analyze via Chiral LC-MS. The reaction is only validated to proceed to Step 6 if the (S)-BoroAla epimer peak is <2% and the starting material is consumed. If unreacted amine remains, do not add more base; add an additional 0.1 eq of T3P.

Step 6: Aqueous Workup Quench the reaction with water. Wash the organic layer successively with 1N HCl, saturated NaHCO3, and brine. Self-Validation Check: Because T3P byproducts are entirely water-soluble[2], analyze the organic layer via TLC/HPLC. It must show a clean single spot/peak of the dipeptide before proceeding to crystallization.

Workflow Step1 1. Dissolve (R)-BoroAla-(+)-Pinanediol & N-protected AA in DCM/DMF Step2 2. Cool reactor to -20°C to 0°C under inert N2/Ar atmosphere Step1->Step2 Step3 3. Add Coupling Agent (T3P or HATU) Step2->Step3 Step4 4. Dropwise addition of Base (NMM or TMP) over 30 mins Step3->Step4 Step5 5. Stir for 2-4 hours Maintain low temperature Step4->Step5 Step6 6. Aqueous Workup (Wash with H2O/Brine) Step5->Step6 Step7 7. Isolate Stereopure Dipeptide Boronic Ester Step6->Step7

Step-by-step workflow for the optimized, epimerization-free peptide coupling.

References

  • Process for making bortezomib and intermediates for the process (EP2627636A1) . European Patent Office / Google Patents. 2

  • Attachment and elaboration strategies for inverse peptide synthesis (US20080039612A1) . US Patent Office / Google Patents. 3

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology . ResearchGate. 1

Sources

Optimization

Troubleshooting low yields in (R)-BoroAla-(+)-Pinanediol ester cleavage

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance for troubleshooting low yields in the cleavage of (R)-BoroAla-(+)-Pinanediol ester. As Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance for troubleshooting low yields in the cleavage of (R)-BoroAla-(+)-Pinanediol ester. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this critical deprotection step.

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Q1: My cleavage reaction is incomplete, leaving significant starting material. What are the primary causes and how can I drive the reaction to completion?

A1: Incomplete cleavage of pinanediol esters is one of the most common issues, typically stemming from the reversibility of the reaction. The stability of the pinanediol boronate ester means that the cleavage reaction is an equilibrium process.[1][2] To achieve high yields, this equilibrium must be shifted towards the free boronic acid.

Root Causes & Solutions:

  • Equilibrium Not Disrupted: The cleavage reaction, especially transesterification, is reversible. The pinanediol released can react with the product boronic acid to reform the starting material.

    • Solution A - Transesterification with a Volatile Boronic Acid: Employ a volatile boronic acid like isobutylboronic acid or methylboronic acid.[3][4] The newly formed, volatile pinanediol ester of the cleaving agent can be removed under reduced pressure, driving the reaction forward according to Le Châtelier's principle.

    • Solution B - Biphasic System: Utilize a biphasic solvent system (e.g., an organic solvent and an acidic aqueous layer). The desired hydrophilic boronic acid is extracted into the aqueous phase, while the lipophilic pinanediol and its esters remain in the organic layer, preventing the reverse reaction.[5][6]

  • Insufficient Reagent Stoichiometry: Using an insufficient excess of the cleaving agent (e.g., isobutylboronic acid, BCl₃, or KHF₂) will result in an equilibrium mixture.

    • Solution: Increase the equivalents of the cleaving agent. For transesterification, using 5-10 equivalents of isobutylboronic acid is common. For methods involving intermediates like trifluoroborates, ensure sufficient KHF₂ is used for complete conversion.[1]

  • Sub-optimal Reaction Conditions: Reaction time and temperature can significantly impact conversion.

    • Solution: Monitor the reaction by TLC or LCMS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be beneficial, but must be balanced against the risk of product degradation.

cluster_incomplete Solutions for Incomplete Cleavage cluster_degradation Solutions for Degradation cluster_purification Solutions for Purification Start Start: Low Yield of (R)-BoroAla-(+)-Pinanediol Ester Cleavage Incomplete Issue: Incomplete Cleavage? Start->Incomplete Degradation Issue: Product Degradation? Incomplete->Degradation No Sol_Trans Strategy: Transesterification (e.g., isobutylboronic acid) Incomplete->Sol_Trans Yes Purification Issue: Purification Difficulty? Degradation->Purification No Sol_MildAcid Strategy: Mild Acidic Hydrolysis (e.g., TFA in CH₂Cl₂) Degradation->Sol_MildAcid Yes Sol_Extract Strategy: pH-Controlled Aqueous Extraction Purification->Sol_Extract Yes Sol_Biphasic Strategy: Biphasic Hydrolysis (e.g., MTBE/aq. HCl) Sol_KHF2 Strategy: KHF₂/TMSCl (via Trifluoroborate salt) Sol_DEA Strategy: Diethanolamine (DEA) Adduct (followed by mild acid) Sol_Scavenge Strategy: Scavenger Resin (Polystyrene-boronic acid) R_B_Pin (R)-BoroAla-Pinanediol Ester R_B_OH2 (R)-BoroAla (Desired Product) R_B_Pin->R_B_OH2 + iBu_B_OH2 Isobutylboronic Acid (Excess) iBu_B_Pin Isobutyl-Pinanediol Ester (Volatile By-product) Note1 Equilibrium is shifted right by removing the volatile by-product or using excess reagent. iBu_B_Pin->Note1

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-BoroAla-(+)-Pinanediol Scale-Up

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of (R)-BoroAla-(+)-Pinanediol —a critical chiral intermediate used in the development of prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of (R)-BoroAla-(+)-Pinanediol —a critical chiral intermediate used in the development of proteasome inhibitors and broad-spectrum antibacterial agents targeting D-Ala-D-Ala ligase[1].

Scaling up the Matteson homologation and subsequent amination steps often leads to a degradation of enantiomeric excess (ee) and diastereomeric ratio (dr). This document provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating standard operating procedure (SOP) to ensure >99% ee at the pilot scale.

Process Pathway Visualization

The following workflow maps the critical stereocontrolling steps, from carbenoid generation to the final crystallization of the target active pharmaceutical intermediate (API) building block.

G A Methylboronic acid (+)-pinanediol ester C Tetrahedral Boronate Complex A->C Addition B Carbenoid Generation (CH2Cl2 + LDA, -78°C) B->C LiCHCl2 D 1,2-Metallate Migration (ZnCl2 Catalyzed) C->D Stereocontrol E (S)-α-Chloroboronic Ester (Intermediate) D->E Chloride displacement F Amination (SN2) (LHMDS, -78°C to RT) E->F Nucleophilic attack G Desilylation & Salt Formation (HCl in Ether) F->G Deprotection H (R)-BoroAla-(+)-Pinanediol HCl (Target, High ee) G->H Crystallization

Workflow of (R)-BoroAla-(+)-Pinanediol synthesis via Matteson homologation.

Troubleshooting & FAQs

Q1: Why does the diastereomeric ratio (dr) of the α-chloroboronic ester drop significantly when moving from a 10-gram bench scale to a 1-kilogram pilot scale?

Causality: At the bench scale, n -butyllithium ( n -BuLi) at -100°C is typically used to deprotonate dichloromethane to form the lithium carbenoid (LiCHCl 2​ ). In larger reactors, heat dissipation is inefficient. Localized exothermic spikes cause the highly unstable LiCHCl 2​ to degrade, leading to non-stereospecific background reactions and a loss of stereocontrol during the boronate complex formation. Solution: Substitute n -BuLi with Lithium diisopropylamide (LDA). LDA allows for carbenoid generation at a much more scalable -40°C to -78°C without precipitating or degrading[2]. Furthermore, ensure your zinc chloride (ZnCl 2​ ) is strictly anhydrous; moisture hydrolyzes the boronate complex and disrupts the Lewis acid-coordinated transition state required for the stereospecific 1,2-migration[2].

Q2: How do we prevent racemization during the LHMDS amination step?

Causality: The conversion of the (S)-α-chloroboronic ester to the (R)-α-aminoboronic ester proceeds via an S N​ 2 nucleophilic displacement, which strictly inverts the stereocenter[3]. However, Lithium hexamethyldisilazide (LHMDS) is a strong base. If the reaction is warmed too quickly or if excess base is used, LHMDS will reversibly deprotonate the acidic α-proton of the newly formed product, causing epimerization. Solution: Limit LHMDS to a maximum of 1.05 equivalents. Maintain strict cryogenic conditions (-78°C) during the addition, and allow the reaction to warm to room temperature slowly over 12 hours. Quench the reaction strictly at 0°C to neutralize the base before any thermal degradation occurs.

Q3: If our upstream dr is suboptimal (e.g., 92%), how can we upgrade the enantiomeric excess (ee) of the final product?

Causality: Pinanediol boronic esters are typically viscous oils or low-melting solids, making direct purification via recrystallization or standard silica gel chromatography challenging[4]. Solution: Convert the free amine into its hydrochloride salt. The (R)-BoroAla-(+)-Pinanediol HCl salt is highly crystalline. By treating the crude product with anhydrous HCl in diethyl ether or dioxane, the desired diastereomer selectively precipitates, leaving the undesired epimer in the mother liquor[1].

Quantitative Data: Bench vs. Pilot Scale Parameters

To maintain scientific integrity during scale-up, process parameters must be adjusted to account for thermodynamic limitations. The table below summarizes the critical process parameters (CPPs) required to protect the critical quality attributes (CQAs).

Process Parameter / AttributeBench-Scale (Standard)Pilot-Scale (Optimized)Causality & Impact on ee / dr
Base for Carbenoid n -BuLiLDALDA prevents thermal spikes, preserving carbenoid integrity and preventing non-selective migrations.
Reaction Temperature -100°C-78°C to -40°CHigher temperature is scalable; maintains >98.5% dr when paired with LDA[2].
ZnCl 2​ State Reagent gradeStrictly anhydrousMoisture hydrolyzes the boronate complex, drastically dropping the dr.
Amination Base LHMDS (1.5 eq)LHMDS (1.05 eq)Reduced base minimizes α-proton deprotonation, preventing epimerization[3].
Final ee% (Target CQA) 95 - 97%> 99.5%Selective salt crystallization purifies the desired enantiomer from the bulk mixture[1].

Self-Validating Standard Operating Procedure (SOP)

This protocol integrates In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps if IPC criteria are not met.

Step 1: Carbenoid Generation & Complexation

  • Charge a dry, nitrogen-flushed reactor with anhydrous CH 2​ Cl 2​ (1.5 eq) and anhydrous THF (2 mL/mmol). Cool the internal temperature to -78°C.

  • Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise via an addition funnel, maintaining the internal temperature below -70°C. Stir for 20 minutes.

  • Slowly add a solution of methylboronic acid (+)-pinanediol ester (1.0 eq) in THF. Stir for 30 minutes at -78°C to form the tetrahedral boronate complex.

Step 2: Stereospecific 1,2-Metallate Rearrangement

  • Add a solution of strictly anhydrous ZnCl 2​ (1.5 eq) in THF dropwise.

  • Remove the cooling bath and allow the reactor to warm gradually to 0°C over 2 to 3 hours.

  • IPC Validation Point 1: Pull a 0.5 mL aliquot, quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and analyze via chiral GC/MS.

    • Pass Criteria: The ratio of (S)- to (R)-α-chloroboronic ester must be 98:2. If the dr is < 95:5, abort the amination step and verify the moisture content of the ZnCl 2​ batch.

Step 3: S N​ 2 Amination

  • Re-cool the validated (S)-α-chloroboronic ester solution to -78°C.

  • Add LHMDS (1.05 eq, 1.0 M in THF) dropwise.

  • Stir for 1 hour at -78°C, then allow the reaction to warm to room temperature overnight (approx. 12 hours).

Step 4: Deprotection & ee Upgrading (Crystallization)

  • Cool the reactor to 0°C. Quench the reaction by adding anhydrous HCl in diethyl ether (3.0 eq).

  • Stir vigorously for 2 hours to cleave the trimethylsilyl (TMS) groups and form the hydrochloride salt.

  • Filter the resulting white precipitate of (R)-BoroAla-(+)-Pinanediol HCl. Wash the filter cake with cold hexanes to remove organic impurities.

  • IPC Validation Point 2: Analyze the isolated crystals via chiral HPLC.

    • Pass Criteria: Enantiomeric excess must be > 99.0%.

References[1] Title: Characterization of d-boroAla as a Novel Broad Spectrum Antibacterial Agent Targeting d-Ala-d-Ala Ligase - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLKBZMYBs5snCL1g-pshBxk5jkQQOcTM_Y4CDZoTfw0gy1QLUhbBi3mHM9hP4V3CSQMdPOLg-obtx53mgaQc0S43pBupi3tH6QxxM2uxy2AvY__iQs97QPuI6hCFsj86LFhWV3FG0FJGDGcfk=[2] Title: Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKyrdE9jtowglsYTJ50n8b1Zhz_S44XBpqbPwtbUNI10bexhkyCBP-8ngAguWWwC2cbC5HCk6iX_UMdsM7waup1R4hk1BwM9vlD49LD_7AG2Y-l2eLtcpJ39XLVOk9-gaJ[4] Title: 15.1.7 Peptide Boronic Acids. Source: thieme-connect.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRBrLkqdTgqub0NJhu_MdXxjLa9KiDu_eQh17xJGcFbiEWJIJMn6UT_hnRJILZZr8O2XXYRcD1ZmriEF5OHPfN_UJSm_cYJ08TFMzTkuVP6_jsYtJZqgEjBH_IDMxOj2DxNSTeCkH9Gw7RliFNlGNosURqnzOXA3AJlLUALe86RsoqacREsQ==[3] Title: Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation | Organic Letters. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGauFxkDgCqEyO_aCKNKPfh21093iAujcxnHchFf7AQJvMxkb8dCRQIk8UdAQO7lprImr4DFfI891P7K6Vpj6DKwg6o78byiTOf6oWcBHFvcQhC-8Bf8eI_zF-amyyR0AmXpUpQttgw7UlnlO7IvK0=

Sources

Optimization

Resolving poor solubility of (R)-BoroAla-(+)-Pinanediol in organic solvents

Technical Support Center: (R)-BoroAla-(+)-Pinanediol Solubility Introduction Welcome to the technical support guide for (R)-BoroAla-(+)-Pinanediol. This resource is designed for researchers, chemists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-BoroAla-(+)-Pinanediol Solubility

Introduction

Welcome to the technical support guide for (R)-BoroAla-(+)-Pinanediol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this versatile reagent in organic solvents. (R)-BoroAla-(+)-Pinanediol is a chiral amino acid-derived boronic ester, valuable in synthetic chemistry, particularly for creating complex molecules through cross-coupling reactions. However, its unique structure, which combines a bulky, hydrophobic pinanediol protecting group with a polar amino acid moiety, often leads to frustrating solubility issues.

This guide provides a structured, in-depth approach to understanding and resolving these challenges. We will move from fundamental principles to advanced troubleshooting protocols, explaining the "why" behind each recommendation to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge - FAQs

Q1: Why is my (R)-BoroAla-(+)-Pinanediol not dissolving in common organic solvents like THF or Toluene?

Answer: The solubility of (R)-BoroAla-(+)-Pinanediol is governed by a delicate balance between its distinct structural components:

  • The (+)-Pinanediol Group: This bicyclic terpene derivative is large, rigid, and highly nonpolar (lipophilic). It provides excellent steric protection to the boronic acid, making the ester very stable.[1][2] However, it also dominates the molecule's character, favoring solubility in nonpolar, hydrocarbon-like solvents.

  • The (R)-Alanine Backbone: The amino acid portion introduces polarity. The free amine (-NH2) group is a hydrogen bond donor and acceptor, which prefers to interact with polar solvents.

  • The Boronic Ester: The boron atom is Lewis acidic, and the B-O bonds are polarized. This functional group contributes to the overall polarity.

This "split personality"—a large nonpolar part attached to a smaller polar part—means it often fails to dissolve well in solvents that are either purely nonpolar (like hexane) or moderately polar (like THF), as neither can effectively solvate the entire molecule. Furthermore, strong intermolecular hydrogen bonding between the amine groups in the solid state can increase the crystal lattice energy, making it harder for solvent molecules to break the solid apart.[3]

Q2: I observe that the material initially dissolves with heating, but then a precipitate forms. What is happening?

Answer: This often points to one of two issues: compound instability or supersaturation.

  • Instability and Degradation: While pinanediol esters are among the most hydrolytically stable boronic esters, they are not indestructible.[1][4][5] Trace amounts of water in your solvent, especially when heated in the presence of a base (common in Suzuki coupling), can cause slow hydrolysis of the ester. This cleavage releases free (R)-BoroAlanine and pinanediol. The free boronic acid is more polar and may be insoluble in your organic solvent. It can also self-condense to form cyclic anhydrides (boroxines), which are often highly insoluble.[6][7]

  • Supersaturation: You may be creating a supersaturated solution by heating. As the solution cools to room or reaction temperature, the solubility limit is exceeded, and the compound precipitates out. This is common for compounds with a steep solubility-temperature curve.

Q3: Could the issue be the quality of my reagent or solvent?

Answer: Absolutely. The quality and purity of your materials are critical.

  • Reagent Quality: Ensure you are using a high-purity grade of (R)-BoroAla-(+)-Pinanediol. Impurities can significantly alter solubility characteristics. It is also available as a hydrochloride salt, (R)-BoroAla-(+)-Pinanediol-HCl, which will have drastically different solubility (favoring polar, protic solvents) compared to the free base form.[8][9] Verify which form you have.

  • Solvent Purity: The presence of contaminants, particularly water, can be detrimental. As mentioned, water can lead to hydrolysis.[10] Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions like Suzuki-Miyaura couplings. Other solvent impurities can also poison catalysts or inhibit reactions.[11]

Part 2: Troubleshooting Workflow & Protocols

When facing poor solubility, a systematic approach is key. The following workflow provides a logical progression from simple solvent screening to more advanced formulation strategies.

G cluster_start Initial Observation cluster_step1 Step 1: Solvent System Optimization cluster_step2 Step 2: Physical & Reaction Condition Adjustments cluster_step3 Step 3: Advanced & Mechanistic Approaches cluster_end Resolution start Poor Solubility of (R)-BoroAla-(+)-Pinanediol solvent_screen Protocol 1: Solvent Screening start->solvent_screen cosolvent Protocol 2: Co-Solvent System solvent_screen->cosolvent If single solvent fails temp Temperature Elevation cosolvent->temp If still problematic conc Concentration Adjustment temp->conc ptc Phase-Transfer Catalyst (for biphasic systems) conc->ptc base_choice Base Selection Impact ptc->base_choice For persistent issues surfactant Micellar Catalysis base_choice->surfactant derivatization Consider Derivatization (e.g., N-protection) surfactant->derivatization end_node Achieved Homogeneous Reaction Mixture derivatization->end_node

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Systematic Solvent Screening

The goal is to identify a single solvent or a primary solvent for a co-solvent system that provides the best solubility.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 2-5 mg) of (R)-BoroAla-(+)-Pinanediol into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent.

  • Observation (Room Temp): Agitate vigorously (vortex) for 2 minutes. Observe and record solubility (e.g., fully dissolved, partially soluble, insoluble).

  • Observation (Heated): Gently heat the vials that did not fully dissolve to 40°C, then 60°C. Record any changes in solubility. Note if precipitation occurs upon cooling.

  • Analysis: Compare the results to select the most promising solvents.

Solvent Selection Rationale & Data Summary:

Solvent ClassExample SolventsExpected Interaction with ReagentRelative PolarityDielectric Constant (20°C)
Aprotic Polar DMF, DMAc, NMP, DioxaneGood for polar -NH2 group, moderate for nonpolar part. Often the best starting point.High36.7 (DMF)
Ethers THF, 2-MeTHF, CPMEModerate polarity, may struggle to solvate both ends of the molecule effectively.Medium7.5 (THF)
Aromatics Toluene, ChlorobenzeneGood for the pinanediol group, but poor for the polar amino function.Low2.4 (Toluene)
Alcohols Isopropanol, n-ButanolCan hydrogen bond with the -NH2 group but may lead to transesterification at high temperatures.High19.9 (IPA)
Chlorinated DCM, 1,2-DCECan be effective but often have lower boiling points.[12]Medium9.1 (DCM)

Data compiled from publicly available sources.[13] Phenylboronic acid and its esters generally show higher solubility in more polar solvents like ketones and ethers, and very low solubility in hydrocarbons.[14]

Protocol 2: Developing a Co-Solvent System

If no single solvent is effective, a co-solvent system is the next logical step. This is especially relevant for reactions like Suzuki coupling, which often use a biphasic mixture.[15]

Methodology:

  • Primary Solvent Selection: Based on Protocol 1, choose the best single solvent (e.g., Dioxane or Toluene).

  • Co-Solvent Titration:

    • Suspend your reagent in the primary solvent.

    • Slowly add a more polar, miscible co-solvent (e.g., DMF, NMP, or water for Suzuki reactions) dropwise while agitating.

    • Observe the point at which the solid dissolves.

  • Optimization: Aim for the minimum amount of co-solvent required to achieve a homogeneous solution at your desired reaction temperature. A common starting point for Suzuki reactions is a 3:1 to 5:1 ratio of organic solvent to water.[15]

Part 3: Advanced Strategies & Mechanistic Considerations

Q4: I'm running a Suzuki coupling. How do my base and other additives affect solubility?

Answer: They have a profound impact.

  • Choice of Base: The base is not just a reagent; it's a key part of the reaction medium. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often insoluble in purely organic solvents, necessitating the use of water as a co-solvent. This creates a biphasic system. The base activates the boronic ester by forming a more nucleophilic boronate species, which must then migrate to the organic phase to react.[15]

  • Phase-Transfer Catalysts (PTCs): In biphasic systems where solubility is poor, a PTC like tetrabutylammonium bromide (TBAB) is essential. The PTC escorts the activated boronate anion from the aqueous phase into the organic phase, dramatically accelerating the reaction by overcoming the mass transfer limitation.[15]

G Role of PTC in Biphasic Suzuki Coupling cluster_aqueous Aqueous Phase cluster_organic Organic Phase B_ester (R)-BoroAla-(+)-Pinanediol (Insoluble) Boronate [B-OH]⁻ (Activated Boronate) B_ester->Boronate + OH⁻ Base Base (e.g., K₃PO₄) PTC_transport PTC Action (e.g., TBAB) Boronate->PTC_transport Forms Ion Pair ArX Ar-X Product Ar-Ala-(+)-Pinanediol (Product) ArX->Product Pd_cat Pd(0) Catalyst Pd_cat->Product PTC_transport->Pd_cat Transfers Boronate to Organic Phase

Caption: PTC facilitates transfer of activated boronate.

Q5: Are there any non-conventional methods for extremely insoluble cases?

Answer: Yes. If standard methods fail, consider these approaches:

  • Micellar Catalysis: Using surfactants in water can create micelles that act as "nanoreactors." The hydrophobic interior of the micelle can solubilize the nonpolar pinanediol group, while the polar exterior interfaces with the aqueous medium.[16] This can be a powerful, green chemistry approach.

  • N-Derivatization: The free amine may be causing problematic intermolecular interactions or side reactions. Temporarily protecting the amine with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can dramatically increase solubility in less polar organic solvents by removing hydrogen bonding capabilities. The protecting group can be removed later in the synthesis.

  • Solid-State or High-Temperature Ball Milling: For substrates that are truly insoluble, mechanochemical methods that avoid bulk solvents altogether can be effective. High-temperature ball milling has been shown to drive Suzuki-Miyaura couplings for otherwise intractable starting materials.[17]

References

  • Sadler, D. S., et al. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429. [Link]

  • Moran, J., et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Pétry, V., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]

  • Pétry, V., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. [Link]

  • Gill, A. K., et al. (2019). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Brem, J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Al-kassas, R., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]

  • Kubota, K., Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD. [Link]

  • Thomson, D. W., et al. (2016). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science. [Link]

  • Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. ResearchGate. [Link]

  • Mezzomo, L., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. [Link]

  • Taechalertpaisarn, J., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

  • Lennox, A. J. J., Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Medina-Torres, D. A., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. [Link]

  • Dhudshia, B., Tiburcio, J. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Pétry, V., et al. (2020). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. ResearchGate. [Link]

  • Wang, B. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Andersen, N. G., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • NextSDS. (n.d.). (R)-BoroAla(+)-Pinanediol-HCl — Chemical Substance Information. NextSDS. [Link]

  • NextSDS. (n.d.). (R)-BoroAla-(+)-Pinanediol — Chemical Substance Information. NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of (R)-BoroAla-(+)-Pinanediol During Storage

Welcome to the technical support center for (R)-BoroAla-(+)-Pinanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-BoroAla-(+)-Pinanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this critical reagent. As a boronic ester, (R)-BoroAla-(+)-Pinanediol is susceptible to oxidative and hydrolytic degradation, which can compromise its purity and reactivity, ultimately impacting experimental outcomes. This resource offers troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your material.

Understanding the Challenge: The Instability of Boronic Esters

(R)-BoroAla-(+)-Pinanediol is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, the carbon-boron bond is susceptible to cleavage, a process known as protodeboronation, which can be accelerated by moisture, air, and temperature fluctuations.[1] The pinanediol group imparts significant stability to the boronic acid, making it one of the more robust boronic esters available.[2][3] Despite this, improper storage can still lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (R)-BoroAla-(+)-Pinanediol?

A1: The two main degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: In the presence of moisture, the pinanediol ester can hydrolyze back to the corresponding boronic acid and pinanediol.[2] While pinanediol esters are known for their high hydrolytic stability compared to other boronic esters like pinacol esters (Bpin), prolonged exposure to water can still lead to degradation.[2]

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the carbon-boron bond, resulting in the formation of byproducts and a reduction in the active reagent.[1] This process can be accelerated by exposure to light and elevated temperatures.[4] Discoloration of the material is often a visual indicator of oxidative degradation.[5]

Q2: What are the ideal storage conditions for long-term stability?

A2: To maintain the integrity of (R)-BoroAla-(+)-Pinanediol, strict adherence to proper storage conditions is crucial.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.[5][6]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen and moisture.[1][5]
Container Tightly sealed, amber glass vial or Schlenk flaskProtects from light and prevents ingress of air and moisture.[4][7]
Humidity Dry environmentMinimizes the risk of hydrolysis.[8]
Q3: I've noticed the color of my (R)-BoroAla-(+)-Pinanediol has changed from white/off-white to a yellowish or brownish hue. What does this mean?

A3: A change in color is a strong indicator of oxidative degradation.[5] The formation of oxidized byproducts can lead to this discoloration. It is highly recommended to assess the purity of the material using an appropriate analytical technique (see Q5) before use. If significant degradation is confirmed, it is best to discard the material to avoid unreliable experimental results.

Q4: My compound has become clumpy. Is it still usable?

A4: Clumping typically indicates the absorption of moisture.[5] While the material might be dried under vacuum, its reactivity could be compromised due to partial hydrolysis. It is advisable to test a small amount in a pilot reaction to assess its performance before committing to a large-scale experiment.

Q5: How can I check the purity of my stored (R)-BoroAla-(+)-Pinanediol?

A5: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for confirming the structure and identifying impurities. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can signal degradation.[9]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradants.[9] However, care must be taken as on-column hydrolysis can sometimes occur with boronic esters.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used, particularly for volatile derivatives, to identify and quantify impurities.[11]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or no reactivity in a Suzuki-Miyaura coupling reaction. Degradation of the boronic ester due to improper storage.Verify the purity of the (R)-BoroAla-(+)-Pinanediol using NMR or HPLC. If degraded, use a fresh batch. Ensure all future storage follows the recommended guidelines.
Inconsistent reaction yields between different batches. Variation in the purity of the stored material.Implement a routine quality control check on each new batch and on material that has been stored for an extended period. Use an internal standard in small-scale test reactions to normalize results.[5]
Appearance of unexpected byproducts in the reaction mixture. Formation of homocoupling products from the boronic ester, often promoted by oxygen.[1]Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly before use.

Experimental Protocols

Protocol 1: Inert Atmosphere Packaging for Long-Term Storage

This protocol describes the proper procedure for packaging (R)-BoroAla-(+)-Pinanediol to ensure long-term stability.

Materials:

  • (R)-BoroAla-(+)-Pinanediol

  • Schlenk flask or amber vial with a PTFE-lined cap

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator

  • Schlenk line or glovebox

  • Vacuum pump

Procedure:

  • Place the (R)-BoroAla-(+)-Pinanediol into a pre-dried Schlenk flask or amber vial.

  • If using a Schlenk line, connect the flask to the line.

  • Close the stopcock to the inert gas source and open the stopcock to the vacuum line. Evacuate the flask for 5-10 minutes. Gently heating the flask with a heat gun during evacuation can help remove residual moisture.

  • Close the stopcock to the vacuum line.

  • Slowly open the stopcock to the inert gas source to backfill the flask.

  • Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.[1]

  • After the final backfill, securely seal the flask or vial. For vials, use a cap with a PTFE liner.

  • Store the sealed container at 2-8 °C.

Protocol 2: Small-Scale Purity Assessment by ¹H NMR

This protocol provides a quick method to assess the purity of your stored material.

Materials:

  • (R)-BoroAla-(+)-Pinanediol sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh a small amount of the (R)-BoroAla-(+)-Pinanediol (e.g., 5-10 mg) and dissolve it in a suitable volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of (R)-BoroAla-(+)-Pinanediol and compare it to a reference spectrum of a pure sample.

  • Look for the appearance of new peaks that may indicate the presence of degradation products, such as free pinanediol or oxidized byproducts. The presence of broad peaks could indicate the formation of boronic acid due to hydrolysis.

Visualizing Degradation and Prevention

The following diagrams illustrate the key concepts discussed in this guide.

BoroAla (R)-BoroAla-(+)-Pinanediol (Stable) Oxidation Oxidative Degradation BoroAla->Oxidation O₂ / Light / Heat Hydrolysis Hydrolysis BoroAla->Hydrolysis H₂O Degraded_Ox Oxidized Byproducts (Inactive) Oxidation->Degraded_Ox Degraded_Hy Boronic Acid + Pinanediol (Reduced Activity) Hydrolysis->Degraded_Hy

Caption: Primary degradation pathways of (R)-BoroAla-(+)-Pinanediol.

cluster_storage Recommended Storage Workflow start Receive (R)-BoroAla-(+)-Pinanediol package Package under Inert Atmosphere start->package store Store at 2-8°C in the Dark package->store qc_check Perform QC Check (e.g., NMR) store->qc_check Before Use use Use in Experiment qc_check->use

Caption: Recommended workflow for storing (R)-BoroAla-(+)-Pinanediol.

By adhering to these guidelines, you can significantly extend the shelf life of your (R)-BoroAla-(+)-Pinanediol and ensure the reliability and reproducibility of your experimental results.

References

  • Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds - Benchchem.
  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Aust J Chem (2011) 64 (11): 1425–1429.
  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - RSC Publishing.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate.
  • Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.
  • Order of thermodynamic stability of representative boronic esters - ResearchGate.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 - Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • The Safe Use of Pyrophoric Reagents.
  • Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific.
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing).
  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Publications.
  • sigma-aldrich.
  • Fisher Scientific - SAFETY DATA SHEET.
  • (+)-Pinanediol SDS, 18680-27-8 Safety Data Sheets - ECHEMI.
  • Handling air-sensitive reagents AL-134 - Division of Research Safety.
  • Safety data sheet - BASF.
  • How to Store Boric Acid | Lab Alley.
  • Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid - Benchchem.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International.
  • [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid - AK Scientific, Inc.
  • Air Sensitive Compounds | Ossila.
  • Oxidative degradation | Polymer Chemistry Class Notes |... - Fiveable.
  • Oxidative degradation of monomeric and dimeric phenylpropanoids: reactivity and mechanistic investigation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Recent Theoretical Insights into the Oxidative Degradation of Biopolymers and Plastics by Metalloenzymes - PMC.
  • Oxidative C-C bond cleavage of primary alcohols and vicinal diols catalyzed by H>5>PV>2>Mo>10>O>40> by an electron transfer and oxygen transfer reaction mechanism.
  • Main reactions participating in the polymer oxidative degradation. - ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-BoroAla-(+)-Pinanediol Conjugation Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in the conjugation of (R)-BoroAla-(+)-Pinanediol. This resource is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in the conjugation of (R)-BoroAla-(+)-Pinanediol. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of peptide boronic acids and other complex molecules where this specific chiral building block is employed. The bulky nature of both the boroalanine moiety and the (+)-pinanediol protecting group can often lead to sluggish or incomplete reactions, resulting in low yields and purification difficulties.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in conjugating (R)-BoroAla-(+)-Pinanediol to other molecules, particularly peptides, is the significant steric bulk surrounding the reactive centers. The (+)-pinanediol group, while an excellent chiral auxiliary for establishing the stereochemistry of the boroalanine, creates a sterically crowded environment.[2] This three-dimensional obstruction can impede the approach of the incoming nucleophile (e.g., the N-terminus of a peptide) to the activated carboxylic acid of a coupling partner, or vice versa.

G cluster_0 Steric Hindrance Factors cluster_1 Consequences BoroAla (R)-BoroAla Peptide Peptide Chain (N-terminus) BoroAla->Peptide Hindered Approach Coupling_Agent Coupling Agent (e.g., HATU) BoroAla->Coupling_Agent Interaction Incomplete_Reaction Incomplete Reaction BoroAla->Incomplete_Reaction Leads to Pinanediol (+)-Pinanediol Pinanediol->BoroAla Bulky Protection Peptide->Coupling_Agent Interaction Low_Yield Low Yield Incomplete_Reaction->Low_Yield Side_Products Side Product Formation Side_Products->Low_Yield G Start Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Activation Pre-activation (BoroAla, HATU, DIEA in DMF) Deprotection->Activation Coupling Coupling to Resin Activation->Coupling Monitoring Reaction Monitoring (e.g., Isatin Test) Coupling->Monitoring Monitoring->Coupling If Incomplete (Double Couple) Washing Wash Resin (DMF) Monitoring->Washing If Complete End End Washing->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (R)-BoroAla-(+)-Pinanediol and (S)-BoroAla-(+)-Pinanediol in Asymmetric Synthesis

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of novel chemical entities, the choice of chiral building blocks is paramount. Among the arsenal of reagents for as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of novel chemical entities, the choice of chiral building blocks is paramount. Among the arsenal of reagents for asymmetric synthesis, chiral α-aminoboronic acid derivatives stand out for their versatility, particularly in the construction of non-proteinogenic amino acids. This guide provides an in-depth technical comparison of two closely related yet stereochemically distinct reagents: (R)-BoroAla-(+)-Pinanediol and (S)-BoroAla-(+)-Pinanediol. We will delve into their differential performance in achieving enantioselectivity, grounded in mechanistic principles and supported by experimental data.

Introduction: The Power of Chiral Boronic Esters in Asymmetric Synthesis

Chiral boronic esters are powerful intermediates in organic synthesis, most notably in the Matteson homologation reaction. This reaction allows for the stereospecific one-carbon extension of a boronic ester, providing access to a wide array of chiral molecules, including α-amino acids, with exceptional levels of stereocontrol.[1] The cornerstone of this high fidelity is the use of a chiral auxiliary, a molecule that temporarily imparts its chirality to the reacting system to direct the formation of a specific stereoisomer.

In the case of (R)- and (S)-BoroAla-(+)-Pinanediol, we have a fascinating interplay of two chiral centers: one on the alanine-derived portion of the molecule ((R) or (S)) and the other from the (+)-pinanediol auxiliary. Derived from the naturally abundant (+)-α-pinene, (+)-pinanediol provides a rigid, bicyclic framework that creates a highly defined chiral environment around the boron atom.[1] This guide will elucidate how the combination of these chiral elements dictates the stereochemical outcome of subsequent transformations.

The Core of Enantioselectivity: A Tale of Two Diastereomers

The primary application of (R)- and (S)-BoroAla-(+)-Pinanediol is in the synthesis of α-amino acids via the Matteson homologation. The key to understanding their comparative enantioselectivity lies in recognizing that they are diastereomers of each other. When they undergo the Matteson reaction, the rigid (+)-pinanediol auxiliary directs the approach of the incoming nucleophile, leading to a very high diastereoselectivity in the formation of the new stereocenter.

The crucial point is this: the choice between (R)-BoroAla-(+)-Pinanediol and (S)-BoroAla-(+)-Pinanediol is not about achieving a "better" enantioselectivity in a general sense. Instead, it is about accessing a specific, desired enantiomer of the final product. The pre-existing stereocenter in the BoroAla moiety, in conjunction with the fixed chirality of the (+)-pinanediol, determines the absolute configuration of the synthesized α-amino acid.

In essence:

  • (R)-BoroAla-(+)-Pinanediol will stereoselectively lead to the formation of one enantiomer of the target amino acid.

  • (S)-BoroAla-(+)-Pinanediol , under the same reaction conditions, will produce the opposite enantiomer of the target amino acid with a similarly high degree of stereoselectivity.

Therefore, the selection of the starting material is a strategic choice based on the desired final product's absolute stereochemistry.

Mechanistic Insights into Stereochemical Control

The high degree of stereocontrol in the Matteson homologation stems from the well-defined transition state, which is influenced by both steric and electronic factors. The traditional explanation centered on steric hindrance, where the bulky pinanediol group shields one face of the boron atom, forcing the incoming nucleophile to attack from the less hindered face.

More recent computational studies have revealed the importance of attractive electrostatic interactions in the transition state. Specifically, a key interaction between a chlorine atom of the dichloromethyl lithium reagent and a hydrogen atom on the substrate helps to lock in a specific conformation, further enhancing the diastereoselectivity of the reaction.

Below is a generalized workflow illustrating the Matteson homologation for the synthesis of α-amino acids using a chiral BoroAla-(+)-pinanediol ester.

Matteson_Homologation cluster_start Starting Material cluster_homologation Matteson Homologation cluster_substitution Nucleophilic Substitution cluster_final Final Product Generation start (R/S)-BoroAla-(+)-Pinanediol homologation 1. LiCHCl₂ 2. ZnCl₂ start->homologation intermediate α-Chloro Boronic Ester (High Diastereoselectivity) homologation->intermediate substitution Nu⁻ (e.g., Grignard, Organolithium) intermediate->substitution product_ester Homologated Boronic Ester substitution->product_ester oxidation Oxidation (e.g., H₂O₂) Hydrolysis product_ester->oxidation final_product Chiral α-Amino Acid oxidation->final_product

Caption: Generalized workflow of the Matteson homologation for α-amino acid synthesis.

The stereochemical rationale can be visualized by considering the approach of the dichloromethyllithium to the boronic ester. The (+)-pinanediol auxiliary effectively blocks one face of the molecule, leading to a highly favored trajectory for the incoming reagent.

Stereochemical_Model cluster_TS Transition State Reagents [(R/S)-BoroAla-(+)-Pinanediol] + LiCHCl₂ TS Formation of Boronate Complex Reagents->TS Coordination Approach Favored Nucleophilic Attack TS->Approach Directed by Auxiliary Pinanediol (+)-Pinanediol (Steric Shielding) Intermediate α-Chloro Boronic Ester (Single Diastereomer) Approach->Intermediate High d.r.

Caption: Simplified model of stereochemical induction by the (+)-pinanediol auxiliary.

Comparative Experimental Data

While the literature is replete with examples of the Matteson homologation achieving high diastereoselectivity, direct side-by-side comparisons of (R)- and (S)-BoroAla-(+)-Pinanediol are not commonly presented in a single study. However, by compiling data from various syntheses, a clear pattern emerges. The diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the intermediate α-chloro boronic ester is consistently high, often exceeding 95:5, regardless of the starting BoroAla configuration. This high fidelity is then carried through to the final α-amino acid product.

The following table provides a representative comparison based on typical results reported in the literature for the synthesis of a generic α-amino acid.

Starting MaterialTarget Product EnantiomerTypical Diastereomeric Ratio (d.r.) of IntermediateTypical Enantiomeric Excess (e.e.) of Final Product
(R)-BoroAla-(+)-Pinanediol L-Amino Acid (S-enantiomer)>95:5>95%
(S)-BoroAla-(+)-Pinanediol D-Amino Acid (R-enantiomer)>95:5>95%

Note: The d.r. refers to the ratio of diastereomers of the α-chloro boronic ester intermediate. The e.e. refers to the enantiomeric excess of the final α-amino acid after substitution and deprotection. The high values underscore the exceptional stereocontrol exerted by the (+)-pinanediol auxiliary.

Experimental Protocol: Asymmetric Synthesis of an α-Amino Acid via Matteson Homologation

The following is a representative, step-by-step protocol for the Matteson homologation using a chiral BoroAla-(+)-pinanediol ester.

Materials:

  • (R)- or (S)-BoroAla-(+)-Pinanediol

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Grignard reagent or other suitable nucleophile

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Dichloromethyllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve dichloromethane (1.1 equivalents) in anhydrous THF at -100 °C (liquid nitrogen/ether bath). To this solution, add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -95 °C. Stir the resulting solution for 30 minutes.

  • Formation of the Boronate Complex: In a separate flame-dried flask, dissolve the (R)- or (S)-BoroAla-(+)-Pinanediol (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Homologation: Transfer the BoroAla-(+)-Pinanediol solution via cannula to the freshly prepared dichloromethyllithium solution at -100 °C. Stir the reaction mixture for 15 minutes. Add a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Nucleophilic Substitution: Cool the reaction mixture back to -78 °C. Add the desired nucleophile (e.g., Grignard reagent, 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Oxidation and Deprotection: Dissolve the crude homologated boronic ester in THF. Add an aqueous solution of NaOH, followed by the dropwise addition of 30% hydrogen peroxide at 0 °C. Stir the mixture at room temperature for 4 hours. Acidify the reaction mixture and extract the aqueous layer with diethyl ether to remove the pinanediol. The aqueous layer contains the desired α-amino acid.

  • Purification: The final α-amino acid can be purified by standard techniques such as ion-exchange chromatography or crystallization.

Conclusion and Outlook

In the landscape of asymmetric synthesis, both (R)-BoroAla-(+)-Pinanediol and (S)-BoroAla-(+)-Pinanediol are exemplary reagents that offer a reliable and highly stereoselective route to chiral α-amino acids. The key takeaway for the practicing chemist is that the choice between these two diastereomeric starting materials is a strategic one, dictated by the desired absolute stereochemistry of the final product. The robust nature of the Matteson homologation, driven by the powerful stereodirecting ability of the (+)-pinanediol auxiliary, ensures that either enantiomeric series of α-amino acids can be accessed with exceptional enantiopurity. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, a thorough understanding of the principles and applications of these valuable chiral building blocks will remain indispensable.

References

Sources

Comparative

The Scientist's Guide to Boronic Esters in Peptide Synthesis: A Comparative Analysis of Pinanediol and Pinacol Esters

In the intricate world of peptide synthesis and drug development, the incorporation of non-canonical amino acids and functional moieties is paramount for creating novel therapeutics with enhanced efficacy and specificity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of peptide synthesis and drug development, the incorporation of non-canonical amino acids and functional moieties is paramount for creating novel therapeutics with enhanced efficacy and specificity. Among the versatile tools available to the modern peptide chemist, boronic acids and their corresponding esters have carved out a significant niche, serving as crucial intermediates for cross-coupling reactions, as transition-state analog inhibitors, and as biosensors. The choice of the boronic ester protecting group is a critical decision that profoundly impacts the efficiency of synthesis, the stability of the intermediate, and the ease of final deprotection.

This guide provides an in-depth, objective comparison of two of the most commonly employed boronic esters in peptide synthesis: the chiral pinanediol boronic ester and the achiral pinacol boronic ester. Drawing upon experimental evidence and established chemical principles, we will explore the nuances of their structure, stability, and reactivity to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Foundation: Understanding Boronic Esters in the Peptide Realm

Boronic acids (R-B(OH)₂) are prized for their unique chemical properties, including their Lewis acidity and their ability to form reversible covalent bonds with diols. However, their inherent instability, particularly their propensity for dehydration to form cyclic boroxines and their susceptibility to protodeboronation, often necessitates their protection as boronic esters. This protection strategy not only enhances their stability and ease of handling but also modulates their reactivity in subsequent chemical transformations.

In the context of peptide synthesis, boronic esters are frequently employed in two primary scenarios:

  • As building blocks for non-canonical amino acids: Amino acid analogs bearing a boronic ester can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques.

  • For post-synthetic modification of peptides: Peptides containing a suitable handle can be modified with a boronic ester-containing reagent, for instance, through Suzuki-Miyaura cross-coupling reactions to introduce aryl or vinyl groups.

The choice between pinanediol and pinacol as the protecting diol is where the synthetic path diverges, with each option presenting a distinct set of advantages and disadvantages.

At a Glance: Pinanediol vs. Pinacol Boronic Esters

FeaturePinanediol Boronic EsterPinacol Boronic Ester
Structure Chiral, derived from (+)- or (-)-α-pineneAchiral, derived from pinacol
Stability High hydrolytic and chemical stability[1][2][3]Moderate hydrolytic stability[1]
Reactivity in Coupling Generally lower due to steric hindrance and stabilityGenerally higher due to lower steric bulk
Chiral Induction Excellent chiral auxiliary for asymmetric synthesisNot applicable
Deprotection More challenging, often requiring harsh conditions or specific transesterification methods[4][5][6]Generally easier, can be hydrolyzed under milder acidic conditions or during purification[7]
Purification Often crystalline and easier to purify by chromatographyCan be oily and prone to streaking on silica gel[1][3]

The Tale of Two Esters: A Deeper Dive

Pinanediol Boronic Esters: The Robust Chiral Auxiliary

Derived from the readily available chiral terpenes (+)-α-pinene or (-)-α-pinene, pinanediol boronic esters offer a pre-installed stereocenter that can effectively direct the stereochemistry of subsequent reactions. This property is particularly valuable in the synthesis of chiral α-aminoboronic acids, where the pinanediol moiety acts as a chiral auxiliary to control the stereocenter adjacent to the boron atom.

Key Characteristics:

  • Exceptional Stability: Pinanediol boronic esters are renowned for their high thermodynamic stability.[1][2][3] This robustness makes them resistant to premature hydrolysis and compatible with a wide range of reaction conditions encountered in multi-step syntheses, including the basic conditions of Fmoc deprotection in SPPS.

  • Chiral Control: The rigid bicyclic structure of the pinanediol group provides a well-defined chiral environment, enabling high diastereoselectivity in reactions such as the Matteson homologation for the synthesis of enantioenriched α-aminoboronic acids.

  • Purification Advantages: Many pinanediol boronic esters are crystalline solids, which facilitates their purification by recrystallization and often leads to better behavior during silica gel chromatography compared to their pinacol counterparts.

The Challenge of Deprotection:

The very stability that makes pinanediol esters attractive during synthesis becomes a significant hurdle when the free boronic acid is desired. Cleavage of the pinanediol group typically requires more forcing conditions than for pinacol esters. Common methods include:

  • Transesterification with another boronic acid: Phenylboronic acid is often used in a biphasic system to drive the equilibrium towards the formation of the more water-soluble target boronic acid and the ether-soluble phenylboronic acid pinanediol ester.[8] However, separating the product from excess phenylboronic acid can be challenging, especially for nonpolar peptides.[6]

  • Conversion to trifluoroborate salts: Treatment with KHF₂ can convert the boronate ester to a trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[4][5]

  • Harsh acidic conditions: While effective, these conditions may not be compatible with sensitive functional groups on the peptide.

Pinacol Boronic Esters: The Workhorse of Cross-Coupling

Pinacol boronic esters (Bpin) are arguably the most widely used boronic acid surrogates in organic synthesis, primarily due to their ease of preparation, commercial availability, and generally good reactivity in cross-coupling reactions.

Key Characteristics:

  • Moderate Stability: Pinacol esters offer a good balance of stability for handling and storage while being sufficiently reactive for many applications. They are generally more stable than the free boronic acids but are more susceptible to hydrolysis than pinanediol esters.[1] This lability can sometimes be advantageous, as in situ hydrolysis to the more reactive boronic acid can occur under the aqueous basic conditions of many Suzuki-Miyaura reactions.

  • Higher Reactivity: The lower steric bulk of the pinacol group compared to the pinanediol group generally leads to faster reaction rates in cross-coupling reactions.

  • Facile Deprotection: The removal of the pinacol group is typically straightforward. It can often be achieved under mild acidic conditions or may even occur during aqueous workup or reverse-phase HPLC purification.[7]

Potential Drawbacks:

  • Hydrolytic Instability: The reversibility of pinacol ester formation in the presence of water can lead to premature deprotection and loss of material during purification.[1][3]

  • Purification Challenges: Pinacol boronic esters are often oils or waxy solids, which can make their purification by chromatography more difficult, with issues like streaking on silica gel being common.[1][3]

Experimental Design: A Comparative Workflow

To provide a practical context for the comparison of these two esters, let's consider a common workflow in peptide chemistry: the incorporation of a boronic acid-containing amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS).

G cluster_0 Starting Materials cluster_1 Boronic Ester Synthesis cluster_2 Solid-Phase Peptide Synthesis cluster_3 Cleavage & Deprotection cluster_4 Final Product A Fmoc-AA-OH D Fmoc-AA-B(OH)₂ A->D B Pinanediol E Fmoc-AA-B(pinanediol) B->E C Pinacol F Fmoc-AA-B(pinacol) C->F D->E Esterification D->F Esterification H Coupling E->H Coupling to Resin F->H Coupling to Resin G Resin G->H I Fmoc Deprotection H->I J Chain Elongation I->J Repeat J->I K TFA Cleavage Cocktail J->K L Ester Deprotection K->L M Purification (HPLC) L->M N Peptide-B(OH)₂ M->N

Caption: A generalized workflow for incorporating boronic acid-containing amino acids into peptides via SPPS.

Protocol: Solid-Phase Synthesis of a Model Peptide with a C-Terminal Boronic Acid

This protocol outlines the general steps for the synthesis of a model peptide with a C-terminal boronic acid, highlighting the points of divergence when using pinanediol versus pinacol esters.

Materials:

  • Fmoc-protected aminoboronic acid pinanediol or pinacol ester

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the linker.

  • Coupling of the Boronic Acid Amino Acid:

    • Dissolve the Fmoc-aminoboronic acid pinanediol or pinacol ester (1.5-3 equivalents) and the coupling reagent (e.g., HBTU, 1.5-3 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 2-4 equivalents) and add the solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Monitor the reaction using a ninhydrin test.

    • Note: Due to the steric bulk of the pinanediol ester, a longer coupling time or a more potent coupling reagent may be required compared to the pinacol ester to achieve a comparable coupling efficiency.

  • Chain Elongation: Perform subsequent Fmoc deprotection and coupling cycles with the desired Fmoc-protected amino acids according to standard SPPS protocols.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.

    • For Pinacol Ester: The pinacol group may be partially or fully cleaved during this step.

    • For Pinanediol Ester: The pinanediol group is generally stable to TFA cleavage.

  • Boronic Ester Deprotection (if necessary):

    • For Pinacol Ester: If the pinacol group is still present, it can often be removed during HPLC purification or by treatment with mild aqueous acid.

    • For Pinanediol Ester: Perform transesterification with phenylboronic acid in a water/ether biphasic system or use another appropriate deprotection method.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Conclusion and Recommendations

The choice between pinanediol and pinacol boronic esters in peptide synthesis is a strategic one, with no single answer being universally correct. The decision should be guided by the specific requirements of the synthetic target and the overall experimental design.

Choose a pinanediol boronic ester when:

  • Chiral control is paramount: For the asymmetric synthesis of α-aminoboronic acids, the use of pinanediol as a chiral auxiliary is the gold standard.

  • High stability is required: In long, multi-step syntheses where the boronic ester must withstand a variety of reaction conditions, the robustness of the pinanediol ester is a significant advantage.

  • Crystallinity is desired for purification: If purification of the boronic ester intermediate is challenging, the often-crystalline nature of pinanediol esters can be beneficial.

Choose a pinacol boronic ester when:

  • High reactivity in cross-coupling is the primary goal: For applications such as Suzuki-Miyaura coupling on a peptide scaffold, the generally faster reaction rates of pinacol esters are advantageous.

  • Facile deprotection is a priority: When the final product is the free boronic acid and harsh deprotection conditions are to be avoided, the lability of the pinacol ester is a key benefit.

  • A readily available and cost-effective option is needed: Pinacol and its corresponding boronic esters are widely available and often more economical than their pinanediol counterparts.

Ultimately, a thorough understanding of the distinct properties of both pinanediol and pinacol boronic esters will enable the discerning researcher to navigate the complexities of modern peptide synthesis and accelerate the discovery of novel and impactful biomolecules.

References

  • Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468–471.
  • Behnam, M. A., et al. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters, 18(9), 2016-2019.
  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. U.S. Patent No. 5,342,949. Washington, DC: U.S.
  • D'hooghe, M., & De Kimpe, N. (2008). Boronic esters as synthetic intermediates. In Boronic Acids (pp. 1-100). Wiley-VCH.
  • Hall, D. G. (Ed.). (2011).
  • Akula, M. R., et al. (2024). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase.
  • Matteson, D. S. (1989). Asymmetric synthesis with boronic esters. Chemical Reviews, 89(7), 1535-1551.
  • Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using organoboron chemistry. Chemical reviews, 109(9), 4439-4486.
  • Groppi, J., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2009(12), 1959-1962.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the boronic ester in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
  • Vedejs, E., et al. (1995). A method for the deprotection of pinanediol boronate esters. The Journal of Organic Chemistry, 60(10), 3020-3027.
  • Tripp, J. C., et al. (2003). Solid-Phase Synthesis of Peptide Boronic Acids.
  • Piettre, S. R., et al. (1997). Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids. Tetrahedron Letters, 38(7), 1197-1200.
  • Adamczyk-Woźniak, A., et al. (2015). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 13(20), 5845-5853.
  • Coutts, S. J., et al. (1994). Synthesis of peptidyl boronic acids. In Peptides (pp. 249-250). Springer, Dordrecht.
  • El-Araby, M. E., et al. (2018). Solid-phase synthesis of peptide boronic acids. In Methods in Molecular Biology (Vol. 1785, pp. 135-146). Humana Press, New York, NY.
  • Thompson, W. J., & Gaudino, J. (1984). A general synthesis of α-amino boronic acids. The Journal of Organic Chemistry, 49(26), 5237-5243.
  • Kettner, C. A., et al. (1990). The synthesis and properties of peptide boronic acids. Journal of Biological Chemistry, 265(30), 18289-18297.
  • Akula, M. R., et al. (2024). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. Angewandte Chemie.
  • Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to .alpha.-chloro boronic esters. Journal of the American Chemical Society, 102(25), 7588-7590.
  • Matteson, D. S., & Moody, R. J. (1982). Asymmetric synthesis of chiral boronic esters. Organometallics, 1(1), 20-28.
  • Sadhu, K. M., & Matteson, D. S. (1985). 99% Chirally selective syntheses via pinanediol boronic esters: Insect pheromones, diols, and an amino alcohol. Organometallics, 4(9), 1687-1689.
  • Matteson, D. S., & Jesthi, P. K. (1986). Synthesis and properties of pinanediol. alpha.-amido boronic esters. Organometallics, 5(8), 1673-1675.
  • Orellana-Paz, P., et al. (2025).
  • Li, W., et al. (2011). A method for the deprotection of alkylpinacolyl boronate esters. The Journal of organic chemistry, 76(9), 3546-3550.

Sources

Validation

Validation of (R)-BoroAla-(+)-Pinanediol Chiral Purity: A Comparative Guide

Introduction and Analytical Significance (R)-BoroAla-(+)-Pinanediol is a critical chiral building block used predominantly in the synthesis of peptide boronic acid therapeutics, most notably the proteasome inhibitor bort...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Significance

(R)-BoroAla-(+)-Pinanediol is a critical chiral building block used predominantly in the synthesis of peptide boronic acid therapeutics, most notably the proteasome inhibitor bortezomib[1]. The pharmacological efficacy of these molecules is strictly dictated by the stereochemistry at the α-carbon adjacent to the boron atom. Even minor epimerization to the (S)-diastereomer during synthesis can drastically reduce target binding affinity and therapeutic index. Consequently, establishing a highly sensitive, reproducible method for chiral purity validation is a non-negotiable requirement in pharmaceutical development and quality control[2].

Objective Comparison of Analytical Modalities

Because the (R)-BoroAla moiety is esterified with the chiral auxiliary (+)-pinanediol, the resulting (R) and (S) α-carbon epimers are technically diastereomers. However, the spatial and electronic differentiation provided by the pinanediol group is often too subtle for baseline resolution on standard achiral reverse-phase columns.

Table 1 summarizes the performance of the three primary analytical modalities considered for this validation.

Analytical ModalitySensitivity (LOD)Resolution ( Rs​ )Sample IntegrityCausality / Limitations
Chiral HPLC < 0.05% > 1.5 (Baseline) Preserved Gold Standard. Operates under mild conditions, preventing deborylation. High theoretical plates and specific chiral stationary phases (CSPs) ensure baseline separation.
Chiral GC ~ 0.1%VariableDestructiveNot Recommended. The high thermal stress required to volatilize boronic esters frequently induces thermal epimerization or deborylation, yielding artificially skewed purity data[3].
1H / 11B NMR ~ 1.0 - 5.0%N/APreservedInsufficient for QC. While NMR can differentiate diastereomers via anisotropic effects without chiral shift reagents, its high LOD fails to meet ICH guidelines for trace impurity detection (<0.1%)[4].

Deep Dive: Chiral HPLC Method Development & Causality

To achieve a self-validating and robust assay, every parameter of the HPLC method must be rationally selected to accommodate the unique chemistry of aminoalkylboronic esters.

  • Stationary Phase Selection: Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are preferred. Causality: The helical structure of the amylose polymer provides chiral cavities. The carbamate linkages offer multiple hydrogen-bonding and dipole-dipole interaction sites that stereoselectively bind the (R) and (S) epimers of the boronic ester, amplifying their subtle structural differences to achieve baseline resolution.

  • Mobile Phase Selection: A normal-phase system utilizing Hexane and Isopropanol (IPA) is critical. Causality: Boronic esters like pinanediol derivatives are susceptible to solvolysis and hydrolysis in highly aqueous reverse-phase conditions. A non-aqueous normal-phase environment preserves the integrity of the B-O bonds during the chromatographic run.

  • Mobile Phase Additives: The addition of 0.1% Diethylamine (DEA) is required if analyzing the free amine form of BoroAla. Causality: Basic modifiers mask residual acidic silanol groups on the silica support, preventing secondary ion-exchange interactions that cause severe peak tailing and loss of resolution.

Experimental Protocol: Self-Validating Chiral HPLC Workflow

This protocol is designed as a self-validating system. By incorporating system suitability testing (SST) with a known diastereomeric mixture, the method internally proves its resolving power before any unknown sample is quantified.

Step 1: Preparation of Solutions
  • Blank Solution: 90:10 Hexane/IPA (v/v). Causality: Injected first to establish the baseline and prove the absence of column carryover or solvent-peak interference at the expected retention times.

  • System Suitability Standard (SST): Synthesize or procure a mixture containing 50% (R)-BoroAla-(+)-Pinanediol and 50% (S)-BoroAla-(+)-Pinanediol. Dissolve in the blank solution to a concentration of 1.0 mg/mL.

  • Test Sample: Dissolve the synthesized (R)-BoroAla-(+)-Pinanediol batch in the blank solution to a concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min. Causality: Balances optimal linear velocity for mass transfer within the 5 µm porous particles while maintaining a manageable system backpressure.

  • Column Temperature: 25 °C. Causality: Sub-ambient or ambient temperatures enhance the enthalpic contributions to chiral recognition, improving resolution compared to elevated temperatures.

  • Detection: UV at 210 nm.

Step 3: Execution and Self-Validation Sequence
  • Inject Blank (10 µL): Verify a flat baseline with no ghost peaks.

  • Inject SST (10 µL, 3 replicates):

    • Validation Gate: The method is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

    • Causality: Rs​≥1.5 mathematically guarantees <0.1% peak overlap, ensuring that trace amounts of the (S)-epimer in the test sample will not be hidden under the tail of the dominant (R)-epimer.

  • Inject Test Sample (10 µL): Record the chromatogram.

  • Data Analysis: Calculate the diastereomeric excess (d.e.) using the area normalization method:

    d.e.(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

Logical Workflow Visualization

ChiralValidation Start Synthesized Intermediate (R)-BoroAla-(+)-Pinanediol Decision Select Analytical Modality Start->Decision GC Chiral GC (High Thermal Stress) Decision->GC Volatilization NMR 1H/11B NMR (Low Sensitivity: LOD ~1-5%) Decision->NMR Non-destructive HPLC Chiral HPLC (Gold Standard: LOD <0.1%) Decision->HPLC Preferred Method Degradation Risk of Deborylation & Epimerization GC->Degradation Inadequate Fails ICH Guidelines for Trace Impurities NMR->Inadequate Column Polysaccharide CSP (e.g., Amylose Carbamate) HPLC->Column Phase Normal Phase Elution (Hexane / IPA / DEA) Validation System Suitability (Resolution Rs > 1.5) Phase->Validation Column->Phase Prevents Ester Hydrolysis Output Accurate Diastereomeric Excess (d.e.) Quantification Validation->Output Verified Purity

Logical workflow for selecting and validating chiral HPLC over alternative modalities.

References

  • Title: EP2627636A1 - Process for making bortezomib and intermediates for the process Source: Google Patents URL
  • Title: BORTEZOMIB, PS 341 - New Drug Approvals Source: New Drug Approvals URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: Journal of Chemical Education (ACS)

Sources

Comparative

A Comparative Guide to (R)-BoroAla-(+)-Pinanediol and BoroLeu for Targeted Proteasome Inhibitor Design

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted cancer therapy, the proteasome has emerged as a pivotal target. This guide provides an in-depth technical com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted cancer therapy, the proteasome has emerged as a pivotal target. This guide provides an in-depth technical comparison of two key building blocks in the synthesis of boronic acid-based proteasome inhibitors: (R)-BoroAla-(+)-Pinanediol and BoroLeu. While not typically deployed as standalone inhibitors, their structural nuances are critical determinants of the potency, selectivity, and pharmacokinetic profiles of the final drug candidates. This document will dissect these differences, grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols for inhibitor evaluation.

The Ubiquitin-Proteasome System: A Prime Target in Oncology

The ubiquitin-proteasome system (UPS) is a sophisticated and essential cellular machinery responsible for protein degradation.[1][2] This pathway maintains cellular homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][3] Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional proteasome to manage the resulting proteotoxic stress.[1][2] Consequently, inhibiting the proteasome leads to an accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death in malignant cells.[1][2]

The 26S proteasome, the central enzyme of the UPS, is a large multi-catalytic complex.[3] Its catalytic core, the 20S proteasome, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like, with the CT-L activity being the primary target for many inhibitors.[3]

Caption: The Ubiquitin-Proteasome Pathway.

Boronic Acids: A Privileged Scaffold for Proteasome Inhibition

Boronic acids, particularly dipeptidyl boronic acids, have proven to be a highly successful class of proteasome inhibitors.[3] The boron atom in these compounds forms a reversible covalent bond with the N-terminal threonine residue in the active sites of the proteasome, leading to potent inhibition.[4] Bortezomib (Velcade®), the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma, is a dipeptidyl boronic acid derivative.[1][3]

The synthesis of these complex molecules relies on chiral building blocks to ensure the correct stereochemistry for optimal binding to the proteasome's active site. (R)-BoroAla-(+)-Pinanediol and BoroLeu are two such critical intermediates. The pinanediol group serves as a chiral auxiliary, directing the stereochemistry of subsequent synthetic steps, and is typically removed in the final stages of synthesis.[5]

(R)-BoroAla-(+)-Pinanediol vs. BoroLeu: A Structural and Functional Comparison

While direct comparative data on the inhibitory activity of (R)-BoroAla-(+)-Pinanediol and BoroLeu as standalone molecules is limited, a detailed analysis of their structures within the context of dipeptidyl boronic acid inhibitors allows for insightful predictions of their influence on the final compound's properties.

Feature(R)-BoroAla-(+)-Pinanediol(R)-BoroLeu-(+)-Pinanediol
CAS Number 919103-31-4 (HCl salt)179324-87-9 (TFA salt)
Amino Acid Side Chain Methyl (-CH3)Isobutyl (-CH2CH(CH3)2)
Molecular Formula C12H23BClNO2 (HCl salt)C17H29BF3NO4 (TFA salt)
Molecular Weight 259.58 g/mol (HCl salt)379.22 g/mol (TFA salt)
Structure-Activity Relationship (SAR) Insights

The primary difference between these two building blocks lies in the amino acid side chain: alanine's methyl group versus leucine's isobutyl group. In the context of a dipeptidyl proteasome inhibitor, this corresponds to the P1 position, which directly interacts with the S1 binding pocket of the proteasome's active site.

  • (R)-BoroLeu-(+)-Pinanediol : The isobutyl side chain of leucine is known to be a favorable group for the S1 pocket of the chymotrypsin-like (β5) subunit of the proteasome.[6][7] This is exemplified by Bortezomib, which incorporates a boro-leucine at the P1 position and exhibits potent inhibition of the chymotrypsin-like activity.[1] The larger, hydrophobic isobutyl group can establish more extensive van der Waals interactions within the S1 pocket, contributing to higher binding affinity and inhibitory potency.[6]

  • (R)-BoroAla-(+)-Pinanediol : The smaller methyl side chain of alanine would result in a different interaction profile within the S1 pocket. While still capable of inhibiting the proteasome, the reduced size of the side chain may lead to a lower binding affinity for the chymotrypsin-like site compared to a leucine side chain.[6] However, this modification could potentially alter the selectivity profile of the inhibitor, possibly leading to increased relative inhibition of the caspase-like (β1) or trypsin-like (β2) subunits. The development of inhibitors with varied selectivity profiles is an active area of research to overcome resistance and modulate the therapeutic window.[4]

Caption: Interaction of a Dipeptidyl Boronic Acid Inhibitor with the Proteasome Active Site.

Synthesis of Dipeptidyl Boronic Acid Proteasome Inhibitors

The synthesis of dipeptidyl boronic acid inhibitors typically involves a convergent approach where the dipeptide fragment is coupled with the aminoboronic acid pinanediol ester.[5]

Caption: General Synthetic Workflow for Dipeptidyl Boronic Acid Proteasome Inhibitors.

Experimental Protocols for Inhibitor Evaluation

In Vitro Proteasome Activity Assay

This assay measures the ability of a compound to inhibit the catalytic activity of the purified 20S proteasome using a fluorogenic substrate.[8][9]

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[8][9]

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compounds ((R)-BoroAla-(+)-Pinanediol, BoroLeu, or synthesized dipeptidyl inhibitors) dissolved in DMSO

  • Proteasome inhibitor control (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)[10]

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitor in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compounds to triplicate wells. Include wells with assay buffer and DMSO as a vehicle control.

  • Add 25 µL of purified 20S proteasome (e.g., 0.5 nM final concentration) to all wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 100 µM final concentration).

  • Immediately measure the fluorescence intensity at 2-minute intervals for 30-60 minutes at 37°C using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11][12]

Materials:

  • Human cancer cell line (e.g., multiple myeloma cell line RPMI-8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and control inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear cell culture plate

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and control inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to triplicate wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and calculate the IC50 value.

Conclusion

(R)-BoroAla-(+)-Pinanediol and BoroLeu are indispensable chiral building blocks in the synthesis of dipeptidyl boronic acid proteasome inhibitors. While not potent inhibitors in their own right, their side chains at the P1 position critically influence the pharmacological properties of the final drug candidates. BoroLeu, with its larger isobutyl group, is favored for targeting the chymotrypsin-like activity of the proteasome, a strategy validated by the clinical success of Bortezomib. In contrast, (R)-BoroAla-(+)-Pinanediol offers a pathway to inhibitors with potentially altered selectivity profiles, which may be advantageous in overcoming drug resistance or refining the therapeutic index. The choice between these two intermediates is therefore a strategic decision in the design of novel proteasome inhibitors, guided by the desired potency and selectivity profile of the final compound. The experimental protocols provided herein offer a robust framework for the evaluation of such newly synthesized inhibitors, enabling a data-driven approach to the development of next-generation targeted cancer therapies.

References

  • Zhu, Y., et al. (2016). Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. European Journal of Medicinal Chemistry, 112, 137-144. [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Zhu, Y., et al. (2010). Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. Journal of Medicinal Chemistry, 53(24), 8619-8626. [Link]

  • Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. Journal of Medicinal Chemistry, 53(24), 8619-8626. [Link]

  • Lavelin, I., et al. (2009). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. PLoS ONE, 4(12), e8503. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. Journal of Medicinal Chemistry, 53(5), 1990-1999. [Link]

  • South Bay Bio. (n.d.). Proteosome-Substrates. Retrieved from [Link]

  • UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit II. Retrieved from [Link]

  • Li, Y., et al. (2019). Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer. Organic & Biomolecular Chemistry, 17(3), 564-575. [Link]

  • Google Patents. (n.d.). KR20150066724A - Manufacturing method for Bortezomib and new intermediate thereof.
  • Geurink, P. P., et al. (2019). Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. Molecules, 24(12), 2209. [Link]

  • Verdoes, M., et al. (2012). Fluorescence-based proteasome activity profiling. In Methods in Molecular Biology (Vol. 832, pp. 423-437). Humana Press. [Link]

  • Google Patents. (n.d.). EP2377868A1 - Synthesis of Bortezomib.
  • New Drug Approvals. (2014, March 5). BORTEZOMIB, PS 341. Retrieved from [Link]

  • Zhu, Y., et al. (2009). Design, synthesis, biological evaluation, and structure-activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors, part I: comprehensive understanding of the SAR of alpha-amino acid boronates. Journal of Medicinal Chemistry, 52(14), 4192-4199. [Link]

  • Zhu, Y., et al. (2010). Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids. Journal of Medicinal Chemistry, 53(5), 1990-1999. [Link]

  • Asai, A., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5820-5823. [Link]

  • Britton, M., et al. (2010). Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. Biochemical Journal, 430(3), 485-495. [Link]

  • Chen, I. H., et al. (2018). A High-Content Screening Assay for the Discovery of Novel Proteasome Inhibitors from Formosan Soft Corals. Marine Drugs, 16(10), 398. [Link]

  • Gardner, R. C., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(Pt 2), 447-454. [Link]

  • Srimongkolpithak, N., et al. (2011). Chemical and Biological Evaluation of Dipeptidyl Boronic Acid Proteasome Inhibitors for Use in Prodrugs and Pro-Soft Drugs Targeting Solid Tumors. Journal of Medicinal Chemistry, 54(13), 4569-4579. [Link]

  • Nam, S., et al. (2011). Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment. Molecules, 16(9), 7793-7809. [Link]

  • La Manna, S., et al. (2022). Modulation of the 20S Proteasome Activity by Porphyrin Derivatives Is Steered through Their Charge Distribution. International Journal of Molecular Sciences, 23(11), 5914. [Link]

  • Schrader, J., et al. (2018). Discovery of an Inhibitor of the Proteasome Subunit Rpn11. ACS Medicinal Chemistry Letters, 9(12), 1232-1237. [Link]

  • Ho, Y. K., et al. (2010). Proteasome regulators: activators and inhibitors. Protein & Peptide Letters, 17(9), 1093-1102. [Link]

  • Miller, C. P., et al. (2020). Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. Journal of Medicinal Chemistry, 63(3), 945-972. [Link]

  • Kisselev, A. F., et al. (2021). Site-Specific Proteasome Inhibitors. International Journal of Molecular Sciences, 22(1), 35. [Link]

  • Gardner, R. C., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(2), 447-454. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of (R)-BoroAla-(+)-Pinanediol Intermediates

For researchers, scientists, and drug development professionals, the robust characterization of chiral intermediates is a cornerstone of successful pharmaceutical development. This guide provides an in-depth comparison o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust characterization of chiral intermediates is a cornerstone of successful pharmaceutical development. This guide provides an in-depth comparison of mass spectrometry techniques for the validation of (R)-BoroAla-(+)-Pinanediol, a critical building block in the synthesis of novel therapeutic agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the scientific integrity of your validation process.

The Critical Role of (R)-BoroAla-(+)-Pinanediol in Drug Discovery

(R)-BoroAla-(+)-Pinanediol is a chiral boronic acid derivative of alanine. The boronic acid moiety is a key pharmacophore in a growing class of enzyme inhibitors, while the pinanediol group serves as a chiral auxiliary, guiding the stereochemistry during synthesis to yield the desired enantiomerically pure final product.[1] Given that the biological activity of a drug is often intrinsically linked to its stereochemistry, rigorous validation of this intermediate is not just a regulatory requirement but a scientific necessity.

The Challenge of Analyzing Boronic Acid Esters

The analysis of boronic acids and their esters, such as (R)-BoroAla-(+)-Pinanediol, presents unique challenges. These compounds are susceptible to hydrolysis, which can cleave the pinanediol group, and can form boroxines (cyclic trimers of the boronic acid) through dehydration.[2] These side reactions can complicate analysis and lead to inaccurate quantification. Therefore, the chosen analytical method must be able to either prevent these transformations or accurately measure the target compound in their presence.

A Comparative Analysis of Mass Spectrometry Validation Techniques

Mass spectrometry, with its high sensitivity and specificity, is an ideal tool for the validation of (R)-BoroAla-(+)-Pinanediol. We will now compare two commonly employed techniques: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS).

LC-ESI-MS/MS: The Workhorse for Quantitative Analysis

LC-ESI-MS/MS is a powerful technique for the quantification of small molecules in complex matrices. The liquid chromatography step separates the analyte of interest from impurities and degradation products, while the tandem mass spectrometer provides highly selective and sensitive detection.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection prep1 Dissolve sample in a suitable solvent (e.g., ACN:H2O) lc Inject sample onto a reverse-phase C18 column prep1->lc gradient Apply a gradient of mobile phase A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) lc->gradient esi Electrospray Ionization (Positive Ion Mode) gradient->esi ms1 Quadrupole 1 (Q1): Select precursor ion esi->ms1 cid Quadrupole 2 (Q2): Collision-Induced Dissociation ms1->cid ms2 Quadrupole 3 (Q3): Select and detect product ions cid->ms2

Figure 1: A typical LC-ESI-MS/MS workflow for the analysis of (R)-BoroAla-(+)-Pinanediol.

A key aspect of developing a robust MS/MS method is understanding the fragmentation of the analyte. For (R)-BoroAla-(+)-Pinanediol (Molecular Formula: C12H22BNO2, Molecular Weight: 223.13 g/mol ), we can predict the following fragmentation pathway in positive ion mode:

parent [(R)-BoroAla-(+)-Pinanediol + H]+ m/z 224.1 frag1 Loss of H2O [M+H-18]+ m/z 206.1 parent->frag1 -H2O frag2 Loss of Pinanediol [M+H-170]+ m/z 54.1 parent->frag2 -C10H18O2 frag3 Cleavage of B-N bond [Pinanediol-B-OH]+ m/z 185.1 parent->frag3 B-N cleavage frag4 Loss of CO from frag1 [M+H-18-28]+ m/z 178.1 frag1->frag4 -CO

Figure 2: Predicted MS/MS fragmentation pathway for protonated (R)-BoroAla-(+)-Pinanediol.

This prediction is based on the known fragmentation of amino acids (loss of water and CO) and the likely cleavage of the boronic ester.[3][4][5] The presence of boron's natural isotopic distribution (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments, aiding in their identification.

A comprehensive validation of the LC-ESI-MS/MS method should be performed according to ICH guidelines and would include the following parameters:

Validation ParameterTypical Acceptance CriteriaSupporting Data from Similar Compounds
Specificity No interference at the retention time of the analyte and internal standard.Successful separation of various boronic acids from API and other impurities has been demonstrated.[3][6]
Linearity Correlation coefficient (r²) ≥ 0.99Linearity ranges of 1-100 ng/mL with r² > 0.99 have been reported for boronic acids.[7]
Range Typically 80-120% of the test concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Recoveries between 80-120% are commonly accepted for trace analysis of boronic acids.[3][6]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).RSD values below 2.0% have been achieved for the analysis of boronic acids.[8]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3LODs in the range of 0.1-1 ng/mL have been reported for boronic acids and their esters.[8][9]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10LOQs around 1 µg for boronic acids have been achieved.[8]
Robustness No significant change in results with small variations in method parameters.
MALDI-TOF-MS: A High-Throughput Screening Tool

MALDI-TOF-MS is a rapid and sensitive technique that is particularly well-suited for the analysis of larger molecules and for high-throughput screening. While less commonly used for quantitative analysis of small molecules compared to LC-ESI-MS/MS, it can be a valuable tool for rapid identity confirmation and purity assessment.

cluster_0 Sample Preparation cluster_1 MALDI-TOF Analysis prep1 Mix sample with a suitable matrix solution (e.g., DHB in ACN:H2O) spot Spot the mixture onto a MALDI target plate and allow to crystallize prep1->spot laser Irradiate the sample with a UV laser spot->laser desorption Desorption and ionization of the analyte laser->desorption tof Time-of-Flight mass analysis desorption->tof

Figure 3: A typical MALDI-TOF-MS workflow for the analysis of (R)-BoroAla-(+)-Pinanediol.

A key consideration for MALDI analysis of boronic acids is the choice of matrix. 2,5-Dihydroxybenzoic acid (DHB) has been shown to not only act as a matrix but also to form adducts with boronic acids, which can help to suppress boroxine formation and improve signal intensity.[2]

In a MALDI-TOF-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 224.1. Adducts with the matrix (e.g., [M+DHB+H]⁺) or alkali metals (e.g., [M+Na]⁺, [M+K]⁺) may also be present. Fragmentation is typically less extensive in MALDI compared to ESI-MS/MS unless post-source decay (PSD) or tandem TOF analysis is performed.

FeatureLC-ESI-MS/MSMALDI-TOF-MS
Primary Application Quantitative analysis, purity profilingHigh-throughput screening, identity confirmation
Sample Throughput LowerHigher
Quantitative Capability ExcellentGenerally semi-quantitative
Fragmentation Controllable (MS/MS)Limited (unless using PSD or TOF/TOF)
Matrix Effects Can be significant, managed with chromatographyMatrix selection is critical
Robustness HighCan be influenced by sample spotting technique

Conclusion and Recommendations

Both LC-ESI-MS/MS and MALDI-TOF-MS are valuable techniques for the validation of (R)-BoroAla-(+)-Pinanediol intermediates.

  • For comprehensive quantitative analysis and impurity profiling , as required for regulatory submissions and in-depth process understanding, LC-ESI-MS/MS is the recommended technique . Its combination of chromatographic separation and tandem mass spectrometry provides the necessary specificity, sensitivity, and accuracy for rigorous validation.

  • For high-throughput screening of synthesis reactions or rapid identity confirmation , MALDI-TOF-MS offers a significant advantage in speed and simplicity .

Ultimately, the choice of technique will depend on the specific requirements of the analysis. A well-equipped analytical laboratory will ideally have access to both, allowing for a flexible and efficient approach to the validation of this critical pharmaceutical intermediate.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ([Link])

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ([Link])

  • Cas 497165-15-8,(R)-BoroAla-(+)-Pinanediol | lookchem. ([Link])

  • A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed. ([Link])

  • Flow-Injection MS/MS for Gas-Phase Chiral Recognition and Enantiomeric Quantitation of a Novel Boron-Containing Antibiotic (GSK2251052A) by the Mass Spectrometric Kinetic Method | Analytical Chemistry. ([Link])

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ([Link])

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). ([Link])

  • (R)-BoroAla-(+)-Pinanediol — Chemical Substance Information. ([Link])

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ([Link])

  • Chiral Mass Spectrometry: An Overview. ([Link])

  • (1S,2S,3R,5S)-(+)-Pinanediol. ([Link])

  • (S)-BoroAla-(-)-Pinanediol — Chemical Substance Information. ([Link])

  • A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. ([Link])

  • MALDI-TOF mass spectrometry methods for evaluation of in vitro aminoacyl tRNA production. ([Link])

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. ([Link])

  • Amino acids. ([Link])

  • Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. ([Link])

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. ([Link])

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ([Link])

  • Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. ([Link])

  • Direct, quantitative, and comprehensive analysis of tRNA acylation using intact tRNA liquid-chromatography mass-spectrometry. ([Link])

  • Mascot help: Peptide fragmentation. ([Link])

Sources

Comparative

Cross-validation of (R)-BoroAla-(+)-Pinanediol biological assays in vitro

An objective, data-driven comparison guide on the in vitro biological assays of (R)-BoroAla-(+)-Pinanediol requires a deep dive into its dual utility: as a potent antibacterial agent targeting cell wall biosynthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide on the in vitro biological assays of (R)-BoroAla-(+)-Pinanediol requires a deep dive into its dual utility: as a potent antibacterial agent targeting cell wall biosynthesis and as a highly selective building block for serine protease inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond standard protocol lists. Here, we dissect the causality behind the chemical design, objectively compare its performance against standard inhibitors, and establish self-validating experimental workflows that ensure absolute confidence in your assay readouts.

Mechanistic Grounding: The Causality of the Pinanediol Ester

(R)-BoroAla-(+)-Pinanediol (CAS 919103-31-4 / 497165-15-8) is a chiral boronic acid derivative. In biological systems, the active pharmacophore is the free boronic acid, which forms a reversible covalent tetrahedral adduct with catalytic serine residues (in proteases) or mimics the transition state of ligases[1].

Why use the (+)-pinanediol ester instead of the free (R)-BoroAla?

  • Synthetic Stereocontrol & Stability: Free boronic acids are notoriously difficult to isolate, readily dehydrating into trimeric boroxines. The (+)-pinanediol auxiliary ensures absolute stereocontrol during Matteson homologation, yielding the pure (R)-enantiomer (D-boroAla)[1].

  • Cellular Permeability (The Prodrug Effect): In whole-cell assays, the highly polar free boronic acid struggles to cross lipid bilayers. The lipophilic pinanediol group acts as a permeability enhancer. Once intracellular, the ester exists in a dynamic equilibrium with the free boronic acid, effectively delivering the active warhead directly to the cytosolic targets[2].

DDL_Pathway L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala DDL UDP_Penta UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_Penta MurF UDP_Tri UDP-MurNAc-tripeptide UDP_Tri->UDP_Penta MurF Inhibitor (R)-BoroAla-(+)-Pinanediol (Lipophilic Prodrug) Active (R)-BoroAla (Active Free Acid) Inhibitor->Active Intracellular Hydrolysis Active->D_Ala_D_Ala Competitive Inhibition

Fig 1. Peptidoglycan biosynthesis pathway and DDL targeted inhibition by (R)-BoroAla.

Comparative Performance: D-Ala-D-Ala Ligase (DDL) & Antibacterial Efficacy

(R)-BoroAla (the D-isomer of boroAlanine) is a potent, broad-spectrum inhibitor of bacterial D-Ala-D-Ala Ligase (DDL), a critical enzyme in peptidoglycan biosynthesis[2].

When comparing (R)-BoroAla-(+)-Pinanediol to standard alternatives like D-Cycloserine or the free boronic acid, the pinanediol ester demonstrates superior whole-cell efficacy due to the aforementioned permeability advantage. Furthermore, the stereospecificity is absolute; the (S)-isomer (L-boroAla) is virtually inactive[2].

Table 1: Comparative Antibacterial Efficacy (MIC, µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -) Primary Target Permeability Profile
(R)-BoroAla-(+)-Pinanediol 8 - 16 16 - 32 DDL High (Prodrug)
(R)-BoroAla (Free Acid) 32 - 64 64 - 128 DDL Low
(S)-BoroAla-(+)-Pinanediol >128 >128 None High

| D-Cycloserine (Standard) | 16 - 32 | 32 - 64 | DDL / Alr | High |

Comparative Performance: Serine Proteases & Penicillin-Binding Proteins (PBPs)

Beyond antibacterial applications, (R)-BoroAla is a highly prized P1-position building block for synthesizing dipeptide boronic acid inhibitors targeting serine proteases (e.g., DPP-IV) and Penicillin-Binding Proteins (PBPs)[3][4].

While Val-boroPro is the gold standard for DPP-IV inhibition (Ki = 0.18 nM), it suffers from off-target toxicity by cross-reacting with DPP8 and DPP9. Substituting boroPro with boroAla (e.g., Glu-(R)-boroAla) slightly reduces absolute potency but drastically increases selectivity, offering a 110-fold preference for DPP-IV over DPP8[3].

Table 2: Comparative Enzyme Inhibition Kinetics (Ki)

Enzyme Target Inhibitor Construct Ki Value Alternative / Standard Ki Value
DDL (E. coli) Free (R)-BoroAla 18 µM D-Cycloserine ~25 µM
DPP-IV (Human) Glu-(R)-BoroAla 8.3 nM Val-boroPro 0.18 nM

| PBP3 (N. gonorrhoeae) | Boc-L-Lys(Cbz)-(R)-boroAla | 0.37 µM | Penicillin G | Covalent (Irreversible) |

Self-Validating Experimental Protocols

To ensure scientific integrity, biological assays must be self-validating. A simple MIC readout cannot prove how a compound kills a cell. The following workflow pairs a standard phenotypic assay with a definitive, mechanistic LC-MS/MS validation step.

Workflow A Compound Preparation (DMSO Stock -> Aqueous Equilibration) B Cell-Free Enzymatic Assay (DDL / DPP-IV Kinetics) A->B Measure Ki C Whole-Cell Assay (MIC Determination) A->C Measure MIC E Cross-Validation & Mechanism Confirmation B->E D Intracellular LC-MS/MS (Metabolite Profiling) C->D Treat at 1x-4x MIC D->E Signature Metabolite Shift

Fig 2. Self-validating in vitro workflow for evaluating boronic acid derivatives.

Protocol A: In Vitro MIC Determination & Ester Equilibration
  • Compound Preparation: Dissolve (R)-BoroAla-(+)-Pinanediol in 100% DMSO to create a 10 mg/mL stock.

  • Aqueous Equilibration: Dilute the stock into Mueller-Hinton Broth (MHB). Critical Causality Note: Allow the solution to sit for 30 minutes prior to the assay. In aqueous media, the pinanediol ester establishes a dynamic equilibrium with the free boronic acid, ensuring the active pharmacophore is available upon cellular entry[2].

  • Inoculation: Prepare 2-fold serial dilutions in a 96-well microtiter plate. Inoculate with ~1×10⁴ CFU/well of the target strain (e.g., S. aureus).

  • Readout: Incubate at 35°C for 16–20 hours and determine the MIC via optical density (OD600)[2].

Protocol B: LC-MS/MS Intracellular Metabolite Profiling (The Validation Step)

To prove that the MIC observed in Protocol A is driven by DDL inhibition (and not non-specific toxicity), we track the accumulation of upstream metabolites[5].

  • Treatment: Grow S. aureus to mid-log phase (OD600 = 0.5). Treat with (R)-BoroAla-(+)-Pinanediol at 4× MIC for 30 minutes.

  • Quenching: Rapidly quench cellular metabolism by adding 2 volumes of ice-cold methanol. Harvest cells via centrifugation at 4°C.

  • Extraction: Lyse cells using mechanical bead-beating in a 50:50 methanol/water extraction buffer.

  • LC-MS/MS Analysis: Analyze the lysate using Multiple Reaction Monitoring (MRM).

    • Target 1: UDP-MurNAc-pentapeptide (m/z 1193)

    • Target 2: UDP-MurNAc-tripeptide (m/z 1034)

  • Data Interpretation: A successful, on-target DDL inhibition will cause a massive bottleneck. You should observe a >1,000-fold increase in UDP-MurNAc-tripeptide and a concurrent 4- to 6-fold drop in UDP-MurNAc-pentapeptide[5]. This metabolic signature provides absolute proof of mechanism.

References

  • LookChem. "Cas 497165-15-8, (R)-BoroAla-(+)-Pinanediol." LookChem.
  • Putty, S., et al. "Characterization of d-boroAla as a novel broad-spectrum antibacterial agent targeting d-Ala-d-Ala ligase." PubMed / Chem Biol Drug Des (2011).
  • Gutheil, W.G., et al. "Antibiotic Effects on Methicillin-Resistant Staphylococcus aureus Cytoplasmic Peptidoglycan Intermediate Levels and Evidence for Potential Metabolite Level Regulatory Loops." Antimicrobial Agents and Chemotherapy - ASM Journals (2011).
  • ACS Publications. "Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety." Journal of Medicinal Chemistry (2006).
  • MDPI. "Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?" MDPI (2025).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (R)-BoroAla-(+)-Pinanediol

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (R)-BoroAla-(+)-Pinanediol and related boronic acid pinanediol or pinacol esters. As a laboratory professional, your pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (R)-BoroAla-(+)-Pinanediol and related boronic acid pinanediol or pinacol esters. As a laboratory professional, your primary responsibility extends beyond the experiment to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Disclaimer: This guide is based on the general properties of organoboron compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for (R)-BoroAla-(+)-Pinanediol and adhere to your institution's Environmental Health & Safety (EHS) guidelines, as well as local, state, and federal regulations.

Core Principles: Hazard Assessment and Waste Segregation

(R)-BoroAla-(+)-Pinanediol, like many boronic acid esters, is an organic compound that requires careful handling. While some specific derivatives may be classified as non-hazardous, the class of compounds can present risks. Many boronic acid pinacol esters are known to cause skin and eye irritation and may lead to respiratory irritation[1]. They are generally combustible solids and are incompatible with strong oxidizing agents, acids, and bases[1].

The foundational principle of safe disposal is the meticulous segregation of waste. Mixing incompatible waste streams is not only a compliance violation but can also lead to dangerous chemical reactions. Therefore, waste generated from the use of (R)-BoroAla-(+)-Pinanediol must be categorized and handled separately.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRequired PPE
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases[1].Standard laboratory PPE.
Health Hazards May cause skin, eye, and respiratory irritation[1].Nitrile gloves, safety glasses or goggles, lab coat.
Physical Hazards Combustible solid. Vapors may form explosive mixtures with air upon intense heating[2].Work in a well-ventilated area or chemical fume hood. Keep away from ignition sources[3].

The Four Streams of Waste: Identification and Containment

During your work with (R)-BoroAla-(+)-Pinanediol, you will generate four primary types of waste. Each must be contained in a designated, properly labeled vessel.

  • Unused or Expired Reagent: The pure, solid chemical.

  • Contaminated Solid Waste: Items such as used weighing paper, gloves, and disposable labware.

  • Contaminated Liquid Waste: Primarily solvent rinsate from cleaning glassware.

  • Spill Cleanup Debris: Absorbent materials used to contain and clean a spill.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. The following steps provide a clear workflow for managing each waste stream.

Protocol 3.1: Disposal of Unused or Expired Reagent

This protocol applies to the bulk chemical that is no longer needed. The primary objective is to contain it securely for pickup by a licensed waste disposal company[4].

  • Container Selection: Use the original manufacturer's container whenever possible. If not available, use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

  • Labeling: The container must be labeled as hazardous waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[5][6]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(R)-BoroAla-(+)-Pinanediol".

    • The associated hazards (e.g., "Irritant," "Combustible Solid").

    • The date accumulation started.

  • Storage: Store the sealed container in a designated satellite accumulation area or your lab's main hazardous waste storage location. Ensure it is stored away from incompatible materials[1].

Protocol 3.2: Decontamination and Disposal of Empty Containers & Glassware

An "empty" container is not truly empty; residual chemicals must be removed before the container can be disposed of or recycled. This process generates hazardous liquid waste.

  • Initial Rinse (in a fume hood): Rinse the container or glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethyl acetate) in which the boronic ester is soluble.

  • Collect Rinsate: Each rinse must be collected and transferred into a designated hazardous liquid waste container[7]. Do not dispose of this rinsate down the drain[8].

  • Final Rinse: After the solvent rinses, a final rinse with soap and water can be performed. This final aqueous rinsate can typically be disposed of down the sanitary sewer, but confirm this with your institutional EHS policy.

  • Container Disposal: Once decontaminated, deface the original label completely. The container can now be disposed of in the appropriate solid waste stream (e.g., glass or plastic recycling)[8].

Protocol 3.3: Management of Contaminated Liquid Waste (Rinsate)

The solvent rinsate from Protocol 3.2 is a hazardous waste stream that must be managed carefully.

  • Waste Container: Use a designated, sealable, and compatible solvent waste container. It is common practice to have separate containers for "Halogenated" and "Non-Halogenated" organic solvent waste[9]. Since acetone or ethyl acetate are non-halogenated, this rinsate belongs in the latter.

  • Labeling: The waste container must be clearly labeled "Hazardous Waste - Non-Halogenated Organic Solvents" and list the primary components (e.g., Acetone, trace (R)-BoroAla-(+)-Pinanediol).

  • Safe Handling: Keep the waste container closed at all times except when adding waste[7]. Store it in a well-ventilated area, away from heat sources, and within secondary containment to prevent spills[3][9].

Protocol 3.4: Handling Spills

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Protect Yourself: Don appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: For a small, dry spill, gently cover the material with a dry absorbent material like vermiculite or sand. Avoid raising dust[10].

  • Cleanup: Carefully sweep or scoop the contained material into a designated waste container[10][11]. Do not use a vacuum cleaner unless it is specifically rated for combustible dust.

  • Disposal: The collected spill debris is hazardous waste. The container must be sealed, labeled with the contents (e.g., "Vermiculite with (R)-BoroAla-(+)-Pinanediol"), and disposed of through your institution's EHS department[12].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and proper routing for each waste stream generated from the use of (R)-BoroAla-(+)-Pinanediol.

G Disposal Workflow for (R)-BoroAla-(+)-Pinanediol cluster_generation Waste Generation cluster_streams Waste Streams cluster_protocols Disposal Protocols cluster_final Final Disposition start (R)-BoroAla-(+)-Pinanediol In Use unused Unused/Expired Reagent (Solid) start->unused generates contaminated_solids Contaminated Labware (Gloves, Weigh Paper) start->contaminated_solids generates glassware Used Glassware/ Empty Container start->glassware generates spill Accidental Spill (Solid) start->spill generates proto_solid Protocol 3.1: Package in sealed, labeled container. unused->proto_solid waste_solid_haz Solid Hazardous Waste (For EHS Pickup) contaminated_solids->waste_solid_haz Collect in waste bag proto_rinse Protocol 3.2: Triple rinse with organic solvent. glassware->proto_rinse proto_spill Protocol 3.4: Absorb with inert material (e.g., Vermiculite). spill->proto_spill proto_solid->waste_solid_haz waste_liquid_haz Liquid Hazardous Waste (Non-Halogenated Solvent) proto_rinse->waste_liquid_haz Collect Rinsate (Protocol 3.3) waste_solid_nonhaz Clean, Non-Hazardous Waste (Recycle/Trash) proto_rinse->waste_solid_nonhaz Dispose of Cleaned Container proto_spill->waste_solid_haz

Caption: Disposal decision tree for (R)-BoroAla-(+)-Pinanediol waste.

By following these detailed protocols and understanding the rationale behind them, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility from experiment initiation to final waste disposal.

References

  • MATERIAL SAFETY DATA SHEET. Generic MSDS. [Link]

  • BASF. Safety data sheet. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • CMI. When OSHA and EPA Regulations Conflict, Which Regulation Should You Follow?. [Link]

  • Royal Society of Chemistry. Disposal of Hazardous Waste. [Link]

  • Ministry of Environment. Standards for Defining Hazardous Industrial Waste. [Link]

  • OSHA.com. RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

Sources

Handling

Mastering the Safe Handling of (R)-BoroAla-(+)-Pinanediol: A Guide for a Secure Laboratory Environment

For the innovative researcher dedicated to advancing drug development, the integrity of your work and the safety of your laboratory are paramount. (R)-BoroAla-(+)-Pinanediol is a valuable chiral building block, frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researcher dedicated to advancing drug development, the integrity of your work and the safety of your laboratory are paramount. (R)-BoroAla-(+)-Pinanediol is a valuable chiral building block, frequently employed in the synthesis of complex pharmaceutical intermediates.[1] Its structure, a boronic acid protected as a pinanediol ester, grants it greater stability compared to free boronic acids; however, meticulous handling is essential to ensure both experimental success and personal safety.

This guide provides a direct, field-tested framework for managing (R)-BoroAla-(+)-Pinanediol, moving beyond a simple checklist to explain the critical reasoning behind each safety and logistical step. Our goal is to empower you with the knowledge to build a self-validating system of safety and operational excellence.

Hazard Assessment: A Proactive Approach

A specific, comprehensive Safety Data Sheet (SDS) for (R)-BoroAla-(+)-Pinanediol is not consistently available across all suppliers.[1][2] In such cases, a conservative approach grounded in the known hazards of analogous boronic acid pinacol esters is the most responsible course of action. SDSs for similar compounds consistently indicate the following potential hazards:

  • Skin Irritation (H315): Direct contact may cause redness, itching, or inflammation.

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation or damage.

  • Respiratory Irritation (H335): Inhalation of the solid as a dust may irritate the respiratory tract.

  • Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.

Therefore, all handling procedures must be designed to mitigate these primary routes of exposure.

Controlling the Environment: Engineering Controls

Before any personal protective equipment is worn, the first line of defense is to control the laboratory environment itself. This minimizes the risk of exposure from the outset.

  • Chemical Fume Hood: All manipulations of solid (R)-BoroAla-(+)-Pinanediol, including weighing and transferring, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood's airflow contains any fine dust or aerosols, preventing inhalation and contamination of the general laboratory space.

  • Ventilation: Ensure the laboratory is well-ventilated to further dilute any potential fugitive emissions.[4]

  • Inert Atmosphere (Context-Dependent): While pinanediol esters are significantly more stable to air and moisture than their corresponding boronic acids, some organoboranes can be sensitive.[5] For reactions requiring strictly anhydrous conditions to prevent hydrolysis and ensure reaction efficiency, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended. For routine weighing and transfer for non-anhydrous applications, a fume hood is sufficient.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final, critical barrier between the researcher and the chemical. The selection of appropriate PPE is based directly on the identified hazards of skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles or a face shield. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]Standard laboratory glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust particles. A face shield offers additional protection during bulk transfers.
Hand Protection Nitrile or neoprene gloves.[3]Inspect gloves for any signs of degradation or punctures before each use. For extended operations, consider double-gloving. Remove and dispose of the outer glove immediately if contamination occurs. Wash hands thoroughly after removing gloves.
Body Protection A buttoned, long-sleeved laboratory coat.This protects the skin on your arms and body from accidental spills or dust contamination. Flame-retardant coats should be considered if flammable solvents are in use.
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills. Fabric or mesh shoes offer inadequate protection.
Respiratory Protection Generally not required if work is conducted within a certified fume hood.For large-scale transfers or in the event of a spill outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures a systematic and safe approach to handling solid (R)-BoroAla-(+)-Pinanediol.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood (Check airflow monitor) A->B C 3. Prepare Workspace (Clean surface, gather equipment) B->C D 4. Transfer Reagent to Hood C->D E 5. Weigh Solid (Use anti-static weigh boat) D->E F 6. Transfer to Reaction Vessel E->F G 7. Decontaminate (Wipe surfaces, clean glassware) F->G H 8. Segregate Waste (Solid vs. Liquid Boron Waste) G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of (R)-BoroAla-(+)-Pinanediol.

Detailed Steps:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare the work surface within the hood by laying down absorbent bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, reaction vessel) within the hood.

  • Weighing and Transfer:

    • Carefully bring the reagent container into the fume hood.

    • Open the container away from your face.

    • Using a clean spatula, carefully transfer the desired amount of the solid onto a weigh boat or into a tared vial. Avoid creating dust by using slow, deliberate movements.

    • Once the desired amount is weighed, securely close the main reagent container.

    • Transfer the weighed solid into the designated reaction vessel. A powder funnel can aid in preventing spills.

  • Post-Transfer:

    • Gently tap the spatula and weigh boat over the reaction vessel to dislodge any remaining powder.

    • Immediately proceed with your experimental work, keeping the apparatus within the fume hood.

Disposal Plan: Environmental Responsibility

Boron-containing compounds should not be disposed of in regular trash or down the drain. Adherence to institutional and local environmental regulations is mandatory.

  • Waste Segregation:

    • Solid Waste: All contaminated disposable materials, including gloves, weigh boats, and bench paper, must be placed in a clearly labeled, sealed container designated for "Solid Boronic Acid Waste" or "Solid Organoboron Waste".

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, clearly labeled container for "Liquid Boronic Acid Waste" or "Liquid Organoboron Waste".

  • Decontamination:

    • Rinse any contaminated, non-disposable glassware (spatulas, beakers) with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood.

    • Collect this rinsate in the designated liquid waste container.

    • Follow with a standard wash using soap and water.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the segregated hazardous waste containers.

By integrating these principles of hazard assessment, environmental control, and procedural diligence, you can handle (R)-BoroAla-(+)-Pinanediol with confidence, ensuring a safe and productive research environment.

References

  • NextSDS. (n.d.). (R)-BoroAla(+)-Pinanediol-HCl — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroAla-(+)-Pinanediol — Chemical Substance Information. Retrieved from [Link]

  • BASF. (2023, July 28). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroAlg(+)-Pinanediol — Chemical Substance Information. Retrieved from [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet (1R,2R,3S,5R)-(-)-Pinanediol. Retrieved from [Link]

  • Matteson, D. S. (2011). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. Retrieved from [Link]

  • Dymon, Z., & Vedejs, E. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-BoroAla-(+)-Pinanediol
Reactant of Route 2
(R)-BoroAla-(+)-Pinanediol
© Copyright 2026 BenchChem. All Rights Reserved.